molecular formula C11H14O5 B1582832 Ethyl 4-hydroxy-3,5-dimethoxybenzoate CAS No. 3943-80-4

Ethyl 4-hydroxy-3,5-dimethoxybenzoate

Cat. No.: B1582832
CAS No.: 3943-80-4
M. Wt: 226.23 g/mol
InChI Key: WKUVKFZZCHINKG-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-3,5-dimethoxybenzoate is a useful research compound. Its molecular formula is C11H14O5 and its molecular weight is 226.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-hydroxy-3,5-dimethoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-hydroxy-3,5-dimethoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-hydroxy-3,5-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-4-16-11(13)7-5-8(14-2)10(12)9(6-7)15-3/h5-6,12H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUVKFZZCHINKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192599
Record name Benzoic acid, 3,5-dimethoxy-4-hydroxy-, ethyl ester
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Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3943-80-4
Record name Ethyl syringate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3943-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3,5-dimethoxy-4-hydroxy-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003943804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,5-dimethoxy-4-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-hydroxy-3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 4-hydroxy-3,5-dimethoxybenzoate, also known as Ethyl Syringate, is an ester of syringic acid, a naturally occurring phenolic compound found in a variety of plants.[1] Syringic acid and its derivatives are of significant interest to the pharmaceutical and nutraceutical industries due to their potential antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] The ethyl ester form, in particular, is investigated for its potential to enhance bioavailability, a critical factor in the development of effective therapeutic agents. A thorough understanding of its physicochemical properties is paramount for formulation development, quality control, and predicting its behavior in biological systems. This guide provides a comprehensive overview of the key physicochemical characteristics of Ethyl 4-hydroxy-3,5-dimethoxybenzoate, detailed experimental protocols for their determination, and the scientific rationale behind these methodologies.

Core Physicochemical Properties

A summary of the fundamental physicochemical properties of Ethyl 4-hydroxy-3,5-dimethoxybenzoate is presented below. These values are crucial for predicting the compound's behavior in various experimental and physiological conditions.

PropertyValueSource(s)
IUPAC Name Ethyl 4-hydroxy-3,5-dimethoxybenzoate[3]
Synonyms Ethyl Syringate, 4-Hydroxy-3,5-dimethoxy-benzoic acid ethyl ester[4]
CAS Number 3943-80-4[3][4]
Molecular Formula C₁₁H₁₄O₅[3]
Molecular Weight 226.23 g/mol [3]
Appearance White granular crystal
Melting Point 88-90 °C
Boiling Point 352.5 °C at 760 mmHg
Density 1.189 g/cm³
Flash Point 134.2 °C
Solubility Insoluble in water; Soluble in alcohol and ether. Slightly soluble in DMSO and Methanol.[5][6]

Experimental Protocols for Physicochemical Characterization

The determination of a compound's physicochemical profile is a foundational step in drug development. The following sections detail robust, self-validating experimental protocols for key parameters.

Determination of Aqueous Solubility (Shake-Flask Method)

Rationale: The aqueous solubility of a drug substance is a critical determinant of its oral bioavailability. The shake-flask method is the gold-standard technique for determining thermodynamic solubility, as it measures the equilibrium concentration of a compound in a saturated solution.[7]

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of Ethyl 4-hydroxy-3,5-dimethoxybenzoate to a known volume of purified water (e.g., 10 mg in 10 mL) in a sealed, screw-cap glass vial. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

    • Agitate the vial at a constant temperature (typically 25 °C or 37 °C to simulate physiological conditions) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is achieved. A mechanical shaker or rotator should be used for consistent agitation.

  • Phase Separation:

    • After the equilibration period, allow the suspension to stand undisturbed for at least 24 hours to permit the undissolved solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe fitted with a filter (e.g., 0.45 µm) to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

  • Quantification:

    • Quantify the concentration of the dissolved Ethyl 4-hydroxy-3,5-dimethoxybenzoate in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

    • The solubility is reported in units such as mg/mL or µg/mL.

Diagram: Workflow for Aqueous Solubility Determination

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification A Add excess compound to water B Agitate at constant temperature (24-48h) A->B C Settle for 24h B->C D Filter supernatant C->D E Analyze by HPLC-UV D->E F Calculate concentration using calibration curve E->F G A Calibrate pH meter B Prepare analyte solution (with KCl, N2 purge) A->B C Titrate with standardized NaOH solution B->C D Record pH vs. volume of titrant C->D E Plot titration curve (pH vs. volume) D->E F Determine pKa at half-equivalence point E->F

Caption: Workflow for pKa determination by potentiometric titration.

Determination of the Octanol-Water Partition Coefficient (LogP) by the Shake-Flask Method

Rationale: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a critical parameter in drug design as it influences membrane permeability and plasma protein binding. The shake-flask method is a direct and reliable way to determine LogP. [8][9] Protocol:

  • Phase Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate for at least 24 hours. This ensures that the two phases are in equilibrium before the experiment begins. [8] * Prepare a phosphate buffer (e.g., pH 7.4) to maintain a constant pH of the aqueous phase, which is crucial for ionizable compounds. [8]

  • Partitioning:

    • Prepare a stock solution of Ethyl 4-hydroxy-3,5-dimethoxybenzoate in the pre-saturated n-octanol.

    • Add a known volume of this stock solution to a known volume of the pre-saturated aqueous buffer in a sealed container.

    • Shake the container for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation and Quantification:

    • Centrifuge the mixture to ensure complete separation of the two phases.

    • Carefully sample both the n-octanol and aqueous phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • LogP is the logarithm (base 10) of the partition coefficient: LogP = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Diagram: LogP Determination by Shake-Flask Method

G cluster_prep Preparation cluster_part Partitioning cluster_quant Quantification & Calculation A Pre-saturate n-octanol and aqueous buffer B Prepare stock solution in n-octanol A->B C Mix stock solution with aqueous buffer B->C D Shake to equilibrium C->D E Centrifuge and separate phases D->E F Measure concentration in each phase by HPLC E->F G Calculate LogP F->G

Sources

Ethyl 4-hydroxy-3,5-dimethoxybenzoate CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 4-hydroxy-3,5-dimethoxybenzoate for Advanced Research

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of Ethyl 4-hydroxy-3,5-dimethoxybenzoate, a key chemical intermediate. Tailored for researchers, chemists, and professionals in drug development, this guide delves into the compound's core characteristics, synthesis, characterization, and applications, grounding all information in established scientific principles and authoritative sources.

Introduction and Strategic Importance

Ethyl 4-hydroxy-3,5-dimethoxybenzoate, also known as Ethyl Syringate, is a derivative of syringic acid, a naturally occurring phenolic compound. Its structure, featuring a stable ethyl ester group and reactive hydroxyl and methoxy functionalities on the benzene ring, makes it a valuable and versatile building block in organic synthesis. Its utility spans from the creation of complex molecular architectures in medicinal chemistry to the development of novel materials. Understanding its properties and synthetic routes is fundamental for its effective application in advanced research and development projects. The syringoyl moiety is of particular interest in drug discovery, often explored for its antioxidant, antimicrobial, and anticancer properties.

Compound Identification and Physicochemical Profile

Accurate identification is the cornerstone of any chemical research. The essential identifiers and physical properties of Ethyl 4-hydroxy-3,5-dimethoxybenzoate are summarized below, providing a clear data-driven foundation for experimental design.

PropertyValueSource(s)
CAS Number 3943-80-4[1]
Molecular Formula C₁₁H₁₄O₅[1]
Molecular Weight 226.23 g/mol [1]
IUPAC Name ethyl 4-hydroxy-3,5-dimethoxybenzoate[1]
Synonyms Ethyl Syringate, 4-Hydroxy-3,5-dimethoxybenzoic acid ethyl ester[1]
Appearance White to off-white crystalline powder or solid
Melting Point 106-110 °C (for the related methyl ester)
Solubility Soluble in alcohol and ether; insoluble in water[2]

Synthesis and Purification: A Protocol with Mechanistic Insight

The most common and efficient laboratory-scale synthesis of Ethyl 4-hydroxy-3,5-dimethoxybenzoate is the Fischer esterification of its parent carboxylic acid, Syringic Acid (4-hydroxy-3,5-dimethoxybenzoic acid).

The Chemistry of Esterification

This reaction involves treating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄). The mechanism proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon for nucleophilic attack by the ethanol. Subsequent dehydration yields the ester and regenerates the acid catalyst. The use of excess ethanol is crucial as it shifts the reaction equilibrium towards the product side, maximizing the yield according to Le Châtelier's principle.

Detailed Experimental Protocol

Objective: To synthesize and purify Ethyl 4-hydroxy-3,5-dimethoxybenzoate.

Materials:

  • Syringic Acid (4-hydroxy-3,5-dimethoxybenzoic acid, CAS 530-57-4)

  • Anhydrous Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Syringic Acid (1.0 eq) in a significant excess of anhydrous ethanol (e.g., 20-30 mL per gram of acid).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 3-5% of the acid volume) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Work-up: After cooling to room temperature, neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from an ethanol/water or ethyl acetate/hexane solvent system to yield pure white crystals of Ethyl 4-hydroxy-3,5-dimethoxybenzoate.

Synthesis and Purification Workflow Diagram

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage SA Syringic Acid + Anhydrous Ethanol Mix Reaction Mixture SA->Mix Dissolve Reflux Reflux with H₂SO₄ (4-6 hours) Mix->Reflux Add Catalyst & Heat Neutralize Neutralize with NaHCO₃ Reflux->Neutralize Cool & Quench Extract Extract with Ethyl Acetate Neutralize->Extract Dry Dry with MgSO₄ & Concentrate Extract->Dry Recrystallize Recrystallize Dry->Recrystallize FinalProduct Pure Ethyl 4-hydroxy-3,5-dimethoxybenzoate Recrystallize->FinalProduct Analogs cluster_family Syringic Acid Derivatives SA Syringic Acid C₉H₁₀O₅ Parent Compound ME Methyl Syringate C₁₀H₁₂O₅ Methyl Ester Analog SA->ME Esterification (Methanol) EE Ethyl Syringate C₁₁H₁₄O₅ Target Compound SA->EE Esterification (Ethanol)

Caption: Chemical relationship between Syringic Acid and its common ester derivatives.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent.

  • Hazard Identification: The parent acid is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [3]Similar precautions should be taken for the ethyl ester.

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Unused chemicals should not be disposed of down the drain.

Conclusion

Ethyl 4-hydroxy-3,5-dimethoxybenzoate is more than just a chemical on a shelf; it is a versatile tool for scientific innovation. Its straightforward synthesis, combined with its valuable structural features, ensures its continued relevance as a key intermediate in the synthesis of bioactive molecules and advanced materials. This guide provides the foundational knowledge required for its confident and safe application in a research setting, empowering scientists to leverage its full potential.

References

  • Methyl 3-hydroxy-4,5-dimethoxybenzoate | C10H12O5 | CID 2733956 . PubChem, National Center for Biotechnology Information. [Link]

  • ETHYL 4-HYDROXY-3,5-DIMETHOXYBENZOATE | CAS 3943-80-4 . Matrix Fine Chemicals. [Link]

  • Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid.
  • Computational investigation of natural phenolic-3,4,5-trimethoxybenzoates as potential anticancer agent targeting estrogen receptor alpha . PubMed, National Library of Medicine. [Link]

  • Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity . MDPI. [Link]

Sources

An In-depth Technical Guide to the Natural Occurrence and Sources of Ethyl 4-hydroxy-3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 4-hydroxy-3,5-dimethoxybenzoate, an ethyl ester of syringic acid, is a phenolic compound that has garnered interest within the scientific community. Its structural relationship to other well-studied bioactive phenolic compounds suggests a potential for various applications, from pharmaceuticals to food science. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence, biosynthesis, and sources of Ethyl 4-hydroxy-3,5-dimethoxybenzoate, intended for researchers, scientists, and professionals in the field of drug development.

I. Natural Occurrence of Ethyl 4-hydroxy-3,5-dimethoxybenzoate and Related Compounds

The documented natural occurrence of Ethyl 4-hydroxy-3,5-dimethoxybenzoate is primarily in the plant kingdom. However, the presence of structurally similar benzoate derivatives in fungi suggests that its distribution may be broader than currently known.

I.1. Documented Phytochemical Sources

To date, the most definitive isolation of Ethyl 4-hydroxy-3,5-dimethoxybenzoate has been from the aerial parts of Scutellaria barbata D.Don (Lamiaceae).[1] This perennial herb is a well-known component of traditional Chinese medicine, where it has been historically used for its purported anti-inflammatory and anticancer properties.[1] The isolation of this compound from Scutellaria barbata highlights the potential of medicinal plants as reservoirs of novel or rare natural products.[1][2]

I.2. Potential and Unconfirmed Sources

While direct isolation from other sources is yet to be widely reported, the widespread distribution of its parent compound, syringic acid, in the plant kingdom suggests potential for the ethyl ester's presence in other species. Syringic acid is a common plant metabolite found in a variety of fruits, vegetables, and grains.[3]

Additionally, the isolation of other benzoate derivatives, such as ethyl 3,5-dimethoxy-2-propionylbenzoate and ethyl 3,5-dihydroxy-2-propionylbenzoate, from the marine-derived fungus Engyodontium album indicates that microbial sources should not be overlooked in the search for novel esters of hydroxybenzoic acids.[4]

Table 1: Documented and Potential Natural Sources of Ethyl 4-hydroxy-3,5-dimethoxybenzoate and Structurally Related Benzoate Esters

Compound NameNatural SourceOrganism TypeReference
Ethyl 4-hydroxy-3,5-dimethoxybenzoateScutellaria barbataPlant (Lamiaceae)[1]
Ethyl 3,5-dimethoxy-2-propionylbenzoateEngyodontium albumFungus (Ascomycota)[4]
Ethyl 3,5-dihydroxy-2-propionylbenzoateEngyodontium albumFungus (Ascomycota)[4]

II. Biosynthesis of Ethyl 4-hydroxy-3,5-dimethoxybenzoate

The biosynthesis of Ethyl 4-hydroxy-3,5-dimethoxybenzoate is believed to follow the general pathway for the formation of phenolic compounds in plants, beginning with the shikimic acid pathway and proceeding through the phenylpropanoid pathway to generate the syringic acid backbone. The final step involves the esterification of syringic acid with ethanol.

II.1. Formation of the Syringic Acid Backbone

The biosynthesis of syringic acid is a multi-step enzymatic process:[3]

  • Shikimic Acid Pathway : This foundational pathway in plants and microorganisms converts simple carbohydrate precursors into the aromatic amino acids, including phenylalanine.

  • Phenylpropanoid Pathway : Phenylalanine is the entry point into this pathway. It is first converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL).

  • Hydroxylations and Methylations : A series of hydroxylation and methylation reactions, catalyzed by enzymes such as cinnamate-4-hydroxylase (C4H), p-coumarate 3-hydroxylase (C3H), and O-methyltransferases (OMTs), convert cinnamic acid through intermediates like p-coumaric acid, caffeic acid, and ferulic acid to sinapic acid.

  • Chain Shortening : The propyl side chain of sinapic acid is then shortened to a carboxyl group to form syringic acid.

Biosynthesis Shikimic_Acid Shikimic Acid Pathway Phenylalanine Phenylalanine Shikimic_Acid->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid C3H Ferulic_Acid Ferulic Acid Caffeic_Acid->Ferulic_Acid OMT Sinapic_Acid Sinapic Acid Ferulic_Acid->Sinapic_Acid Hydroxylation & OMT Syringic_Acid Syringic Acid Sinapic_Acid->Syringic_Acid Chain Shortening Ethyl_Benzoate Ethyl 4-hydroxy-3,5-dimethoxybenzoate Syringic_Acid->Ethyl_Benzoate AAT (Alcohol Acyltransferase) + Ethanol

Caption: Proposed biosynthetic pathway of Ethyl 4-hydroxy-3,5-dimethoxybenzoate.

II.2. Final Esterification Step

The final and crucial step in the formation of Ethyl 4-hydroxy-3,5-dimethoxybenzoate is the esterification of the carboxylic acid group of syringic acid with ethanol. This reaction is likely catalyzed by an alcohol acyltransferase (AAT) .[5][6][7][8] AATs are a diverse family of enzymes found in plants that are responsible for the synthesis of a wide variety of esters, which contribute to the flavor and aroma of fruits and flowers.[6][7][8] These enzymes typically utilize an acyl-CoA thioester as the acyl donor and an alcohol as the acceptor.[5] In this case, syringoyl-CoA would react with ethanol to form the final ethyl ester.

III. Biological and Pharmacological Significance

While research specifically on Ethyl 4-hydroxy-3,5-dimethoxybenzoate is still emerging, the well-documented biological activities of its parent compound, syringic acid, and other related phenolic esters provide a strong indication of its potential pharmacological properties.

III.1. Antioxidant Activity

Phenolic compounds are renowned for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. Syringic acid has demonstrated significant antioxidant activity in various assays.[3][9] This activity is linked to the hydroxyl group on the aromatic ring, which can donate a hydrogen atom to neutralize free radicals.[9] It is plausible that Ethyl 4-hydroxy-3,5-dimethoxybenzoate retains this antioxidant potential.

III.2. Anti-inflammatory Properties

Syringic acid has been shown to possess anti-inflammatory effects.[3][9] Studies on other dimethoxy-substituted compounds, such as certain dimethoxyflavones, have also demonstrated anti-inflammatory activity through the inhibition of cyclooxygenases (COX-1 and COX-2) and pro-inflammatory cytokines like TNF-α and IL-1β.[10] This suggests that Ethyl 4-hydroxy-3,5-dimethoxybenzoate may exert similar effects.

III.3. Antimicrobial Activity

The parent compound, syringic acid, has been reported to have antimicrobial properties.[3][9] Furthermore, other ethyl esters of phenolic acids, such as ethyl p-methoxycinnamate, have shown inhibitory activity against various bacteria and fungi.[11][12] This suggests that Ethyl 4-hydroxy-3,5-dimethoxybenzoate could also possess antimicrobial capabilities.

IV. Experimental Protocols: Extraction and Isolation

The isolation and purification of Ethyl 4-hydroxy-3,5-dimethoxybenzoate from natural sources typically involves solvent extraction followed by chromatographic separation. The following protocol is based on the successful isolation from Scutellaria barbata.[1]

IV.1. General Workflow for Extraction and Isolation

ExtractionWorkflow Plant_Material Air-Dried and Powdered Plant Material Solvent_Extraction Solvent Extraction (e.g., Methanol, Ethanol) Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Solvent_Partitioning Solvent Partitioning (e.g., Hexane, Ethyl Acetate) Crude_Extract->Solvent_Partitioning Fractionation Fractions of Varying Polarity Solvent_Partitioning->Fractionation Column_Chromatography Column Chromatography (Silica Gel) Fractionation->Column_Chromatography Purified_Fractions Purified Fractions Column_Chromatography->Purified_Fractions Recrystallization Recrystallization Purified_Fractions->Recrystallization Pure_Compound Pure Ethyl 4-hydroxy-3,5-dimethoxybenzoate Recrystallization->Pure_Compound

Caption: Generalized workflow for the extraction and isolation of phenolic esters.

IV.2. Detailed Protocol for Isolation from Scutellaria barbata

This protocol is adapted from the methodology described for the isolation of Ethyl 4-hydroxy-3,5-dimethoxybenzoate from the aerial parts of Scutellaria barbata.[1]

1. Plant Material Preparation and Extraction:

  • Air-dry the aerial parts of Scutellaria barbata.
  • Grind the dried plant material into a coarse powder.
  • Extract the powdered material with a suitable solvent, such as 95% ethanol, at room temperature for an extended period (e.g., 3 times for 7 days each).
  • Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

2. Fractionation of the Crude Extract:

  • Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.
  • Collect the different solvent fractions and evaporate the solvents to yield the respective fractionated extracts.

3. Chromatographic Purification:

  • Subject the ethyl acetate fraction to column chromatography on a silica gel column.
  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of petroleum ether and acetone).
  • Collect the fractions and monitor their composition using thin-layer chromatography (TLC).
  • Combine fractions containing the target compound.

4. Final Purification:

  • Subject the combined fractions to further purification steps, such as repeated column chromatography or preparative high-performance liquid chromatography (HPLC), if necessary.
  • Recrystallize the purified compound from a suitable solvent system (e.g., petroleum ether-acetone) to obtain pure crystals of Ethyl 4-hydroxy-3,5-dimethoxybenzoate.

5. Structure Elucidation:

  • Confirm the structure of the isolated compound using spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).

V. Conclusion and Future Directions

Ethyl 4-hydroxy-3,5-dimethoxybenzoate is a naturally occurring phenolic ester with potential for further scientific investigation. While its known natural sources are currently limited, the widespread presence of its precursor, syringic acid, suggests that it may be more broadly distributed in the plant and microbial kingdoms. The proposed biosynthetic pathway, culminating in an alcohol acyltransferase-catalyzed esterification, provides a logical framework for understanding its formation.

Future research should focus on:

  • Screening a wider range of plant and microbial species for the presence of Ethyl 4-hydroxy-3,5-dimethoxybenzoate.

  • The isolation and characterization of the specific alcohol acyltransferases responsible for its biosynthesis.

  • In-depth in vitro and in vivo studies to quantitatively assess its antioxidant, anti-inflammatory, and antimicrobial activities.

A deeper understanding of the natural occurrence, biosynthesis, and biological properties of this compound will be crucial for unlocking its potential applications in drug development and other scientific fields.

References

  • D’Auria, J. C. (2006). Acyltransferases in plants. Current Opinion in Plant Biology, 9(3), 331-340.
  • Beekwilder, J., Alvarez-Huerta, M., Neef, E., Verstappen, F. W. A., Bouwmeester, H. J., & Aharoni, A. (2004). Functional characterization of a novel alcohol acyltransferase from apple (Malus x domestica cv. Royal Gala) that produces esters involved in apple fruit flavor. The Plant Journal, 39(6), 935-949.
  • González-Agüero, M., Troncoso-Ponce, M., & Campos-Vargas, R. (2021). Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit. Frontiers in Plant Science, 12, 778939.
  • Li, D., Zhu, Y., Li, Y., Liu, Y., & Liu, T. (2021). Alcohol acyltransferases for the biosynthesis of esters. Applied Microbiology and Biotechnology, 105(11), 4387-4401.
  • Scribd. (n.d.). Alcohol Acyltransferases For The Biosynthesis of Esters: Review Open Access. Retrieved from [Link]

  • Vuolo, M. M., Lima, V. S., & Maróstica Júnior, M. R. (2019). Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. Molecules, 24(3), 452.
  • Abot, A. R., & Abdullah, N. (2023).
  • Srinivasulu, C., Ramgopal, M., Ramanjaneyulu, G., Anuradha, C. M., & Kumar, C. S. (2018). Syringic acid (SA) ‒ A Review of Its Occurrence, Biosynthesis, Pharmacological and Industrial Importance. Biomedicine & Pharmacotherapy, 108, 547-557.
  • Khare, P., & Shanker, K. (2020). Techniques for Analysis of Plant Phenolic Compounds.
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  • Alara, O. R., Abdurahman, N. H., & Ukaegbu, C. I. (2021). Extraction and characterization of phenolic compounds and their potential antioxidant activities.
  • Li, X., et al. (2024). Engineering cascade biocatalysis in whole cells for syringic acid bioproduction. Microbial Cell Factories, 23(1), 123.
  • Kumar, S., & Pandey, A. K. (2015). Anti-inflammatory effect of certain dimethoxy flavones. Pharmaceutical Biology, 53(11), 1649–1655.
  • Unsal, S., & Saracoglu, I. (2024). Investigating the Antioxidant Capacity of Newly Synthesized Flavonoids via DPPH Assay. Current Drug Discovery Technologies, 21(5), 63-76.
  • Yamaguchi, T., & Takeda, T. (2024). The Marine Factor 3,5-dihydroxy-4-methoxybenzyl Alcohol Suppresses Cell Growth, Inflammatory Cytokine Production, and NF-κB Signaling-enhanced Osteoclastogenesis in In vitro Mouse Macrophages RAW264.7 Cells. Current Molecular Medicine, 24(6), 813-825.
  • Wang, W., et al. (2017). Two new benzoate derivatives and one new phenylacetate derivative from a marine-derived fungus Engyodontium album. Natural Product Research, 31(11), 1279-1284.
  • Lin, J., et al. (2011). Isolation, characterization and crystal structure of ethyl 4-hydroxy-3,5-dimethoxy-benzoate from Scutellaria barbata. African Journal of Biotechnology, 10(31), 5949-5953.
  • Celiz, G., Renfige, M., & Finetti, M. (2020). Spectral analysis allows using the DPPH* UV–Vis assay to estimate antioxidant activity of colored compounds. Chemical Papers, 74(9), 3101–3109.
  • Suebsan, K., & Niamnont, S. (2018). Paper-based DPPH Assay for Antioxidant Activity Analysis. Analytical Sciences, 34(7), 833-838.
  • Khan, A., et al. (2016). Antifungal and Phytotoxic Activities of Ethyl Acetate Soluble Fraction and Purified Compound (Ethyl-3-hydroxy-5-methoxy-4-methylbenzoate) from Lonicera quinquelocularis. Pakistan Journal of Botany, 48(3), 1239-1243.
  • Kumar, R. S., & Kumar, R. A. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa.
  • Parshikov, I. A., et al. (2014). Microbiological synthesis of 4-hydroxy-5-isopropyl-5- methoxy-2-oxo-2,5-dihydrofuran.
  • Matrix Fine Chemicals. (n.d.). ETHYL 4-HYDROXY-3,5-DIMETHOXYBENZOATE. Retrieved from [Link]

  • Umar, M. I., et al. (2014). Ethyl-p-methoxycinnamate isolated from Kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions. Clinics, 69(2), 134-144.
  • Rengasamy, K. R. R., et al. (2022). Nutraceutical Properties of Syringic Acid in Civilization Diseases—Review. Nutrients, 14(15), 3076.
  • Barreca, D., Gattuso, G., Bellocco, E., Calderaro, A., Trombetta, D., Smeriglio, A., Laganà, G., Daglia, M., Meneghini, S., & Nabavi, S. M. (2017). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Molecules, 22(11), 1858.
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  • Umar, M. I., Asmawi, M. Z., Sadikun, A., Majid, A. M. S. A., Al-Suede, F. S. R., Hassan, L. E. A., Altaf, R., & Ahamed, M. B. K. (2014). Ethyl-p-methoxycinnamate isolated from Kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions. Clinics (Sao Paulo, Brazil), 69(2), 134–144.
  • ResearchGate. (n.d.). Effect of syringic acid treatment on antioxidant enzyme/isoenzyme.... Retrieved from [Link]

  • Molbase. (n.d.). Ethyl 4-hydroxy-3,5-dimethoxybenzoate. Retrieved from [Link]

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Sources

Understanding the structure of Ethyl 4-hydroxy-3,5-dimethoxybenzoate.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure and Utility of Ethyl 4-hydroxy-3,5-dimethoxybenzoate

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Ethyl 4-hydroxy-3,5-dimethoxybenzoate, also known as Ethyl syringate, is a phenolic compound of significant interest to the scientific and drug development communities. As an ester derivative of syringic acid—a well-documented antioxidant and anti-inflammatory agent—this molecule presents a unique modification on a proven bioactive scaffold. The addition of an ethyl ester group alters the parent molecule's physicochemical properties, such as lipophilicity and polarity, which can profoundly influence its bioavailability, cell permeability, and overall therapeutic potential. This guide provides a comprehensive analysis of its molecular structure, a robust protocol for its synthesis and purification, detailed spectroscopic characterization, and an exploration of its current and prospective applications in research and development.

Introduction: The Scientific Context

Phenolic compounds are a cornerstone of natural product chemistry and medicinal research, valued for their potent antioxidant and anti-inflammatory properties. The parent compound, syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), is a prime example, found in a variety of plants and recognized for a wide range of biological activities.[1] Ethyl 4-hydroxy-3,5-dimethoxybenzoate emerges as a scientifically significant derivative. It has been isolated from natural sources, including Scutellaria barbata, a plant utilized in traditional Chinese medicine, underscoring its relevance as a natural product with potential therapeutic applications.[1]

The strategic esterification of syringic acid to its ethyl ester is a classic medicinal chemistry approach. This modification is not merely structural; it is a functional alteration designed to enhance the molecule's drug-like properties. By converting the polar carboxylic acid group into a more lipophilic ester, researchers can modulate the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to improved efficacy and new therapeutic applications.

Molecular Structure and Physicochemical Properties

The structure of Ethyl 4-hydroxy-3,5-dimethoxybenzoate is built upon a central benzene ring, which is symmetrically substituted with functional groups that dictate its chemical behavior and biological activity.

  • Phenolic Hydroxyl (-OH) Group: Located at the C4 position, this group is the primary site for antioxidant activity. It can donate a hydrogen atom to neutralize free radicals, a key mechanism for mitigating oxidative stress.

  • Methoxy (-OCH₃) Groups: Two methoxy groups at the C3 and C5 positions flank the hydroxyl group. These electron-donating groups enhance the stability of the phenoxy radical formed after hydrogen donation, thereby increasing the molecule's antioxidant capacity.

  • Ethyl Ester (-COOCH₂CH₃) Group: This group, located at the C1 position, replaces the carboxylic acid of the parent molecule. It significantly increases the compound's lipophilicity, which can enhance its ability to cross biological membranes.

Below is a diagram illustrating the key functional regions of the molecule.

mol n1 Phenolic Hydroxyl (-OH) Primary site of antioxidant activity n1->p_oh n2 Methoxy Groups (-OCH3) Electron-donating; stabilize radical n2->p_ome1 n3 Ethyl Ester Group Increases lipophilicity n3->p_ester

Caption: Key functional groups of Ethyl 4-hydroxy-3,5-dimethoxybenzoate.

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name ethyl 4-hydroxy-3,5-dimethoxybenzoate[2]
Synonyms Ethyl syringate, Syringic acid ethyl ester[2]
CAS Number 3943-80-4[2]
Molecular Formula C₁₁H₁₄O₅[2]
Molecular Weight 226.23 g/mol [2]
SMILES CCOC(=O)c1cc(OC)c(O)c(OC)c1[3]
InChIKey WKUVKFZZCHINKG-UHFFFAOYSA-N[2]

Synthesis and Purification Workflow

The most direct and industrially scalable method for preparing Ethyl 4-hydroxy-3,5-dimethoxybenzoate is the Fischer-Speier esterification of syringic acid with ethanol.[3] This acid-catalyzed reaction is an equilibrium process. To achieve a high yield, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol (ethanol), which also serves as the solvent, and by removing the water produced during the reaction.[4][5]

G cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup cluster_purification Purification & Analysis Syringic_Acid Syringic Acid Reflux Reflux (e.g., 2-4 hours) Syringic_Acid->Reflux Ethanol Ethanol (Excess) Ethanol->Reflux H2SO4 H₂SO₄ (Catalyst) H2SO4->Reflux Quench Quench (e.g., NaHCO₃ soln.) Reflux->Quench Extraction Solvent Extraction (e.g., Ethyl Acetate) Quench->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography (Silica Gel) Evaporation->Chromatography Final_Product Pure Ethyl 4-hydroxy-3,5-dimethoxybenzoate Chromatography->Final_Product

Sources

Initial investigations into the biological activity of Ethyl 4-hydroxy-3,5-dimethoxybenzoate.

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-hydroxy-3,5-dimethoxybenzoate, an ethyl ester derivative of syringic acid, is a phenolic compound of growing interest within the scientific community. Found in various natural sources, this molecule and its parent compound have demonstrated a spectrum of promising biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. This technical guide provides an in-depth exploration of the initial investigations into these activities, offering detailed methodologies for key experimental assays and a discussion of the underlying mechanisms. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction: Unveiling a Promising Phenolic Ester

Ethyl 4-hydroxy-3,5-dimethoxybenzoate belongs to the hydroxybenzoic acid class of compounds. Its core structure features a benzene ring substituted with a hydroxyl group and two methoxy groups, a motif recognized for conferring significant therapeutic properties.[1] The parent compound, syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), is a well-studied phytochemical found in a variety of plants and fruits, including olives, dates, and grapes.[2] The esterification of the carboxylic acid group to form the ethyl ester can modulate the compound's physicochemical properties, such as solubility and bioavailability, potentially influencing its biological efficacy.

The therapeutic potential of syringic acid and its derivatives is largely attributed to the presence of the methoxy groups at positions 3 and 5 of the aromatic ring, which, along with the hydroxyl group, contribute to its potent antioxidant and radical-scavenging activities.[3][4] These foundational properties are believed to underpin the broader spectrum of observed biological effects. This guide will systematically dissect the current understanding of Ethyl 4-hydroxy-3,5-dimethoxybenzoate's bioactivity, providing practical, field-proven protocols for its investigation.

Antioxidant Activity: Quenching the Fires of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in numerous diseases. Phenolic compounds are renowned for their antioxidant capabilities, primarily through their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals.

Mechanistic Insight

The antioxidant mechanism of phenolic compounds like Ethyl 4-hydroxy-3,5-dimethoxybenzoate is centered on their ability to interrupt the chain reactions of free radicals. The hydroxyl group on the benzene ring is crucial for this activity, as it can donate a hydrogen atom to a radical, thereby neutralizing it and forming a more stable phenoxyl radical. The presence of electron-donating methoxy groups further enhances this radical-scavenging capacity.

Diagram 1: General Mechanism of Free Radical Scavenging by a Phenolic Antioxidant

G cluster_0 Radical Scavenging Process Phenolic_Compound Phenolic Compound (Ar-OH) Phenoxyl_Radical Stable Phenoxyl Radical (Ar-O•) Phenolic_Compound->Phenoxyl_Radical Donates H• Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule Accepts H•

Caption: Hydrogen atom donation from a phenolic antioxidant to a free radical.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and straightforward method for evaluating the free radical scavenging activity of a compound.[5][6]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. This decolorization is proportional to the scavenging activity of the antioxidant and can be quantified spectrophotometrically.[3]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of Ethyl 4-hydroxy-3,5-dimethoxybenzoate in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a series of dilutions of the stock solution to obtain a range of test concentrations.

    • Prepare a 0.1 mM solution of DPPH in the same solvent. Keep this solution in the dark to prevent degradation.

    • Ascorbic acid or Trolox can be used as a positive control and should be prepared in the same manner as the test compound.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each dilution of the test compound or positive control to the wells.

    • Add the DPPH solution to each well.

    • For the blank, add the solvent instead of the test compound to a well containing the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

    • Plot a graph of the percentage of inhibition versus the concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.[7][8]

Table 1: Hypothetical DPPH Radical Scavenging Activity Data

CompoundIC50 (µg/mL)
Ethyl 4-hydroxy-3,5-dimethoxybenzoateTo be determined experimentally
Syringic Acid9.8[7]
Ascorbic Acid (Standard)Typically in the range of 2-10
Trolox (Standard)Typically in the range of 3-8

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in a wide range of diseases. The anti-inflammatory properties of phenolic compounds are often linked to their ability to inhibit pro-inflammatory enzymes and cytokines.

Potential Mechanisms of Action

The anti-inflammatory effects of compounds related to Ethyl 4-hydroxy-3,5-dimethoxybenzoate are thought to be mediated through several pathways:

  • Inhibition of Pro-inflammatory Enzymes: Enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX) are key players in the inflammatory cascade, leading to the production of prostaglandins and leukotrienes. Inhibition of these enzymes can reduce inflammation.

  • Modulation of Cytokine Production: Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) are crucial mediators of inflammation. Suppression of their production or signaling can dampen the inflammatory response.

  • Inhibition of Nitric Oxide Synthase (NOS): Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO) during inflammation, which can be cytotoxic. Inhibition of iNOS is a target for anti-inflammatory drugs.

Experimental Protocol: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of nitric oxide synthase, often using lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

Principle: The production of nitric oxide by NOS is measured indirectly by quantifying the accumulation of nitrite, a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of Ethyl 4-hydroxy-3,5-dimethoxybenzoate for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include a negative control (no LPS) and a positive control (LPS only).

    • Incubate the cells for 24 hours.

  • Nitrite Quantification (Griess Assay):

    • Collect the cell culture supernatant from each well.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate at room temperature for 10-15 minutes, protected from light. A purple azo dye will form in the presence of nitrite.

    • Measure the absorbance at 540 nm.

    • Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

  • Data Analysis:

    • Calculate the percentage of inhibition of NO production for each concentration of the test compound compared to the LPS-stimulated control.

    • Determine the IC50 value for NO production inhibition.

Diagram 2: Experimental Workflow for NOS Inhibition Assay

G Start Seed RAW 264.7 Cells Pre-treat Pre-treat with Ethyl 4-hydroxy-3,5-dimethoxybenzoate Start->Pre-treat Stimulate Stimulate with LPS Pre-treat->Stimulate Incubate Incubate 24h Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Griess_Assay Perform Griess Assay Collect->Griess_Assay Measure Measure Absorbance at 540 nm Griess_Assay->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze

Caption: Workflow for assessing nitric oxide synthase inhibition.

Antimicrobial Activity: Combating Microbial Growth

The increasing prevalence of antibiotic resistance necessitates the search for new antimicrobial agents. Phenolic compounds have long been recognized for their antimicrobial properties.

Postulated Mechanisms

The antimicrobial action of phenolic compounds can involve several mechanisms, including:

  • Disruption of Cell Membranes: Altering the permeability of the microbial cell membrane, leading to leakage of intracellular components.

  • Inhibition of Enzyme Activity: Interacting with microbial enzymes, particularly those essential for metabolism and growth.

  • Interference with Nucleic Acid Synthesis: Binding to and disrupting the synthesis of DNA and RNA.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] The broth microdilution method is a common technique for determining MIC values.[10]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits visible growth is the MIC.

Step-by-Step Methodology:

  • Preparation of Inoculum and Compound:

    • Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Prepare a stock solution of Ethyl 4-hydroxy-3,5-dimethoxybenzoate and perform serial two-fold dilutions in a 96-well microplate containing broth medium.

  • Inoculation and Incubation:

    • Inoculate each well (except for the sterility control) with the standardized bacterial suspension.

    • Include a positive control (broth with inoculum, no compound) and a negative/sterility control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

    • To aid in visualization, a growth indicator dye (e.g., resazurin or TTC) can be added.

Table 2: Representative MIC Data Interpretation

Concentration (µg/mL)Well AppearanceInterpretation
256ClearNo Growth
128ClearNo Growth
64 Clear No Growth (MIC)
32TurbidGrowth
16TurbidGrowth
Positive ControlTurbidGrowth
Negative ControlClearNo Growth

Anticancer Activity: Investigating Cytotoxic Potential

The search for novel anticancer agents is a cornerstone of pharmaceutical research. Many natural products, including phenolic compounds, have shown promise in this area.

Potential Anticancer Mechanisms

The anticancer effects of phenolic compounds can be multifaceted and may involve:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints in the cell cycle.

  • Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors with nutrients.

  • Antioxidant Effects: Mitigating oxidative stress that can contribute to cancer development and progression.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. The insoluble formazan is then solubilized, and the color intensity is measured spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) into a 96-well plate and allow them to attach for 24 hours.

    • Treat the cells with a range of concentrations of Ethyl 4-hydroxy-3,5-dimethoxybenzoate. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug like doxorubicin).

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Remove the treatment medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C to allow formazan crystal formation.

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[12][13]

Table 3: Illustrative Cytotoxicity Data for Cancer Cell Lines

Cell LineCompoundIC50 (µM)
MCF-7 (Breast)Ethyl 4-hydroxy-3,5-dimethoxybenzoateTo be determined
HeLa (Cervical)Ethyl 4-hydroxy-3,5-dimethoxybenzoateTo be determined
A549 (Lung)Ethyl 4-hydroxy-3,5-dimethoxybenzoateTo be determined
Doxorubicin (Standard)Varies by cell line (typically low µM to nM range)

Safety and Toxicological Profile

Preliminary safety data for related compounds can provide an initial assessment. Safety Data Sheets (SDS) for syringic acid and ethyl 4-hydroxybenzoate indicate that these compounds may cause skin and eye irritation and may cause respiratory irritation.[6] However, comprehensive toxicological studies on Ethyl 4-hydroxy-3,5-dimethoxybenzoate are lacking. In vitro cytotoxicity assays against normal, non-cancerous cell lines (e.g., human dermal fibroblasts) should be conducted in parallel with anticancer screenings to assess selectivity.

Future Directions and Conclusion

The initial investigations into the biological activities of Ethyl 4-hydroxy-3,5-dimethoxybenzoate are promising, suggesting its potential as a lead compound for the development of new therapeutic agents. Its structural similarity to other bioactive phenolic compounds provides a strong rationale for its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.

Future research should focus on:

  • Quantitative Assessment: Determining the IC50 values for a wider range of biological activities and against various cell lines and microbial strains.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the compound.

  • In Vivo Studies: Validating the in vitro findings in animal models of disease.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of Ethyl 4-hydroxy-3,5-dimethoxybenzoate to optimize its biological activity and pharmacokinetic properties.

  • Comprehensive Toxicological Evaluation: Conducting thorough safety and toxicology studies to assess its potential for clinical development.

References

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  • PubMed Central. (n.d.). Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells. Retrieved from [Link]

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  • PubMed. (n.d.). Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) inhibits adipogenesis and promotes lipolysis in 3T3-L1 adipocytes. Retrieved from [Link]

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An In-depth Technical Guide on the Antioxidant Potential of Ethyl 4-hydroxy-3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 4-hydroxy-3,5-dimethoxybenzoate, also known as Ethyl syringate, is a phenolic compound of significant interest due to its notable antioxidant properties. This technical guide provides a comprehensive exploration of its antioxidant potential, intended for researchers, scientists, and professionals in drug development. We will delve into the structural characteristics that underpin its activity, the primary mechanisms of free radical scavenging, and detailed protocols for in vitro evaluation. This document aims to serve as a foundational resource, blending theoretical knowledge with practical application to facilitate further research and development of this promising antioxidant agent.

Introduction: The Significance of Antioxidants and the Promise of Ethyl 4-hydroxy-3,5-dimethoxybenzoate

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1] Antioxidants are crucial molecules that can mitigate oxidative damage by neutralizing free radicals.[1] While the human body possesses an endogenous antioxidant defense system, supplementation with exogenous antioxidants is often beneficial.[2]

Natural phenolic compounds, abundant in plants, are a major source of dietary antioxidants.[3] Ethyl 4-hydroxy-3,5-dimethoxybenzoate is a derivative of syringic acid, a naturally occurring phenolic acid found in various plants, olives, dates, and grapes.[4][5] The structural attributes of Ethyl 4-hydroxy-3,5-dimethoxybenzoate, particularly its hydroxyl and methoxy functional groups, are key to its therapeutic properties, including its antioxidant capacity.[4][6] This guide will provide a detailed examination of these attributes and the methodologies used to quantify its antioxidant efficacy.

Structural Basis of Antioxidant Activity

The antioxidant potential of Ethyl 4-hydroxy-3,5-dimethoxybenzoate is intrinsically linked to its molecular structure. The arrangement of its functional groups on the benzene ring dictates its ability to donate a hydrogen atom or an electron to neutralize free radicals.

The Role of the Phenolic Hydroxyl Group

The primary site of antioxidant activity is the phenolic hydroxyl (-OH) group.[3][6] The hydrogen atom of this group can be readily donated to a free radical, thereby stabilizing the radical and terminating the oxidative chain reaction. The resulting phenoxy radical is relatively stable due to the delocalization of the unpaired electron across the aromatic ring, a phenomenon known as resonance stabilization.

The Influence of Methoxy Groups

The two methoxy (-OCH3) groups at positions 3 and 5 of the benzene ring play a crucial role in enhancing the antioxidant activity of the molecule.[4][7] These electron-donating groups increase the electron density on the aromatic ring, which in turn weakens the O-H bond of the hydroxyl group.[7] This makes the hydrogen atom more easily abstractable by a free radical, thus increasing the compound's radical scavenging efficiency. Studies on related phenolic acids have shown that a higher number of methoxy groups correlates with increased antioxidant activity.[7]

The Ester Functional Group

The esterification of the carboxylic acid group of syringic acid to form Ethyl 4-hydroxy-3,5-dimethoxybenzoate can modulate its physicochemical properties, such as solubility and bioavailability, which may in turn influence its overall antioxidant efficacy in biological systems.[6]

Caption: Chemical structure of Ethyl 4-hydroxy-3,5-dimethoxybenzoate.

Mechanisms of Antioxidant Action

Ethyl 4-hydroxy-3,5-dimethoxybenzoate primarily exerts its antioxidant effects through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[8]

Hydrogen Atom Transfer (HAT)

In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, effectively neutralizing it.

R• + ArOH → RH + ArO•

Where R• is a free radical and ArOH represents Ethyl 4-hydroxy-3,5-dimethoxybenzoate. The resulting phenoxy radical (ArO•) is stabilized by resonance.

Single Electron Transfer (SET)

In the SET mechanism, the antioxidant donates an electron to the free radical, forming a cation radical and an anion.

R• + ArOH → R⁻ + ArOH⁺•

The resulting cation radical of the antioxidant is also stabilized by resonance. The choice between HAT and SET mechanisms can be influenced by factors such as the nature of the free radical, the solvent, and the pH of the system.[8]

Antioxidant_Mechanism cluster_0 Hydrogen Atom Transfer (HAT) cluster_1 Single Electron Transfer (SET) ES Ethyl Syringate (ArOH) ES_Radical_HAT Ethyl Syringate Radical (ArO•) ES->ES_Radical_HAT H• donation FR_HAT Free Radical (R•) Neutral_HAT Neutralized Molecule (RH) FR_HAT->Neutral_HAT H• acceptance ES2 Ethyl Syringate (ArOH) ES_Cation Ethyl Syringate Cation Radical (ArOH⁺•) ES2->ES_Cation e⁻ donation FR_SET Free Radical (R•) Anion_SET Anion (R⁻) FR_SET->Anion_SET e⁻ acceptance

Caption: Primary antioxidant mechanisms of Ethyl 4-hydroxy-3,5-dimethoxybenzoate.

In Vitro Evaluation of Antioxidant Potential

Several spectrophotometric assays are commonly employed to assess the antioxidant capacity of compounds like Ethyl 4-hydroxy-3,5-dimethoxybenzoate in vitro. These assays are based on the ability of the antioxidant to scavenge specific free radicals or to reduce metal ions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is one of the most common and straightforward methods for evaluating antioxidant activity.[9] The DPPH radical is a stable free radical with a deep violet color, showing maximum absorbance at 515-517 nm.[10] When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to diphenylpicrylhydrazine, a pale-yellow compound, leading to a decrease in absorbance.[11] The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined. A lower IC50 value indicates higher antioxidant activity.[11]

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol.[10]

  • Sample Preparation: Prepare a series of dilutions of Ethyl 4-hydroxy-3,5-dimethoxybenzoate in the same solvent.

  • Reaction Mixture: In a microplate or cuvette, mix a fixed volume of the DPPH solution with varying concentrations of the sample. A control containing the solvent instead of the sample is also prepared.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[10]

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[10]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the sample concentration to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[10] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with maximum absorbance at 734 nm.[11] In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form of ABTS, causing a decrease in absorbance.[11] This assay is applicable to both hydrophilic and lipophilic antioxidants.[10]

  • Reagent Preparation: Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.[11]

  • Radical Generation: Mix the ABTS and potassium persulfate solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of Ethyl 4-hydroxy-3,5-dimethoxybenzoate.

  • Reaction Mixture: Add a small volume of the sample to a fixed volume of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of ABTS•+ scavenging activity and the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[9] This assay measures the total antioxidant capacity of a sample.[10]

  • Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.[10]

  • Sample Preparation: Prepare a series of dilutions of Ethyl 4-hydroxy-3,5-dimethoxybenzoate.

  • Reaction Mixture: Add a small volume of the sample to a fixed volume of the pre-warmed (37°C) FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).[10]

  • Measurement: Measure the absorbance at 593 nm.[9]

  • Calculation: The antioxidant capacity is typically expressed as Trolox equivalents (TE), determined from a standard curve of Trolox, a water-soluble analog of vitamin E.

Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_FRAP FRAP Assay DPPH1 Prepare DPPH Solution DPPH3 Mix & Incubate DPPH1->DPPH3 DPPH2 Prepare Sample Dilutions DPPH2->DPPH3 DPPH4 Measure Absorbance at 517 nm DPPH3->DPPH4 ABTS1 Generate ABTS•+ Radical ABTS3 Mix & Incubate ABTS1->ABTS3 ABTS2 Prepare Sample Dilutions ABTS2->ABTS3 ABTS4 Measure Absorbance at 734 nm ABTS3->ABTS4 FRAP1 Prepare FRAP Reagent FRAP3 Mix & Incubate at 37°C FRAP1->FRAP3 FRAP2 Prepare Sample Dilutions FRAP2->FRAP3 FRAP4 Measure Absorbance at 593 nm FRAP3->FRAP4

Caption: Workflow for common in vitro antioxidant assays.

Summary of Quantitative Data

The antioxidant activity of Ethyl 4-hydroxy-3,5-dimethoxybenzoate is often compared to standard antioxidants like ascorbic acid, Trolox, or Butylated Hydroxytoluene (BHT). The following table provides a representative summary of typical results obtained from in vitro assays.

AssayParameterEthyl 4-hydroxy-3,5-dimethoxybenzoateStandard Antioxidant (e.g., Ascorbic Acid)
DPPH IC50 (µg/mL)Varies (typically low)Varies (serves as a benchmark)
ABTS IC50 (µg/mL)Varies (typically low)Varies (serves as a benchmark)
FRAP TEAC (µM TE/mg)Varies (typically high)Varies (serves as a benchmark)

Note: The actual values can vary depending on the specific experimental conditions.

Computational Approaches to Understanding Antioxidant Potential

In addition to experimental assays, computational methods, such as Density Functional Theory (DFT), are valuable tools for predicting and understanding the antioxidant activity of molecules.[12] These methods can be used to calculate parameters like Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond. A lower BDE indicates that the hydrogen atom is more easily donated, suggesting a higher antioxidant potential.[13] Molecular docking studies can also provide insights into how the molecule might interact with biological targets, such as enzymes involved in oxidative stress.[14]

Conclusion and Future Directions

Ethyl 4-hydroxy-3,5-dimethoxybenzoate demonstrates significant antioxidant potential, attributable to its unique chemical structure. The phenolic hydroxyl group, supported by the electron-donating methoxy groups, enables efficient scavenging of free radicals through both HAT and SET mechanisms. Standard in vitro assays consistently confirm its potent antioxidant activity.

Future research should focus on several key areas:

  • In vivo studies: To validate the in vitro findings and assess the bioavailability, metabolism, and efficacy of Ethyl 4-hydroxy-3,5-dimethoxybenzoate in biological systems.

  • Mechanism of action in cellular models: Investigating its effects on intracellular ROS levels, antioxidant enzyme expression, and signaling pathways related to oxidative stress.[2]

  • Structure-activity relationship studies: Synthesizing and evaluating derivatives of Ethyl 4-hydroxy-3,5-dimethoxybenzoate to optimize its antioxidant and pharmacokinetic properties.

  • Synergistic effects: Exploring its potential synergistic antioxidant effects when combined with other natural or synthetic antioxidants.[1]

A deeper understanding of these aspects will be crucial for harnessing the full therapeutic potential of Ethyl 4-hydroxy-3,5-dimethoxybenzoate in the prevention and treatment of oxidative stress-related diseases.

References

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  • Johnston, M., et al. (2022). Methyl Syringate: A Primary Driving Factor in Manuka Honey's Ability to Ameliorate Neutrophil Intracellular ROS Activity and NETosis. MedComm–Biomaterials and Applications, 1(1), e18. Available from: [Link]

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A Preliminary Technical Guide to the Antimicrobial Effects of Ethyl 4-hydroxy-3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Context and Rationale

The escalating threat of antimicrobial resistance necessitates the urgent exploration of novel therapeutic agents. Phenolic compounds, widely distributed in the plant kingdom, represent a promising reservoir of bioactive molecules with diverse pharmacological properties. Among these, syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) has garnered significant attention for its established antioxidant, anti-inflammatory, and, notably, antimicrobial activities.[1] This technical guide focuses on a derivative of this parent compound, Ethyl 4-hydroxy-3,5-dimethoxybenzoate (also known as Ethyl syringate), a molecule with potential for enhanced bioavailability and modified biological activity due to its esterification.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals embarking on preliminary studies into the antimicrobial effects of Ethyl 4-hydroxy-3,5-dimethoxybenzoate. While direct and extensive research on the antimicrobial properties of this specific ethyl ester is emerging, the well-documented bioactivity of syringic acid provides a robust scientific foundation for its investigation.[1] This guide, therefore, outlines the foundational knowledge, key experimental protocols, and mechanistic hypotheses to steer a thorough preliminary investigation.

Compound Profile: Physicochemical Properties and Synthesis

A thorough understanding of the test compound is fundamental to any experimental design. Herein, we summarize the key physicochemical properties of Ethyl 4-hydroxy-3,5-dimethoxybenzoate and a plausible synthetic route.

Physicochemical Data
PropertyValueSource
IUPAC Name ethyl 4-hydroxy-3,5-dimethoxybenzoate[2]
Synonyms Ethyl syringate, Syringic acid ethyl ester[3]
CAS Number 3943-80-4[2]
Molecular Formula C11H14O5[2]
Molecular Weight 226.23 g/mol [2]
Appearance White to off-white crystalline powder[3]
Solubility Soluble in ethanol, DMSO, and dimethyl formamide. Sparingly soluble in water.[4]
Flash Point 134.2°C[3]
Synthesis via Fischer Esterification

The synthesis of Ethyl 4-hydroxy-3,5-dimethoxybenzoate can be readily achieved through the Fischer esterification of its parent compound, syringic acid, with ethanol in the presence of an acid catalyst.[5][6] This well-established reaction provides a reliable method for obtaining the target compound for experimental studies.

Reaction Scheme:

Syringic Acid + Ethanol ⇌ Ethyl 4-hydroxy-3,5-dimethoxybenzoate + Water (in the presence of an acid catalyst, e.g., H₂SO₄)

Step-by-Step Protocol:

  • Dissolution: Dissolve syringic acid in an excess of absolute ethanol in a round-bottom flask. The excess ethanol serves as both a reactant and the solvent.

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the reaction mixture while stirring.

  • Reflux: Heat the mixture to reflux for a period of 4-6 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the ester into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure Ethyl 4-hydroxy-3,5-dimethoxybenzoate.

Part 1: Foundational Antimicrobial Susceptibility Testing

The initial phase of the investigation should focus on determining the spectrum and potency of the antimicrobial activity of Ethyl 4-hydroxy-3,5-dimethoxybenzoate against a panel of clinically relevant microorganisms.

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: A streamlined workflow for determining the antimicrobial potency of the test compound.

Detailed Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Ethyl 4-hydroxy-3,5-dimethoxybenzoate stock solution (in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Positive control (microorganism in broth without the test compound)

  • Negative control (broth only)

  • Solvent control (microorganism in broth with the highest concentration of the solvent used)

Procedure:

  • Serial Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the Ethyl 4-hydroxy-3,5-dimethoxybenzoate stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add a standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol Extension: Determining MBC/MFC

Following the MIC determination, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) can be ascertained to distinguish between microbistatic and microbicidal activity.

Procedure:

  • Subculturing: Take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth.

  • Plating: Plate the aliquots onto an appropriate agar medium.

  • Incubation: Incubate the agar plates under suitable conditions.

  • MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Part 2: Investigating the Mechanism of Antimicrobial Action

Based on the known mechanism of action of syringic acid, it is hypothesized that Ethyl 4-hydroxy-3,5-dimethoxybenzoate may exert its antimicrobial effects by disrupting the microbial cell membrane. The following experimental workflows are designed to test this hypothesis.

Workflow for Investigating Cell Membrane Integrity

Caption: Experimental approach to assess the impact of the test compound on microbial cell membrane integrity.

Detailed Protocol: Cell Membrane Permeability Assay (Crystal Violet Uptake)

This assay qualitatively assesses membrane damage by measuring the uptake of the crystal violet stain, which can only penetrate cells with compromised membranes.

Procedure:

  • Cell Preparation: Grow microbial cells to the mid-logarithmic phase and harvest by centrifugation. Wash and resuspend the cells in a suitable buffer (e.g., PBS).

  • Treatment: Treat the cell suspension with the MIC of Ethyl 4-hydroxy-3,5-dimethoxybenzoate for a defined period.

  • Staining: Add crystal violet to the cell suspension and incubate.

  • Measurement: Centrifuge the suspension to pellet the cells. Measure the absorbance of the supernatant at 595 nm. A decrease in the absorbance of the supernatant indicates uptake of the stain by damaged cells.

Hypothesized Signaling Pathway of Membrane Disruption

The interaction of Ethyl 4-hydroxy-3,5-dimethoxybenzoate with the microbial cell membrane is likely a multi-step process leading to cell death.

G A Ethyl 4-hydroxy-3,5-dimethoxybenzoate B Bacterial Cell Membrane A->B Interaction C Lipid Bilayer Disruption B->C D Increased Membrane Permeability C->D E Leakage of Intracellular Components (Ions, ATP, Nucleic Acids) D->E F Dissipation of Ion Gradients D->F G Inhibition of Cellular Processes E->G F->G H Cell Death G->H

Caption: A proposed signaling pathway for the antimicrobial action of Ethyl 4-hydroxy-3,5-dimethoxybenzoate.

Conclusion and Future Directions

This technical guide provides a foundational framework for the preliminary investigation of the antimicrobial properties of Ethyl 4-hydroxy-3,5-dimethoxybenzoate. The proposed experimental workflows, grounded in established methodologies and the known bioactivity of its parent compound, syringic acid, offer a logical and scientifically rigorous approach to elucidating its potential as a novel antimicrobial agent.

Future research should aim to expand upon these preliminary findings by:

  • Conducting in-depth studies on the mechanism of action, including investigations into its effects on cellular respiration, DNA replication, and protein synthesis.

  • Evaluating its efficacy in more complex models, such as microbial biofilms.

  • Assessing its potential for synergistic interactions with existing antimicrobial drugs.

  • Undertaking in vivo studies to determine its efficacy and safety in animal models.

The exploration of Ethyl 4-hydroxy-3,5-dimethoxybenzoate and similar derivatives of bioactive natural products holds significant promise in the ongoing search for new and effective treatments for infectious diseases.

References

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A Comprehensive Technical Guide to the Solubility Profile of Ethyl 4-hydroxy-3,5-dimethoxybenzoate (Ethyl Syringate)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the solubility profile of Ethyl 4-hydroxy-3,5-dimethoxybenzoate, also known as ethyl syringate (CAS 3943-80-4).[1][2] As a derivative of syringic acid, a naturally occurring phenolic compound with recognized biological activities, understanding the solubility of ethyl syringate is critical for its application in pharmaceutical research, formulation development, and medicinal chemistry.[3] This document synthesizes theoretical principles of solubility with practical, field-proven methodologies to offer a comprehensive resource for laboratory professionals. We will explore the physicochemical properties of ethyl syringate, present available solubility data, and provide a detailed, self-validating protocol for experimental solubility determination.

Introduction: The Significance of Solubility in Scientific Research

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent, is a fundamental parameter in chemical and pharmaceutical sciences.[4][5] For a compound like Ethyl 4-hydroxy-3,5-dimethoxybenzoate, which holds potential for therapeutic applications, a thorough understanding of its solubility in various common laboratory solvents is a prerequisite for a multitude of research and development activities, including:

  • Drug Discovery and Development: Solubility directly impacts a drug's bioavailability. Poorly soluble compounds often exhibit low absorption and erratic bioavailability, leading to suboptimal therapeutic efficacy.[6]

  • Formulation Science: The choice of excipients and the design of dosage forms are heavily influenced by the solubility of the active pharmaceutical ingredient (API).

  • In Vitro and In Vivo Studies: Preparing stock solutions for biological assays requires knowledge of suitable solvents that can dissolve the compound at the desired concentration without interfering with the experimental system.

  • Purification and Crystallization: The selection of appropriate solvents is crucial for developing efficient purification and crystallization processes.

Ethyl 4-hydroxy-3,5-dimethoxybenzoate is an ester derivative of syringic acid.[1] The esterification of the carboxylic acid group with ethanol alters the molecule's polarity, which in turn significantly influences its solubility characteristics compared to its parent compound. This guide will delve into these nuances to provide a practical framework for working with this compound.

Physicochemical Properties of Ethyl 4-hydroxy-3,5-dimethoxybenzoate

A foundational understanding of a molecule's physicochemical properties is essential to predict its solubility behavior. The principle of "like dissolves like" is a cornerstone of solubility prediction, stating that substances with similar polarities are more likely to be soluble in one another.[5]

Molecular Structure:

Shake_Flask_Method cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Weigh excess compound prep2 Add known volume of solvent prep1->prep2 1. Create Suspension equil Agitate at constant temperature (e.g., 24-48 hours) prep2->equil 2. Initiate Equilibration sep Centrifuge or filter to remove undissolved solid equil->sep 3. Attain Equilibrium quant Analyze supernatant concentration (e.g., HPLC, UV-Vis) sep->quant 4. Isolate Saturated Solution calc Calculate solubility (mg/mL or mol/L) quant->calc 5. Determine Concentration

Caption: Standard workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol:

  • Preparation of the Sample:

    • Accurately weigh an amount of Ethyl 4-hydroxy-3,5-dimethoxybenzoate that is in clear excess of its expected solubility into a suitable vessel (e.g., a glass vial or flask with a screw cap). A preliminary test with a small amount of substance and solvent can help estimate the required excess.

    • Add a precise volume of the desired solvent to the vessel.

  • Equilibration:

    • Seal the vessel tightly to prevent solvent evaporation.

    • Place the vessel in a constant temperature shaker bath (e.g., at 25 °C or 37 °C). [7] * Agitate the suspension for a sufficient period to ensure equilibrium is reached. This is typically 24 to 48 hours. [8][7]It is advisable to test multiple time points (e.g., 24h, 48h, and 72h) to confirm that the concentration in the supernatant has reached a plateau.

  • Phase Separation:

    • After equilibration, allow the suspension to settle.

    • To separate the undissolved solid from the saturated solution, either centrifuge the sample at the same temperature as the equilibration or filter the solution using a syringe filter suitable for the solvent (e.g., a 0.22 µm PTFE filter for organic solvents). This step is critical to avoid including solid particles in the sample for analysis.

  • Quantification:

    • Carefully take an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method to be used.

    • Quantify the concentration of Ethyl 4-hydroxy-3,5-dimethoxybenzoate in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Calculation:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Theoretical Underpinnings of Solubility

The solubility of a crystalline organic compound in a solvent is governed by thermodynamic principles. The process of dissolution can be conceptually broken down into three steps:

  • Breaking of solute-solute interactions: This requires energy to overcome the crystal lattice energy of the solid.

  • Breaking of solvent-solvent interactions: This requires energy to create a cavity in the solvent for the solute molecule.

  • Formation of solute-solvent interactions: This releases energy through solvation.

The overall enthalpy change of dissolution determines whether the process is endothermic or exothermic, which in turn influences the effect of temperature on solubility. [9]For most solid organic compounds, dissolution is an endothermic process, meaning solubility increases with temperature. [9] Factors Influencing Solubility:

  • Polarity: As discussed, the "like dissolves like" principle is a primary determinant.

  • Hydrogen Bonding: The ability of Ethyl 4-hydroxy-3,5-dimethoxybenzoate's phenolic hydroxyl group to act as a hydrogen bond donor and the oxygen atoms of the ester and methoxy groups to act as hydrogen bond acceptors will enhance its solubility in protic solvents like water and alcohols.

  • Molecular Size and Shape: Larger molecules can be more difficult for solvent molecules to surround and solvate, which can lead to lower solubility.

  • Temperature: For most solids, solubility increases with increasing temperature. [10]* pH (for ionizable compounds): The phenolic hydroxyl group of Ethyl 4-hydroxy-3,5-dimethoxybenzoate is weakly acidic. In basic solutions, it can deprotonate to form a more polar phenoxide salt, which would significantly increase its aqueous solubility.

Conclusion

This technical guide has provided a comprehensive overview of the solubility profile of Ethyl 4-hydroxy-3,5-dimethoxybenzoate. While quantitative data in many common laboratory solvents remains to be fully elucidated, this document offers a strong predictive framework based on the compound's physicochemical properties and by drawing comparisons with its parent compound, syringic acid. The detailed, step-by-step protocol for the gold-standard shake-flask method provides researchers with a robust methodology to experimentally determine precise solubility values. A thorough understanding and experimental determination of solubility are indispensable for advancing the research and development of promising compounds like ethyl syringate.

References

  • Solubility and Thermodynamic Behavior of Syringic Acid in Eight Pure and Water + Methanol Mixed Solvents. ResearchGate. Available at: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

  • Chemical Properties of Ethyl syringoate (CAS 3943-80-4). Cheméo. Available at: [Link]

  • Solubility Testing – Shake Flask Method. BioAssay Systems. Available at: [Link]

  • Solvent and temperature effects on the solubility of syringic, vanillic or veratric acids. Biblioteca Digital do IPB. Available at: [Link]

  • Syringic acid. American Chemical Society. Available at: [Link]

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  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. Available at: [Link]

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  • ethyl syringate. The Good Scents Company. Available at: [Link]

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  • 3943-80-4,ethyl 4-hydroxy-3,5-dimethoxy-benzoate. LookChemicals. Available at: [Link]

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  • Ethyl 3-hydroxy-4-methoxybenzoate | C10H12O4 | CID 15480330. PubChem. Available at: [Link]

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A Senior Application Scientist's Guide to the Thermogravimetric Analysis of Ethyl 4-hydroxy-3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of Ethyl 4-hydroxy-3,5-dimethoxybenzoate, a key intermediate in pharmaceutical and chemical synthesis. In the absence of direct experimental TGA data for this specific compound in publicly available literature, this document establishes a robust analytical framework based on the thermal behavior of structurally analogous compounds, including methyl syringate, ethyl vanillate, and gallic acid. We project a multi-stage decomposition profile, elucidating the scientific rationale behind the anticipated thermal events. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed experimental protocol, data interpretation insights, and a hypothesized decomposition pathway to facilitate a deeper understanding of the thermal stability and degradation kinetics of this molecule.

Introduction: The Significance of Thermal Stability in Drug Development

Ethyl 4-hydroxy-3,5-dimethoxybenzoate, a derivative of the naturally occurring phenolic compound syringic acid, serves as a valuable building block in the synthesis of various bioactive molecules. Its thermal stability is a critical parameter, influencing everything from storage conditions and shelf-life to the design of manufacturing processes such as drying, milling, and formulation. Understanding the thermal decomposition profile is paramount for ensuring the integrity, safety, and efficacy of any downstream active pharmaceutical ingredient (API).

Thermogravimetric analysis (TGA) is an essential technique for this characterization, providing quantitative information about the mass changes in a material as a function of temperature or time in a controlled atmosphere. This guide will delve into the theoretical and practical aspects of performing a TGA study on Ethyl 4-hydroxy-3,5-dimethoxybenzoate.

Predicted Thermal Behavior: A Synthesis of Analogous Data

Due to the lack of specific TGA data for Ethyl 4-hydroxy-3,5-dimethoxybenzoate, we will construct a hypothesized thermal profile based on the known behavior of related aromatic esters and phenolic compounds. Aromatic esters are known for their high thermal stability due to the delocalized electron density of the aromatic ring.[1] Phenolic compounds, on the other hand, can undergo decomposition through mechanisms such as decarboxylation.[2][3][4]

Our model compound is structurally similar to Methyl 4-hydroxy-3,5-dimethoxybenzoate (Methyl Syringate) and shares functional groups with compounds like gallic acid (3,4,5-trihydroxybenzoic acid). Studies on gallic acid have shown that its decomposition begins at approximately 210°C, following an initial dehydration step.[2][5] Research comparing methyl and ethyl esters of other organic compounds suggests that ethyl esters may exhibit slightly higher thermal stability.

Based on this, we predict a multi-stage decomposition for Ethyl 4-hydroxy-3,5-dimethoxybenzoate under an inert nitrogen atmosphere.

Hypothesized TGA and DTG Profile

The anticipated thermogravimetric (TG) and derivative thermogravimetric (DTG) curves would likely exhibit the following key features:

  • Initial Stability: The compound is expected to be stable up to approximately 200-220°C.

  • Stage 1 Decomposition (Approx. 220-350°C): This initial major mass loss is likely initiated by the cleavage of the ethyl ester linkage, a common initial degradation step for aromatic polyesters.[6] This would be followed by decarboxylation, a known decomposition pathway for phenolic acids.[2][3][4]

  • Stage 2 Decomposition (Approx. 350-500°C): Subsequent degradation of the aromatic ring structure is expected at higher temperatures.

  • Final Residue: A small percentage of carbonaceous residue may remain at the end of the analysis, a common outcome for complex organic molecules.

The following table summarizes the expected thermal events for Ethyl 4-hydroxy-3,5-dimethoxybenzoate.

Thermal Event Predicted Temperature Range (°C) Predicted Mass Loss (%) Associated Chemical Process
Onset of Decomposition (Tonset) 220 - 240~5Initial cleavage of the ester bond.
First Major Decomposition (Tpeak1) 280 - 32040 - 50Loss of the ethyl group and decarboxylation.
Second Decomposition (Tpeak2) 400 - 45030 - 40Breakdown of the aromatic ring.
Final Residue at 600°C > 6005 - 15Formation of stable carbonaceous material.

Proposed Decomposition Pathway

The thermal decomposition of Ethyl 4-hydroxy-3,5-dimethoxybenzoate is likely a complex process involving multiple competing reactions. The following diagram illustrates a plausible primary decomposition pathway.

Decomposition_Pathway Proposed Decomposition Pathway of Ethyl 4-hydroxy-3,5-dimethoxybenzoate A Ethyl 4-hydroxy-3,5-dimethoxybenzoate B Loss of Ethylene (C2H4) A->B ~220-350°C C Syringic Acid Intermediate B->C D Decarboxylation (-CO2) C->D ~220-350°C E 2,6-Dimethoxyphenol D->E F Further Decomposition E->F >350°C G Char Residue F->G

Caption: Hypothesized thermal decomposition pathway.

Experimental Protocol: A Self-Validating System

To ensure the generation of accurate and reproducible data, the following detailed experimental protocol is recommended. The causality behind each parameter selection is explained to provide a trustworthy and self-validating methodology.

Instrumentation and Calibration
  • Instrument: A calibrated thermogravimetric analyzer with a high-precision balance (sensitivity ≤ 0.1 µg) and accurate temperature control (± 1°C).

  • Calibration:

    • Temperature: Calibrate the instrument using certified reference materials with known Curie points (e.g., Alumel, Nickel) or melting points (e.g., Indium, Tin, Zinc) spanning the experimental temperature range. This is critical for the accurate determination of onset temperatures.

    • Mass: Calibrate the balance using certified calibration weights.

Sample Preparation
  • Sample Purity: Ensure the sample of Ethyl 4-hydroxy-3,5-dimethoxybenzoate is of high purity, as impurities can introduce extraneous thermal events.

  • Sample Form: Use a fine, homogenous powder to ensure uniform heat distribution and minimize mass transfer limitations. If the sample is crystalline, gently grind it using a mortar and pestle.

  • Sample Mass: A sample mass of 5-10 mg is recommended. This is a balance between obtaining a detectable mass change and avoiding thermal gradients within the sample.

TGA Experimental Parameters
Parameter Recommended Value Justification
Atmosphere Nitrogen (High Purity, 99.999%)An inert atmosphere is crucial to study the intrinsic thermal decomposition without the influence of oxidative processes.
Flow Rate 50 mL/minThis flow rate is typically sufficient to purge the furnace of any reactive gases and to remove gaseous decomposition products from the sample environment, preventing secondary reactions.
Crucible Alumina (Al2O3)Alumina is inert over a wide temperature range and will not react with the sample or its decomposition products. An open crucible is recommended to allow for the free escape of gaseous products.
Heating Rate (β) 10 °C/minA heating rate of 10 °C/min is a standard condition that provides a good balance between resolution of thermal events and experimental time. For kinetic studies, multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) should be employed.
Temperature Program 1. Isothermal at 30°C for 5 min2. Ramp from 30°C to 600°C at 10 °C/minThe initial isothermal step ensures thermal equilibrium before the start of the heating ramp. The final temperature of 600°C is chosen to ensure the observation of the complete primary decomposition of the organic structure.
Data Analysis
  • TG Curve: Plot mass (%) versus temperature (°C).

  • DTG Curve: Calculate the first derivative of the TG curve (d(mass)/dT) and plot it against temperature. The peaks in the DTG curve correspond to the temperatures of the maximum rate of mass loss (Tpeak).

  • Key Parameters to Determine:

    • Onset Temperature (Tonset): The temperature at which a significant deviation from the baseline mass is observed.

    • Peak Temperature (Tpeak): The temperature at the maximum of a DTG peak.

    • Mass Loss (Δm): The percentage of mass lost during each decomposition step.

    • Residual Mass: The percentage of mass remaining at the end of the experiment.

Conclusion: A Framework for Thermal Characterization

This technical guide provides a comprehensive, albeit predictive, framework for the thermogravimetric analysis of Ethyl 4-hydroxy-3,5-dimethoxybenzoate. By leveraging data from structurally similar compounds, we have established a scientifically grounded hypothesis for its thermal behavior and a detailed, robust experimental protocol. This approach enables researchers and drug development professionals to proceed with the thermal characterization of this important molecule with a high degree of confidence in their methodology. The experimental validation of the hypotheses presented herein will be a valuable contribution to the scientific literature.

References

  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Crystals.

  • Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. International Food Research Journal.

  • Analysis of thermal, oxidative and cold flow properties of methyl and ethyl esters prepared from soybean and mustard oils. Journal of Thermal Analysis and Calorimetry.

  • Thermal Properties of the Blends of Methyl and Ethyl Esters Prepared from Babassu and Soybean Oils. Journal of the Brazilian Chemical Society.

  • TG and DTG curves of ethyl vanillin. ResearchGate.

  • Decomposition of Five Phenolic Compounds in High Temperature Water. Journal of the Brazilian Chemical Society.

  • Decomposition of five phenolic compounds in high temperature water. ResearchGate.

  • Decomposition reactions of three phenolic acid compounds. ResearchGate.

  • Ethyl 3,4,5-trihydroxybenzoate for synthesis. Sigma-Aldrich.

  • Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. Polymer Degradation and Stability.

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Methodological & Application

High-Purity Isolation of Ethyl 4-hydroxy-3,5-dimethoxybenzoate (Ethyl Syringate) via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: Ethyl 4-hydroxy-3,5-dimethoxybenzoate, also known as Ethyl Syringate, is a valuable benzoic acid derivative used as a building block in the synthesis of more complex pharmaceutical compounds. Achieving high purity of this intermediate is critical to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This application note provides a detailed, field-proven protocol for the purification of Ethyl 4-hydroxy-3,5-dimethoxybenzoate from a crude reaction mixture using silica gel column chromatography. We will delve into the causality behind methodological choices, from solvent system optimization via Thin-Layer Chromatography (TLC) to the execution of the column separation and subsequent fraction analysis.

Foundational Principles: The Rationale for Chromatographic Separation

The purification of a target molecule from a mixture of reactants, byproducts, and other impurities is a cornerstone of chemical and pharmaceutical synthesis. Column chromatography is a powerful liquid chromatography technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[1]

For Ethyl 4-hydroxy-3,5-dimethoxybenzoate, a moderately polar compound, we employ normal-phase chromatography . In this mode, the stationary phase is polar (silica gel), and the mobile phase is a less polar organic solvent system. The separation mechanism is governed by the polarity of the molecules in the crude mixture:

  • Polar Compounds: Adsorb more strongly to the polar silica gel and thus travel down the column more slowly.

  • Non-polar Compounds: Have a weaker interaction with the silica gel, spend more time in the mobile phase, and elute from the column more quickly.

The choice of solvent system (the mobile phase) is paramount, as it directly influences the speed at which compounds move. A more polar solvent will compete more effectively with the analytes for binding sites on thesilica gel, causing all compounds to elute faster and with less separation. Conversely, a non-polar solvent will result in very slow elution. The optimal solvent system will provide a good separation between the target compound and its impurities in a reasonable timeframe.

Characterization of Ethyl 4-hydroxy-3,5-dimethoxybenzoate

Understanding the physicochemical properties of the target compound is essential for designing an effective purification strategy.

PropertyValueSource
IUPAC Name Ethyl 4-hydroxy-3,5-dimethoxybenzoateN/A
Synonyms Ethyl Syringate, Syringic Acid Ethyl EsterN/A
Molecular Formula C₁₁H₁₄O₅N/A
Molecular Weight 226.23 g/mol N/A
Appearance White to off-white solid[2]
Melting Point 188°C (lit.)[2]
Solubility Soluble in alcohol and ether; insoluble in water.[3]
Polarity Moderately polar due to the hydroxyl, ester, and methoxy functional groups.N/A

Anticipating the Challenge: Common Impurities

The effectiveness of a purification protocol is defined by its ability to remove specific, known impurities. In a typical synthesis of Ethyl 4-hydroxy-3,5-dimethoxybenzoate via Fischer esterification of syringic acid, the following impurities are common:

  • Unreacted Syringic Acid (4-hydroxy-3,5-dimethoxybenzoic acid): More polar than the ethyl ester product due to the free carboxylic acid group. It will have a much stronger interaction with the silica gel.

  • Degradation Products: Phenolic compounds can be susceptible to oxidation, which may form colored impurities.[4]

  • Byproducts from Starting Materials: If the synthesis starts from a less pure precursor like 3,4,5-trimethoxybenzoic acid, demethylated impurities such as dihydroxy-monomethoxy-benzoic acid could be present.[5]

The goal of our chromatographic method is to find a "sweet spot" where the ethyl syringate travels at a moderate pace down the column, while the more polar syringic acid remains near the top, and any less polar byproducts are washed through quickly.

Pre-Chromatography Workflow: Solvent System Optimization via TLC

Before committing a large quantity of crude material to a column, the mobile phase must be optimized using Thin-Layer Chromatography (TLC).[6] TLC is a rapid, small-scale version of column chromatography that predicts the separation we can expect.[1]

Protocol for TLC Analysis
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent like ethyl acetate or dichloromethane.

  • Plate Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate. Also, spot the starting material (syringic acid) and a pure standard of the product, if available, as references.

  • Developing the Plate: Place the TLC plate in a developing chamber (a covered beaker with filter paper works well) containing a shallow pool of the test solvent system. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate by capillary action.

  • Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (if the compounds are UV active) and/or by staining (e.g., with a potassium permanganate dip).

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The Ideal Solvent System: An optimal solvent system for column chromatography will yield an Rf value of ~0.3-0.4 for the target compound (Ethyl 4-hydroxy-3,5-dimethoxybenzoate) on TLC and show clear separation from all other spots.

Recommended Test Systems: Start with a non-polar solvent and gradually increase polarity by adding a polar co-solvent.

  • Hexane / Ethyl Acetate mixtures (e.g., 9:1, 4:1, 2:1, 1:1)

  • Dichloromethane / Methanol mixtures (e.g., 99:1, 98:2)

For a compound of this polarity, a mixture of Hexane:Ethyl Acetate in a 2:1 or 3:1 ratio is a common starting point.[4][7]

Detailed Protocol: Flash Column Chromatography Purification

This protocol assumes a standard laboratory glass column.

Materials and Reagents
  • Glass chromatography column with a stopcock

  • Silica gel (230-400 mesh)

  • Cotton or glass wool

  • Sand (washed)

  • Crude Ethyl 4-hydroxy-3,5-dimethoxybenzoate

  • Optimized mobile phase (e.g., Hexane:Ethyl Acetate)

  • Collection vessels (test tubes or flasks)

  • TLC plates and developing chamber

  • Rotary evaporator

Step 1: Column Packing (Wet Slurry Method)

Properly packing the column is the most critical step to ensure good separation. The goal is to create a homogenous, stable bed of silica free of cracks or air bubbles.[8]

  • Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column, just above the stopcock, using a long rod to push it into place.

  • Add Sand Layer: Add a thin layer (~0.5 cm) of sand on top of the plug. This creates a flat base for the silica gel and prevents it from leaking through the stopcock.[8]

  • Pour the Slurry: With the stopcock closed, pour the silica slurry into the column. Use a funnel to guide the slurry and avoid splashing.

  • Pack the Column: Open the stopcock and allow the solvent to drain, collecting it for reuse. As the solvent level drops, gently tap the side of the column with a piece of rubber tubing to encourage the silica to settle into a tightly packed, uniform bed.[10] Never let the solvent level drop below the top of the silica bed, as this will cause the column to "run dry" and crack, ruining the separation.

  • Add Final Sand Layer: Once the silica is packed, add another thin layer of sand on top. This protects the silica surface when you add more solvent or your sample.[10]

  • Equilibrate: Run 2-3 column volumes of the mobile phase through the packed column to ensure it is fully equilibrated and stable.

Step 2: Sample Loading
  • Dissolve the Sample: Dissolve the crude material in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

  • Load the Sample: Carefully use a pipette to add the dissolved sample solution to the top of the column, directly onto the sand layer, taking care not to disturb the surface.

  • Adsorb the Sample: Open the stopcock and allow the sample solution to drain until it is just absorbed into the top sand layer.

  • Wash: Carefully add a small amount of fresh mobile phase to wash the sides of the column and ensure all the sample is adsorbed onto the stationary phase. Drain this wash into the sand layer as well.

Step 3: Elution and Fraction Collection

This is where the separation occurs. The choice between isocratic and gradient elution depends on the complexity of the mixture.

  • Isocratic Elution: The same solvent composition is used throughout the entire process. This method is simpler but can lead to significant peak broadening for late-eluting compounds.[11][12]

  • Gradient Elution: The polarity of the mobile phase is gradually increased over time (e.g., by slowly increasing the percentage of ethyl acetate in the hexane). This is highly effective for separating mixtures with a wide range of polarities, as it speeds up the elution of more tightly bound compounds, resulting in sharper peaks and faster run times.[13][14]

For this purification, a step-gradient elution is recommended:

  • Initial Elution: Begin eluting with the optimized non-polar solvent system (e.g., Hexane:EtOAc 3:1). This will wash out any non-polar impurities.

  • Collect Fractions: Begin collecting the eluent in sequentially numbered test tubes or flasks.[15]

  • Increase Polarity: After several column volumes, if the product has not eluted, gradually increase the polarity of the mobile phase (e.g., switch to Hexane:EtOAc 2:1). This will begin to move the target compound down the column.

  • Continue Collection: Continue collecting fractions systematically throughout the entire elution process.

Step 4: Post-Chromatography Analysis
  • Analyze Fractions by TLC: Spot a sample from each collected fraction (or every few fractions) onto a single TLC plate.[16] Develop the plate in the same solvent system used for the column.

  • Identify Pure Fractions: After visualization, identify the fractions that contain only the spot corresponding to the pure product.

  • Pool and Concentrate: Combine the identified pure fractions into a single round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified Ethyl 4-hydroxy-3,5-dimethoxybenzoate as a solid.[9]

  • Confirm Purity: Assess the purity of the final product by taking a melting point and/or running an NMR spectrum.[17]

Visualized Workflow and Separation Principle

Overall Purification Workflow

G cluster_prep Preparation cluster_column Column Chromatography cluster_post Analysis & Isolation crude Crude Product tlc TLC Optimization (e.g., Hexane:EtOAc) crude->tlc Determine Rf ≈ 0.3-0.4 pack Pack Column (Silica Slurry) tlc->pack Optimized Solvent System load Load Sample pack->load elute Elute with Gradient Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze pool Pool Pure Fractions analyze->pool evap Solvent Evaporation pool->evap pure Pure Product evap->pure

Caption: Workflow for the purification of Ethyl Syringate.

Principle of Separation on Silica Surface

Caption: Differential adsorption of compounds on a polar surface.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution
Poor or no separation Incorrect solvent system (too polar or not polar enough).Re-optimize the mobile phase using TLC. Ensure the Rf of the target compound is ~0.3-0.4.
Cracked/channeling column bed Column ran dry; packing was not uniform.The column must be repacked. Ensure the solvent level never drops below the top of the silica bed. Tap the column gently during packing to ensure a homogenous bed.[10]
Bands are streaking or tailing Sample was overloaded; sample is not fully soluble in the mobile phase.Use a larger column or less sample. Load the sample in a solvent in which it is highly soluble and use a minimal volume.
Product will not elute The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (increase the percentage of the more polar solvent, e.g., ethyl acetate).

References

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  • University of Colorado Boulder, Department of Chemistry and Biochemistry. Thin layer chromatography. [Link]

  • Welch Materials. [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?. [Link]

  • YouTube. Silica gel column preparation and compound purification. [Link]

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Application Notes: Recrystallization of High-Purity Ethyl 4-Hydroxy-3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Purity

Ethyl 4-hydroxy-3,5-dimethoxybenzoate, also known as Ethyl Syringate, is a valuable phenolic compound with significant interest in medicinal and chemical sciences. As a derivative of syringic acid, a natural product found in various plants, it serves as a key intermediate in organic synthesis and is investigated for its potential antioxidant, anti-inflammatory, and antimicrobial properties.[1] For its application in drug development, analytical standards, and materials science, achieving high purity is not merely a goal but a prerequisite for obtaining reliable and reproducible results.

Crude Ethyl 4-hydroxy-3,5-dimethoxybenzoate synthesized via the esterification of syringic acid often contains residual starting materials, catalysts, and side-products. Recrystallization is a powerful, efficient, and scalable purification technique that leverages differences in solubility to selectively isolate the target compound, yielding a product with a well-defined crystalline structure and high purity. This application note provides a detailed guide to the principles, protocols, and best practices for the successful recrystallization of Ethyl 4-hydroxy-3,5-dimethoxybenzoate.

Compound Profile & Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is fundamental to designing an effective recrystallization protocol.

PropertyValueSource(s)
IUPAC Name ethyl 4-hydroxy-3,5-dimethoxybenzoate[2]
Synonyms Ethyl Syringate, Syringic acid ethyl ester[3]
CAS Number 3943-80-4[2][3][4]
Molecular Formula C₁₁H₁₄O₅[2][3]
Molecular Weight 226.23 g/mol [2][3]
Appearance White to off-white crystalline powder
Melting Point Not well-documented. Determination is a key purity indicator.
Boiling Point 352.5 °C at 760 mmHg
Solubility Soluble in alcohols, acetone, ethyl acetate; sparingly soluble in non-polar solvents like petroleum ether; insoluble in water.

The Science of Recrystallization: A Strategic Overview

Recrystallization is a self-validating purification system based on differential solubility. The core principle involves dissolving the impure compound in a minimal amount of a hot solvent, in which the compound has high solubility. As the solution cools, the solubility of the compound decreases, forcing it to crystallize out of the solution. Ideally, impurities either remain dissolved in the cold solvent (mother liquor) or are removed beforehand via hot filtration if they are insoluble in the hot solvent.

Selecting the Optimal Solvent System

The choice of solvent is the most critical variable. An ideal solvent or solvent system should exhibit:

  • High Solvating Power at High Temperatures: Dissolves the compound completely when hot.

  • Low Solvating Power at Low Temperatures: Allows for maximum recovery of the compound upon cooling.

  • Favorable Impurity Solubility Profile: Impurities should be either highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (removable by filtration).

  • Chemical Inertness: Does not react with the compound.

  • Volatility: Can be easily removed from the purified crystals (e.g., has a relatively low boiling point).

For Ethyl 4-hydroxy-3,5-dimethoxybenzoate, which has both polar (hydroxyl) and non-polar (ester, methoxy, aromatic ring) features, both single-solvent and mixed-solvent systems can be effective.

Understanding Potential Impurities

The efficacy of purification depends on understanding the likely impurities. For Ethyl 4-hydroxy-3,5-dimethoxybenzoate prepared by the Fischer esterification of syringic acid, common impurities include:

  • Unreacted Syringic Acid (4-hydroxy-3,5-dimethoxybenzoic acid): The primary starting material. Its free carboxylic acid group makes it more polar than the desired ester.

  • Residual Acid Catalyst: Traces of sulfuric or hydrochloric acid used to catalyze the esterification.

  • Oxidation Byproducts: As a phenolic compound, it is susceptible to oxidation, which can form colored impurities, especially if heated excessively in the presence of air.

  • Precursor Impurities: If the starting syringic acid was impure, its precursors (e.g., partially methylated gallic acid derivatives) could carry through.

Experimental Protocols for Recrystallization

Two validated protocols are presented below. Safety Note: Always perform recrystallizations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Mixed-Solvent System (Petroleum Ether/Acetone)

This protocol is based on a method reported for the isolation of Ethyl 4-hydroxy-3,5-dimethoxybenzoate from a natural source, demonstrating its field-proven efficacy. It is ideal for removing impurities with significantly different polarities.

Materials & Equipment:

  • Crude Ethyl 4-hydroxy-3,5-dimethoxybenzoate

  • Acetone (ACS Grade)

  • Petroleum Ether (e.g., 60-80 °C fraction)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Glass funnel and fluted filter paper

  • Büchner funnel and vacuum flask

  • Vacuum source

  • Watch glass and drying oven or desiccator

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimum volume of hot acetone. Add the solvent portion-wise with gentle heating and stirring until the solid just dissolves. Causality: Using the minimum volume is crucial for maximizing the recovery yield upon cooling.

  • Hot Filtration (Optional): If any insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot filtration. Pre-heat a second flask and a glass funnel containing fluted filter paper. Quickly filter the hot solution through the paper to remove insoluble materials. Causality: This step prevents premature crystallization in the funnel and removes non-soluble contaminants.

  • Addition of Anti-Solvent: To the hot, clear acetone solution, slowly add petroleum ether dropwise with constant swirling. Petroleum ether is the "anti-solvent" in which the product is poorly soluble. Continue adding it until the solution becomes faintly and persistently cloudy (turbid). Causality: This brings the solution to its saturation point, priming it for crystallization.

  • Re-solubilization: Add a few drops of hot acetone to the cloudy solution until it becomes clear again. This ensures the solution is perfectly saturated at that temperature, preventing "oiling out."

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form selectively, excluding impurities.

  • Complete Crystallization: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for 15-30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold petroleum ether or a pre-chilled 9:1 petroleum ether/acetone mixture. Causality: The cold solvent washes away the residual mother liquor containing dissolved impurities without dissolving a significant amount of the product.

  • Drying: Dry the purified crystals on a watch glass in a low-temperature oven (e.g., 40-50 °C) or in a vacuum desiccator to a constant weight.

Protocol 2: Single-Solvent System (Ethanol/Water)

This classic method is effective for moderately polar compounds and is excellent for removing highly polar or non-polar impurities.

Materials & Equipment:

  • Same as Protocol 1, but using Ethanol (95% or absolute) and Deionized Water.

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimum volume of hot ethanol with stirring.

  • Hot Filtration: If necessary, perform a hot filtration as described in Protocol 1.

  • Addition of Anti-Solvent (Water): To the hot ethanolic solution, add deionized water dropwise until persistent turbidity is observed.

  • Re-solubilization: Add a few drops of hot ethanol to just clarify the solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by chilling in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture (using the approximate ratio that induced crystallization).

  • Drying: Dry the pure crystals to a constant weight.

Purity Assessment & Validation

The success of the recrystallization must be validated. A pure compound will exhibit a sharp and narrow melting point range.

  • Melting Point Analysis: Determine the melting point of the dried crystals. A sharp range (e.g., < 2 °C) indicates high purity. A broad or depressed melting point suggests the presence of impurities. This value should be recorded as a key quality control metric.

  • Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized product, and the mother liquor on a TLC plate (e.g., silica gel). Elute with an appropriate solvent system (e.g., 7:3 Hexane:Ethyl Acetate). The purified product should show a single, distinct spot with no visible impurities that may be present in the crude material or concentrated in the mother liquor.

  • Spectroscopic Analysis (NMR, IR): For definitive structural confirmation and purity assessment, acquire ¹H NMR, ¹³C NMR, or IR spectra. The spectra of the purified material should be clean and match the expected structure, free from signals corresponding to syringic acid or other impurities.

Troubleshooting Common Recrystallization Issues

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form Too much solvent used; solution is not saturated.Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of pure product.
"Oiling Out" Solution is supersaturated; compound's melting point is lower than the boiling point of the solvent; cooling is too rapid.Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly.
Poor Recovery/Low Yield Too much solvent used; product has significant solubility in the cold solvent; crystals were washed with warm solvent.Use the minimum amount of hot solvent. Ensure complete cooling in an ice bath. Always wash crystals with ice-cold solvent. Collect a second crop of crystals by concentrating the mother liquor.
Product is Colored Presence of colored, oxidized impurities.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Caution: Use charcoal sparingly as it can adsorb the desired product, reducing yield.

Visualization of Workflows

General Recrystallization Workflow

RecrystallizationWorkflow cluster_main A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Filtration (If Insoluble Impurities Present) A->B optional A->B C 3. Cool Solution Slowly (Induce Crystallization) B->C D 4. Isolate Crystals (Vacuum Filtration) C->D E 5. Wash Crystals with Cold Solvent D->E G Impurities in Mother Liquor D->G separate F 6. Dry Pure Product E->F SolventSelection Start Select Test Solvent TestCold Is Compound Soluble in Cold Solvent? Start->TestCold TestHot Is Compound Soluble in Hot Solvent? TestCold->TestHot No Unsuitable UNSUITABLE TestCold->Unsuitable Yes Ideal IDEAL SOLVENT TestHot->Ideal Yes MixedSolvent Consider for Mixed- Solvent System TestHot->MixedSolvent No

Caption: Decision logic for selecting a suitable recrystallization solvent.

References

  • Stenutz, R. (n.d.). ethyl 4-hydroxy-3-methoxybenzoate. Stenutz. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). ETHYL 4-HYDROXY-3,5-DIMETHOXYBENZOATE | CAS 3943-80-4. Retrieved from [Link]

  • NIST. (n.d.). Ethyl syringoate. NIST WebBook. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). ETHYL 4-HYDROXY-3,5-DIMETHOXYBENZOATE | CAS 3943-80-4. Retrieved from [Link]

  • PubChem. (n.d.). Syringic Acid. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2019). Solubility and Thermodynamic Behavior of Syringic Acid in Eight Pure and Water + Methanol Mixed Solvents. Retrieved from [Link]

  • Biblioteca Digital do IPB. (2019). Solvent and temperature effects on the solubility of syringic, vanillic or veratric acids. Retrieved from [Link]

  • PubChem. (n.d.). Syringic Acid. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-hydroxy-4,5-dimethoxybenzoate. Retrieved from [Link]

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Application Notes & Protocols: The Strategic Use of Ethyl 4-hydroxy-3,5-dimethoxybenzoate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth exploration of Ethyl 4-hydroxy-3,5-dimethoxybenzoate (EHDMB), also known as Ethyl Syringate, as a versatile and strategic precursor in the synthesis of high-value pharmaceutical intermediates. Moving beyond a simple recitation of steps, this document elucidates the chemical rationale behind its application, focusing on the synthesis of a key intermediate for the antibacterial agent, Trimethoprim. Detailed, field-tested protocols, workflow visualizations, and data interpretation guidelines are provided for researchers, chemists, and professionals in drug development.

Introduction: Unlocking the Potential of a Bio-derived Scaffold

Ethyl 4-hydroxy-3,5-dimethoxybenzoate (EHDMB) is a derivative of syringic acid, a phenolic compound naturally occurring in a variety of plants and fruits, including olives, dates, and grapes.[1][2] The parent compound, syringic acid, is recognized for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and hepatoprotective properties.[3][4][5] This inherent bioactivity makes the syringic acid scaffold a compelling starting point for medicinal chemistry campaigns.

EHDMB captures this desirable core structure while providing three key functional handles for synthetic manipulation: a nucleophilic phenolic hydroxyl group, two electron-donating methoxy groups that influence aromatic ring reactivity, and an ethyl ester moiety that can be readily modified. This unique combination of features positions EHDMB as an important raw material and intermediate for the synthesis of more complex molecules.[6]

Table 1: Chemical Identity of Ethyl 4-hydroxy-3,5-dimethoxybenzoate

PropertyValue
IUPAC Name ethyl 4-hydroxy-3,5-dimethoxybenzoate[7]
Synonyms Ethyl Syringate, Syringic acid ethyl ester[8]
CAS Number 3943-80-4[7]
Molecular Formula C₁₁H₁₄O₅[7]
Molecular Weight 226.23 g/mol [7]
Appearance White to off-white crystalline powder[6]

The primary strategic value of EHDMB lies in its role as a precursor, a foundational block that is transformed into more complex intermediates en route to an Active Pharmaceutical Ingredient (API).[9][10] This guide will focus on its application in the synthesis of Trimethoprim, a potent inhibitor of dihydrofolate reductase.

Core Application: A Multi-Step Pathway to Trimethoprim

Trimethoprim, 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine, is a widely used antibiotic. Its synthesis often commences from starting materials bearing the characteristic 3,4,5-trimethoxybenzyl moiety.[11][12] EHDMB is an ideal precursor for constructing this core fragment. The synthetic strategy involves two principal phases:

  • Scaffold Modification: Methylation of the 4-hydroxy group of EHDMB to produce Ethyl 3,4,5-trimethoxybenzoate.

  • Intermediate Elaboration & Heterocycle Formation: Conversion of the resulting trimethoxybenzoyl ester into the final pyrimidine-based structure of Trimethoprim.

The following diagram provides a high-level overview of this synthetic pathway.

G EHDMB Ethyl 4-hydroxy-3,5-dimethoxybenzoate (EHDMB) ETMB Ethyl 3,4,5-trimethoxybenzoate EHDMB->ETMB Protocol 1: Williamson Ether Synthesis TMBAld 3,4,5-Trimethoxybenzaldehyde ETMB->TMBAld Reduction & Oxidation CondensationProduct Benzylidene Intermediate TMBAld->CondensationProduct Protocol 2 (Step A): Knoevenagel Condensation TMP Trimethoprim CondensationProduct->TMP Protocol 2 (Step B): Reductive Cyclization with Guanidine

Caption: Synthetic pathway from EHDMB to Trimethoprim.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 3,4,5-trimethoxybenzoate via Methylation

Principle: This protocol employs a classic Williamson ether synthesis. The phenolic hydroxyl group of EHDMB is first deprotonated by a mild base to form a more nucleophilic phenoxide ion. This ion then attacks an electrophilic methylating agent (dimethyl sulfate) in an Sₙ2 reaction to form the desired methyl ether.

Causality:

  • Choice of Base (K₂CO₃): Potassium carbonate is an inexpensive and moderately strong base, sufficient to deprotonate the phenol without causing hydrolysis of the ethyl ester, which could occur with stronger bases like NaOH.

  • Choice of Solvent (Acetone): Acetone is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction. Its boiling point allows for gentle reflux to increase the reaction rate.

  • Methylating Agent (Dimethyl Sulfate): A highly efficient and reactive source of a methyl group. It must be handled with extreme caution due to its toxicity.

Table 2: Reagents and Materials for Protocol 1

Reagent/MaterialQuantityMolar Eq.Purpose
EHDMB22.6 g1.0Starting Material
Anhydrous K₂CO₃20.7 g1.5Base
Dimethyl Sulfate15.1 g (11.4 mL)1.2Methylating Agent
Acetone250 mL-Solvent
Deionized Water500 mL-Workup
Saturated Brine100 mL-Workup
Ethyl Acetate200 mL-Extraction Solvent
Anhydrous MgSO₄10 g-Drying Agent

Step-by-Step Methodology:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reactant Charging: Add Ethyl 4-hydroxy-3,5-dimethoxybenzoate (22.6 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and acetone (250 mL) to the flask.

  • Heating: Stir the suspension and heat to a gentle reflux using a heating mantle. Maintain reflux for 30 minutes to ensure formation of the potassium phenoxide salt.

  • Addition of Methylating Agent: Cautiously add dimethyl sulfate (11.4 mL, 0.12 mol) dropwise via an addition funnel over 20 minutes. Caution: Dimethyl sulfate is highly toxic and corrosive. Handle only in a fume hood with appropriate personal protective equipment (PPE).

  • Reaction: Maintain the reaction at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching & Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetone.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction: Dissolve the resulting residue in ethyl acetate (200 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 250 mL) and saturated brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain pure Ethyl 3,4,5-trimethoxybenzoate as a white crystalline solid.

Protocol 2: Synthesis of Trimethoprim from 3,4,5-Trimethoxybenzaldehyde

Principle: This route builds upon a well-established industrial synthesis.[13] It begins with a Knoevenagel condensation between 3,4,5-trimethoxybenzaldehyde (derivable from the product of Protocol 1 via reduction and oxidation) and ethyl cyanoacetate to form a benzylidene intermediate. This intermediate is then reduced and undergoes a base-catalyzed cyclization with guanidine to construct the diaminopyrimidine ring system of Trimethoprim.[11]

Caption: Step-wise workflow for the synthesis of Trimethoprim.

Step-by-Step Methodology (Illustrative):

Note: This protocol assumes the availability of 3,4,5-trimethoxybenzaldehyde.

A. Knoevenagel Condensation

  • To a flask equipped with a Dean-Stark trap and condenser, add 3,4,5-trimethoxybenzaldehyde (19.6 g, 0.1 mol), ethyl cyanoacetate (11.3 g, 0.1 mol), a catalytic amount of piperidine (0.5 mL), and toluene (150 mL).

  • Heat the mixture to reflux. Water produced during the condensation will be collected in the Dean-Stark trap. Continue reflux until no more water is collected (approx. 1 equivalent).

  • Cool the reaction and remove the toluene under reduced pressure to yield the crude ethyl 2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate.

B. Reductive Cyclization with Guanidine

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (4.6 g, 0.2 mol) in absolute ethanol (200 mL) under an inert atmosphere.

  • To a separate flask, add guanidine hydrochloride (19.1 g, 0.2 mol) to the sodium ethoxide solution and stir for 30 minutes.

  • Add the crude benzylidene intermediate from Step A to the guanidine/sodium ethoxide mixture.

  • Heat the reaction to reflux for 8-12 hours. The reaction progress should be monitored by TLC.

  • After completion, cool the reaction mixture in an ice bath. The product, Trimethoprim, will precipitate.

  • Filter the solid product, wash with cold ethanol, and then with water to remove inorganic salts.

  • Recrystallize the crude Trimethoprim from an appropriate solvent system (e.g., aqueous DMF or ethanol) to obtain the pure API.[13]

Data Interpretation and Quality Control

Validation of each synthetic step is critical. The following table provides expected data for the key compounds in this pathway.

Table 3: Analytical Data for Key Compounds

CompoundExpected YieldMelting Point (°C)Key ¹H NMR Signals (δ, ppm)
Ethyl 3,4,5-trimethoxybenzoate85-95%55-58~7.2 (s, 2H, Ar-H), ~4.3 (q, 2H, -OCH₂CH₃), ~3.8 (s, 9H, 3x -OCH₃), ~1.3 (t, 3H, -OCH₂CH₃)
3,4,5-Trimethoxybenzaldehyde>90% (from alcohol)72-75~9.8 (s, 1H, -CHO), ~7.1 (s, 2H, Ar-H), ~3.9 (s, 9H, 3x -OCH₃)
Trimethoprim70-85% (from aldehyde)199-203~7.5-5.5 (br s, 4H, 2x -NH₂), ~6.6 (s, 2H, Ar-H), ~3.8 (s, 2H, Ar-CH₂-), ~3.7 (s, 9H, 3x -OCH₃)

Conclusion and Future Scope

Ethyl 4-hydroxy-3,5-dimethoxybenzoate is a highly valuable, bio-derived starting material for pharmaceutical synthesis. Its utility is clearly demonstrated in the efficient, multi-step synthesis of the antibacterial drug Trimethoprim. The protocols detailed herein provide a robust framework for this transformation, emphasizing the chemical reasoning behind procedural choices to ensure reproducibility and success.

Beyond this specific application, the EHDMB scaffold holds significant potential for the development of novel therapeutics. Its inherent antioxidant and anti-inflammatory profile suggests its core could be incorporated into new chemical entities targeting diseases related to oxidative stress and inflammation.[14] Future work may focus on derivatizing the phenolic hydroxyl or aromatic ring to explore new structure-activity relationships, further cementing the role of EHDMB as a cornerstone intermediate in modern medicinal chemistry.

References

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Applications of Ethyl 4-hydroxy-3,5-dimethoxybenzoate in medicinal chemistry research.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Ethyl 4-hydroxy-3,5-dimethoxybenzoate (Ethyl Syringate) in Medicinal Chemistry

Introduction: Unveiling a Versatile Phenolic Ester

Ethyl 4-hydroxy-3,5-dimethoxybenzoate, commonly known in the scientific community as Ethyl Syringate, is a phenolic compound derived from syringic acid. Syringic acid is naturally found in a variety of plants, fruits, and grains, including olives, dates, and grapes.[1] As the ethyl ester of syringic acid, this compound shares and expands upon the diverse pharmacological profile of its parent molecule, making it a subject of significant interest in medicinal chemistry. Its structure, featuring a hydroxyl group and two methoxy groups on a benzene ring, is key to its biological activities.[2]

This application note serves as a technical guide for researchers, scientists, and drug development professionals. It explores the multifaceted applications of Ethyl 4-hydroxy-3,5-dimethoxybenzoate, delving into its roles as an antioxidant, anti-inflammatory, anticancer, and antimicrobial agent. We will provide not just an overview of its potential, but also the causality behind its mechanisms and field-proven, step-by-step protocols for its evaluation.

Compound Profile:

PropertyValueReference
IUPAC Name Ethyl 4-hydroxy-3,5-dimethoxybenzoate-
Synonyms Ethyl Syringate, Syringic Acid Ethyl Ester[3][4]
CAS Number 3943-80-4[3]
Molecular Formula C₁₁H₁₄O₅[3]
Molecular Weight 226.23 g/mol [3]
Appearance White to off-white crystalline powder[4]
Solubility Soluble in alcohols, ethers; slightly soluble in water[3][5]

Core Applications & Mechanistic Insights

The therapeutic potential of Ethyl 4-hydroxy-3,5-dimethoxybenzoate stems from its distinct chemical structure. The phenolic hydroxyl group is a primary contributor to its radical-scavenging activities, while the two methoxy groups at positions 3 and 5 are believed to enhance its therapeutic properties and metabolic stability.[2][5]

Potent Antioxidant Activity

Mechanism of Action: Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases, including cancer, diabetes, and cardiovascular disorders.[2] Ethyl Syringate, like its parent acid, acts as a potent free radical scavenger.[1][2] The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation. This activity is central to its protective effects against cellular damage.

Experimental Evaluation: The antioxidant capacity is commonly quantified using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[6] In these assays, the ability of the compound to reduce the stable radical is measured spectrophotometrically, with a lower IC₅₀ value indicating higher antioxidant potency.

DPPH_Assay_Workflow start_end start_end process process reagent reagent measure measure A Prepare Stock Solution of Ethyl Syringate B Create Serial Dilutions (e.g., 1-100 µg/mL) A->B Dilute D Mix Dilutions with DPPH Solution (1:1) B->D C DPPH Solution (in Methanol) C->D Add E Incubate in Dark (30 min, RT) D->E Incubate F Measure Absorbance at ~517 nm E->F Read Plate G Calculate % Inhibition vs. Control F->G Analyze Data H Determine IC50 Value G->H Plot Curve

Caption: Generalized workflow for the DPPH radical scavenging assay.

Broad-Spectrum Anti-inflammatory Effects

Mechanism of Action: Inflammation is a critical biological response, but chronic inflammation contributes to various pathologies. Phenolic compounds like Ethyl Syringate are known to exert anti-inflammatory effects by modulating key signaling pathways.[7] Evidence suggests that syringic acid and its derivatives can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, and downregulate the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8] This is often achieved by interfering with the pro-inflammatory transcription factor NF-κB signaling pathway.[7]

Experimental Evaluation: A standard in vitro method to screen for anti-inflammatory activity is to measure the inhibition of NO production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor receptor protein protein inhibitor inhibitor response response LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) IKK->NFkB Releases IkB->NFkB Bound/Inactive Nucleus Nucleus NFkB->Nucleus Translocates DNA DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription EthylSyringate Ethyl Syringate EthylSyringate->IKK Inhibits

Caption: Potential inhibition of the NF-κB signaling pathway by Ethyl Syringate.

Promising Anticancer Activity

Mechanism of Action: The anticancer effects of phenolic compounds are often multifaceted, involving the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of cell survival signaling pathways.[1] A related compound, methyl 4-hydroxy-3-methoxybenzoate, has been shown to target the Akt/NF-κB signaling pathway, which is critical for the survival of many cancer cells.[9] By inhibiting this pathway, the compound can suppress growth and induce apoptosis. Ethyl Syringate is a promising candidate for investigation against various cancer cell lines due to its structural similarity and shared parent molecule.

Experimental Evaluation: The primary method to assess the cytotoxic effect of a compound on cancer cells is the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.[10] This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability. The result is typically expressed as the IC₅₀, the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow start_end start_end process process reagent reagent measure measure A Seed Cancer Cells in 96-well Plate B Incubate (24h) for cell adherence A->B C Treat with Serial Dilutions of Ethyl Syringate B->C Treat D Incubate (e.g., 24, 48, or 72h) C->D E Add MTT Reagent (to each well) D->E Add F Incubate (2-4h) (Formazan crystal formation) E->F G Add Solubilizing Agent (e.g., DMSO, SDS) F->G Solubilize H Measure Absorbance at ~570 nm G->H Read Plate I Calculate % Viability & Determine IC50 H->I Analyze

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Potential and Synergy

Mechanism of Action: Ethyl Syringate and related phenolic compounds have demonstrated activity against a range of bacteria and fungi.[5] Beyond direct antimicrobial action, a particularly compelling application is the inhibition of bacterial efflux pumps.[11] These pumps are a major mechanism of antibiotic resistance, as they actively expel drugs from the bacterial cell. By inhibiting these pumps, compounds like Ethyl 3,4-dihydroxybenzoate (a close structural analog) can restore the efficacy of conventional antibiotics against resistant strains.[11] This synergistic approach is a critical strategy in combating antimicrobial resistance.

Experimental Evaluation: The antimicrobial activity is determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe. The broth microdilution method is a standard technique for this purpose.

Detailed Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay
  • Objective: To determine the IC₅₀ value of Ethyl 4-hydroxy-3,5-dimethoxybenzoate for scavenging the DPPH free radical.

  • Materials: Ethyl Syringate, DPPH (2,2-diphenyl-1-picrylhydrazyl), Methanol, 96-well microplate, spectrophotometer.

  • Methodology:

    • Prepare a 1 mg/mL stock solution of Ethyl Syringate in methanol.

    • Perform serial dilutions of the stock solution to obtain concentrations ranging from 1 to 100 µg/mL.

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

    • In a 96-well plate, add 100 µL of each sample dilution to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100[6]

    • Plot the percentage of scavenging activity against the sample concentration and determine the IC₅₀ value (the concentration required for 50% scavenging).

Protocol 2: MTT Cytotoxicity Assay
  • Objective: To determine the IC₅₀ value of Ethyl 4-hydroxy-3,5-dimethoxybenzoate against a selected cancer cell line.

  • Materials: Cancer cell line (e.g., HCT-116), complete culture medium (e.g., DMEM with 10% FBS), Ethyl Syringate, MTT reagent (5 mg/mL in PBS), DMSO, 96-well plate.

  • Methodology:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours at 37°C, 5% CO₂.

    • Prepare serial dilutions of Ethyl Syringate in culture medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions (and a vehicle control).

    • Incubate the plate for the desired period (e.g., 48 or 72 hours).

    • Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for another 3-4 hours until purple formazan crystals are visible.[10]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes and measure the absorbance at 570 nm.

    • Calculate cell viability: % Viability = (Abs_sample / Abs_control) * 100.

    • Plot the % viability against the log of the compound concentration to determine the IC₅₀.

Protocol 3: Synthesis of Ethyl 4-hydroxy-3,5-dimethoxybenzoate
  • Objective: To synthesize Ethyl 4-hydroxy-3,5-dimethoxybenzoate from syringic acid via Fischer esterification.

  • Materials: Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), absolute ethanol, concentrated sulfuric acid, sodium bicarbonate, ethyl acetate, magnesium sulfate.

  • Methodology:

    • In a round-bottom flask, dissolve syringic acid (e.g., 10 mmol) in an excess of absolute ethanol (e.g., 50 mL).

    • Cool the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) with stirring.

    • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using TLC.

    • After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography to yield pure Ethyl 4-hydroxy-3,5-dimethoxybenzoate.

Conclusion and Future Directions

Ethyl 4-hydroxy-3,5-dimethoxybenzoate is a versatile and promising molecule in medicinal chemistry. Its well-documented antioxidant and anti-inflammatory properties, coupled with its emerging potential in cancer and infectious disease research, make it a valuable lead compound.[1][2][5] The presence of multiple functional groups offers opportunities for synthetic modification to enhance potency, selectivity, and pharmacokinetic properties. Future research should focus on in-depth mechanistic studies, exploring its effects on specific cellular targets and signaling cascades. Furthermore, in vivo studies are essential to validate the therapeutic efficacy and safety profile of this compound, paving the way for its potential development into a novel therapeutic agent.

References

  • The Good Scents Company. (n.d.). ethyl syringate. Retrieved from [Link]

  • Mary, A., et al. (2015). Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells. PubMed Central. Retrieved from [Link]

  • Bishir, M., et al. (2024). Syringic acid: A promising phenolic phytochemical with extensive therapeutic applications. R&D of Functional Food Products, 1(5), 1-14.
  • Rocchetti, G., et al. (2022). Nutraceutical Properties of Syringic Acid in Civilization Diseases—Review. MDPI. Retrieved from [Link]

  • Cheemanapalli, S., et al. (2018). Syringic acid (SA) ‒ A Review of Its Occurrence, Biosynthesis, Pharmacological and Industrial Importance. PubMed. Retrieved from [Link]

  • LookChemicals. (n.d.). 3943-80-4,ethyl 4-hydroxy-3,5-dimethoxy-benzoate. Retrieved from [Link]

  • Societe Francaise Hoechst. (1980). Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid. Google Patents.
  • Yamamoto, S., et al. (2025). The effects of the potent antioxidant 3,5-dihydroxy-4-methoxybenzyl alcohol on mutagenicity in microorganisms and chromosomal aberrations in cultured mammalian cells in vitro. PubMed. Retrieved from [Link]

  • Yamamoto, S., et al. (2025). The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells: Blocking EGF signaling. PubMed. Retrieved from [Link]

  • Cheemanapalli, S., et al. (2018). Syringic acid (SA) ‒ A Review of Its Occurrence, Biosynthesis, Pharmacological and Industrial Importance. ResearchGate. Retrieved from [Link]

  • Olatunji, O. J., et al. (2019). Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) inhibits adipogenesis and promotes lipolysis in 3T3-L1 adipocytes. ResearchGate. Retrieved from [Link]

  • de Oliveira, A. M., et al. (2017). Acetylcholinesterase inhibition and antimicrobial activity of hydroxyl amides synthesized from natural products derivatives. SciELO. Retrieved from [Link]

  • Wang, X., et al. (2024). The antioxidant, anti-inflammatory and analgesic activity effect of ethyl acetate extract from the flowers of Syringa pubescens Turcz. PubMed. Retrieved from [Link]

  • Yang, S., et al. (2021). Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. ResearchGate. Retrieved from [Link]

  • Yamamoto, S., et al. (2022). Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. MDPI. Retrieved from [Link]

  • de Cássia da Silveira e Sá, R., et al. (2021). Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters. SciELO. Retrieved from [Link]

  • Patel, D. K. (2020). 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin. PubMed. Retrieved from [Link]

  • Umar, M. I., et al. (2013). Ethyl-p-methoxycinnamate isolated from kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions. NIH. Retrieved from [Link]

  • Basri, F., et al. (2014). Antimicrobial Activity and Microbial Transformation of Ethyl p-Methoxycinnamate Extracted from Kaempferia galanga. Oriental Journal of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-hydroxy-4,5-dimethoxybenzoate. Retrieved from [Link]

  • Singh, S., et al. (2016). Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. ResearchGate. Retrieved from [Link]

  • Societe Francaise Hoechst. (1979). Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid. Justia Patents. Retrieved from [Link]

  • Narayanan, N. K., et al. (2009). 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management. PMC - NIH. Retrieved from [Link]

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Quantitative Assessment of Antioxidant Capacity: A High-Throughput DPPH Assay for Ethyl 4-hydroxy-3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Authored by: Gemini, Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the antioxidant capacity of Ethyl 4-hydroxy-3,5-dimethoxybenzoate (Ethyl Syringate) using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. The protocol is optimized for a 96-well microplate format, ensuring reproducibility and high-throughput screening capabilities.

Foundational Principles: The Chemistry of Radical Scavenging

The DPPH assay is a rapid and reliable method for evaluating the free radical scavenging ability of a compound.[1][2] Its core principle lies in the use of the stable free radical, DPPH.

  • The DPPH Radical: 2,2-diphenyl-1-picrylhydrazyl is a stable radical due to the delocalization of its spare electron across the molecule, which prevents dimerization.[3] This delocalization imparts a deep violet color to its solutions (typically in methanol or ethanol), with a characteristic maximum absorbance (λmax) around 517 nm.[1][4]

  • The Scavenging Reaction: When an antioxidant compound is introduced, it can donate a hydrogen atom or an electron to the DPPH radical. This neutralizes the radical, converting it to its reduced form, DPPH-H (1,1-diphenyl-2-picrylhydrazine).[5] This reduction process leads to a stoichiometric loss of the violet color, turning the solution to a pale yellow. The decrease in absorbance at 517 nm is directly proportional to the number of radicals scavenged and, therefore, to the antioxidant capacity of the test compound.[1]

  • Ethyl 4-hydroxy-3,5-dimethoxybenzoate (Ethyl Syringate): This compound is a derivative of syringic acid, a well-documented phenolic phytochemical with potent antioxidant properties.[6][7][8] Its antioxidant activity is primarily attributed to the phenolic hydroxyl (-OH) group on the benzene ring. The two flanking methoxy (-OCH₃) groups at the ortho positions enhance this activity by stabilizing the resulting phenoxyl radical through resonance.[9] The mechanism of action for such phenolic compounds typically involves Hydrogen Atom Transfer (HAT) or Single Electron Transfer followed by Proton Transfer (SET-PT), both of which effectively neutralize the DPPH radical.[3][10][11]

Expertise & Experience: Rationale Behind the Protocol Design

This protocol is more than a sequence of steps; it is a system designed for accuracy and reliability, built on an understanding of the assay's chemical nuances.

  • Solvent Selection: While methanol is commonly used, this protocol recommends ethanol for all solutions. Ethanol is significantly less toxic than methanol and is an effective solvent for both DPPH and many phenolic compounds.[10] The polarity of the solvent is critical as it can influence the reaction kinetics and mechanism (HAT vs. SPLET).[2] Using a consistent solvent throughout the experiment is crucial for reproducibility.

  • Incubation in Darkness: The DPPH radical is light-sensitive and can degrade upon exposure to UV or ambient light, leading to a false-positive reduction in absorbance. All incubation steps must be performed in the dark to ensure that the observed decolorization is solely due to the antioxidant activity of the test compound.[5][10][12]

  • Kinetic Considerations: The reaction between an antioxidant and DPPH is not always instantaneous. An incubation period of 30 minutes is specified to allow the reaction to reach a stable endpoint or steady state, ensuring a more accurate and reproducible measurement of scavenging capacity.[10][13][14]

  • Microplate Format: Transitioning the assay to a 96-well plate format significantly increases throughput. It allows for simultaneous testing of multiple concentrations and replicates, reducing reagent consumption and minimizing inter-assay variability.

Trustworthiness: A Self-Validating Experimental System

To ensure the integrity of the results, the protocol incorporates a robust set of controls and standards.

  • Reference Standard (Trolox): A water-soluble analog of Vitamin E, Trolox is a widely accepted antioxidant standard.[15] By generating a standard curve with Trolox, the assay's performance can be validated for each run. Furthermore, the antioxidant capacity of Ethyl 4-hydroxy-3,5-dimethoxybenzoate can be expressed as a Trolox Equivalent Antioxidant Capacity (TEAC) value, allowing for standardized comparison across different studies and compounds.[10][16]

  • Essential Controls:

    • Negative Control (Acontrol): Contains the solvent and DPPH solution without any antioxidant. This represents 0% scavenging and provides the baseline maximum absorbance.

    • Sample Blank: Contains the test compound and solvent (e.g., ethanol) but no DPPH. This is crucial to correct for any intrinsic absorbance of the test compound at 517 nm.

    • Solvent Blank: Contains only the solvent used for dilutions to zero the spectrophotometer.

  • Replication: Performing all measurements in triplicate is mandatory. This allows for the calculation of mean values and standard deviations, providing a statistical measure of the data's precision and reliability.[10]

Experimental Protocol: Step-by-Step Methodology

Required Materials and Reagents
  • Ethyl 4-hydroxy-3,5-dimethoxybenzoate (CAS: 3943-80-4)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) (CAS: 1898-66-4)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) (CAS: 53188-07-1)

  • Ethanol (≥99.5%, HPLC or Spectrophotometric Grade)

  • 96-well clear, flat-bottom microplates

  • Multichannel pipette (20-200 µL)

  • Microplate reader capable of measuring absorbance at 517 nm

  • Amber glass bottles and volumetric flasks

  • Analytical balance

Preparation of Solutions
  • Note: DPPH solutions are light-sensitive. Always prepare fresh and store in an amber bottle or a flask wrapped in aluminum foil.[10]

  • DPPH Stock Solution (0.2 mM):

    • Accurately weigh 7.89 mg of DPPH powder.

    • Dissolve in ethanol in a 100 mL volumetric flask. Mix thoroughly until fully dissolved.

  • DPPH Working Solution:

    • Dilute the DPPH Stock Solution with ethanol to obtain an absorbance of 1.00 ± 0.10 at 517 nm. This typically requires a concentration of approximately 0.1 mM.

    • Measure the absorbance against an ethanol blank to confirm. This solution must be prepared fresh before each assay.

  • Ethyl 4-hydroxy-3,5-dimethoxybenzoate Stock Solution (1 mg/mL or ~4.42 mM):

    • Accurately weigh 10 mg of Ethyl 4-hydroxy-3,5-dimethoxybenzoate.

    • Dissolve in 10 mL of ethanol in a volumetric flask. Sonication may be used to aid dissolution if necessary.

  • Trolox Standard Stock Solution (1 mg/mL or ~3.99 mM):

    • Accurately weigh 10 mg of Trolox.

    • Dissolve in 10 mL of ethanol in a volumetric flask.

  • Preparation of Working Standards and Samples:

    • Perform serial dilutions of the Ethyl 4-hydroxy-3,5-dimethoxybenzoate and Trolox stock solutions using ethanol to create a range of concentrations for testing (e.g., for an IC₅₀ curve, concentrations might range from 1 to 100 µg/mL).

Assay Procedure (96-Well Plate)
  • Plate Layout: Design the plate map to include triplicates of blanks, controls, standards, and test samples.

  • Sample/Standard Addition: Add 100 µL of each concentration of the serially diluted Ethyl 4-hydroxy-3,5-dimethoxybenzoate, Trolox standards, or control solutions (ethanol for the negative control) into the appropriate wells.

  • DPPH Addition: Using a multichannel pipette, swiftly add 100 µL of the DPPH Working Solution to all wells except the solvent blank wells.

  • Mixing: Gently tap the plate or use a plate shaker for 30 seconds to ensure thorough mixing.

  • Incubation: Cover the plate with a lid or foil to prevent evaporation and incubate for 30 minutes in the dark at room temperature (25°C).[13]

  • Absorbance Measurement: Read the absorbance of each well at 517 nm using a microplate reader.

Data Analysis and Presentation

Calculation of DPPH Radical Scavenging Activity

The percentage of DPPH radical scavenging activity (% Inhibition) is calculated using the following formula:[17][18]

% Inhibition = [ (Acontrol - Asample) / Acontrol ] × 100

Where:

  • Acontrol is the average absorbance of the negative control (DPPH + ethanol).

  • Asample is the average absorbance of the test sample (DPPH + test compound), corrected for the sample blank if necessary.

Determination of IC₅₀ Value

The IC₅₀ value represents the concentration of the antioxidant that is required to scavenge 50% of the DPPH radicals.

  • Calculate the % Inhibition for each concentration of Ethyl 4-hydroxy-3,5-dimethoxybenzoate.

  • Plot a graph of % Inhibition (Y-axis) versus the concentration of the test compound (X-axis).

  • Use linear regression analysis to determine the equation of the line (y = mx + c).[19][20]

  • Calculate the IC₅₀ value by setting y = 50 in the equation and solving for x:

IC₅₀ = (50 - c) / m

A lower IC₅₀ value indicates a higher antioxidant capacity.

Example Data Presentation

The results should be summarized in a clear, tabular format.

CompoundConcentration (µg/mL)Mean Absorbance (517 nm)% InhibitionIC₅₀ (µg/mL)
Negative Control 00.9850.0%N/A
Ethyl 4-hydroxy-3,5-dimethoxybenzoate 50.76222.6%
100.51148.1%10.35
200.23576.1%
400.08991.0%
Trolox (Standard) 20.79819.0%
40.58340.8%4.85
80.19280.5%
160.05594.4%

Note: Data presented are for illustrative purposes only.

Visualization of Experimental Workflow

The following diagram illustrates the high-throughput workflow for the DPPH assay.

DPPH_Workflow cluster_prep 1. Solution Preparation cluster_assay 2. Microplate Assay cluster_analysis 3. Data Analysis p1 Prepare DPPH Working Solution a2 Add 100 µL of DPPH Working Solution to All Wells p1->a2 p2 Prepare Test Compound (Ethyl Syringate) Serial Dilutions a1 Dispense 100 µL of Samples, Standards & Controls into 96-Well Plate p2->a1 p3 Prepare Standard (Trolox) Serial Dilutions p3->a1 a1->a2 a3 Incubate for 30 min in Darkness a2->a3 a4 Measure Absorbance at 517 nm a3->a4 d1 Calculate % Inhibition a4->d1 d2 Plot Dose-Response Curve (% Inhibition vs. Concentration) d1->d2 d3 Determine IC₅₀ Value via Linear Regression d2->d3

Caption: High-throughput DPPH assay workflow diagram.

References

  • DPPH Radical Scavenging Assay - MDPI. (n.d.). MDPI. Retrieved from [Link]

  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. (n.d.). G-Biosciences. Retrieved from [Link]

  • DPPH Antioxidant Assay Kit D678 manual | DOJINDO. (n.d.). Dojindo Molecular Technologies. Retrieved from [Link]

  • DPPH Radical Scavenging Assay - Encyclopedia.pub. (2023, September 8). Encyclopedia.pub. Retrieved from [Link]

  • OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS) - Cell Biolabs, Inc. (n.d.). Cell Biolabs, Inc.. Retrieved from [Link]

  • How to determine theoretical IC50 value for in vitro DPPH assay? - ResearchGate. (2023, April 24). ResearchGate. Retrieved from [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel - YouTube. (2024, May 23). YouTube. Retrieved from [Link]

  • Antioxidant Assays - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food - MDPI. (n.d.). MDPI. Retrieved from [Link]

  • Antioxidant Assay: The DPPH Method. (n.d.). University of Alabama in Huntsville. Retrieved from [Link]

  • How can I calculate IC50 in DPPH test? | ResearchGate. (2022, April 3). ResearchGate. Retrieved from [Link]

  • Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. (n.d.). OMICS International. Retrieved from [Link]

  • TEAC Assay - Citeq Biologics. (n.d.). Citeq Biologics. Retrieved from [Link]

  • Datasheet for ABIN5067625 - OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS) - Antibodies-online.com. (n.d.). Antibodies-online.com. Retrieved from [Link]

  • Procedure: Preparation of DPPH Radical, and antioxidant scavenging assay - ResearchGate. (2012, February 7). ResearchGate. Retrieved from [Link]

  • DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC. (2024, March 1). National Center for Biotechnology Information. Retrieved from [Link]

  • Antioxidant activities of phenols in different solvents using DPPH assay - ResearchGate. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Trolox equivalent antioxidant capacity - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Showing Compound 4-hydroxy-3-methoxybenzoic acid ethyl ester (FDB029772) - FooDB. (2011, September 26). FooDB. Retrieved from [Link]

  • A Paper-Based Assay for the Determination of Total Antioxidant Capacity in Human Serum Samples - NIH. (2024, November 18). National Center for Biotechnology Information. Retrieved from [Link]

  • High-Throughput Relative DPPH Radical Scavenging Capacity Assay - ACS Publications. (n.d.). ACS Publications. Retrieved from [Link]

  • ICH Validation of DPPH Assay Method: Some Interesting Medicinal Drugs. (2020, December 29). European Academic Journal of Science and Engineering. Retrieved from [Link]

  • Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity. (n.d.). Bentham Science. Retrieved from [Link]

  • Optimization and Validation of a Simple Spectrophotometric Based DPPH Method for Analysis of Antioxidant Activity in Aerated - Scirp.org. (2024, August 23). Scientific Research Publishing. Retrieved from [Link]

  • The Influence of Syringic Acid and Erucic Acid on the Antioxidant Properties of Natural Rubber: Experimental and Molecular Simulation Investigations - MDPI. (n.d.). MDPI. Retrieved from [Link]

  • Syringic acid: A promising phenolic phytochemical with extensive therapeutic applications. (2024, May 9). Functional Foods in Health and Disease. Retrieved from [Link]

  • Chemical Properties of Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester (CAS 617-05-0). (n.d.). NIST. Retrieved from [Link]

  • Nutraceutical Properties of Syringic Acid in Civilization Diseases—Review - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Syringic acid as a pivotal component in reducing oxidative stress parameters in the civilization diseases - a review - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Syringic acid: A promising phenolic phytochemical with extensive therapeutic applications | R&D of Functional Food Products. (2024, May 10). R&D of Functional Food Products. Retrieved from [Link]

  • Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC - NIH. (2020, February 13). National Center for Biotechnology Information. Retrieved from [Link]

  • ETHYL 4-HYDROXY-3,5-DIMETHOXYBENZOATE | CAS 3943-80-4 - Matrix Fine Chemicals. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

  • Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

ABTS radical scavenging activity protocol for Ethyl 4-hydroxy-3,5-dimethoxybenzoate.

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: ABTS Radical Scavenging Activity Protocol for Ethyl 4-hydroxy-3,5-dimethoxybenzoate

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Quantifying the Antioxidant Potential of Ethyl 4-hydroxy-3,5-dimethoxybenzoate

Ethyl 4-hydroxy-3,5-dimethoxybenzoate, a derivative of gallic acid, belongs to the family of phenolic compounds. Such compounds are of significant interest in the pharmaceutical and nutraceutical industries due to their potential antioxidant properties, which are primarily attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals.[1][2] Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a multitude of chronic diseases. Evaluating the antioxidant capacity of novel compounds is therefore a critical step in drug discovery and development.

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a widely adopted spectrophotometric method for assessing the total antioxidant capacity of both pure compounds and complex mixtures.[3][4] Its versatility in measuring both hydrophilic and lipophilic antioxidants, coupled with its operational simplicity and reproducibility, makes it an excellent choice for this purpose.[5][6] This guide provides a detailed, field-proven protocol for determining the ABTS radical scavenging activity of Ethyl 4-hydroxy-3,5-dimethoxybenzoate, framed with the insights of a Senior Application Scientist to ensure technical accuracy and practical applicability.

Core Principle of the ABTS Assay

The ABTS assay is predicated on the generation of a stable, blue-green radical cation, ABTS•+.[3][7] This is achieved through the oxidation of ABTS with a strong oxidizing agent, most commonly potassium persulfate (K₂S₂O₈).[8][9][10] The resulting ABTS•+ chromophore has a characteristic maximum absorbance at a wavelength of 734 nm.[11]

When an antioxidant, such as Ethyl 4-hydroxy-3,5-dimethoxybenzoate, is introduced, it donates an electron or a hydrogen atom to the ABTS•+.[4][12] This act of donation neutralizes the radical, leading to a proportional reduction in the solution's color intensity. The decrease in absorbance at 734 nm is directly correlated with the concentration and scavenging ability of the antioxidant.[7] The results can be expressed as the IC₅₀ value (the concentration required to scavenge 50% of the radicals) or, more commonly, as Trolox Equivalent Antioxidant Capacity (TEAC), which benchmarks the compound's activity against Trolox, a water-soluble analog of Vitamin E.[13][14]

cluster_0 ABTS•+ Generation cluster_1 Scavenging Reaction ABTS ABTS (Colorless) ABTS_Radical ABTS•+ (Blue-Green Radical) ABTS->ABTS_Radical Oxidation K2S2O8 Potassium Persulfate (K₂S₂O₈) Antioxidant Ethyl 4-hydroxy-3,5-dimethoxybenzoate (Antioxidant) ABTS_Neutral ABTS (Colorless, Neutral Form) Antioxidant->ABTS_Neutral e⁻ or H• donation ABTS_Radical_2 ABTS•+ (Blue-Green Radical) ABTS_Radical_2->ABTS_Neutral

Caption: Mechanism of ABTS radical generation and scavenging.

Detailed Experimental Protocol

This protocol is optimized for a 96-well microplate format, which is ideal for analyzing multiple concentrations and replicates efficiently.

Part 1: Reagent and Sample Preparation

Accurate reagent preparation is fundamental to the reliability and reproducibility of the assay.

ReagentMolar ConcentrationPreparation Instructions
ABTS Stock Solution 7 mMDissolve 38.4 mg of ABTS diammonium salt in 10 mL of deionized water. Mix thoroughly.[3]
Potassium Persulfate 2.45 mMDissolve 6.62 mg of potassium persulfate in 10 mL of deionized water. Prepare this solution fresh.[15]
ABTS•+ Stock Solution N/AMix the 7 mM ABTS and 2.45 mM potassium persulfate solutions in a 1:1 volume ratio (e.g., 5 mL of each).[10]
Test Compound Stock 10 mMPrepare a stock solution of Ethyl 4-hydroxy-3,5-dimethoxybenzoate in a suitable solvent (e.g., Ethanol or DMSO).
Trolox Standard Stock 2.5 mMPrepare a stock solution of Trolox in ethanol.

Senior Application Scientist's Note (Critical Step): After mixing the ABTS and potassium persulfate solutions, the resulting mixture must be incubated in the dark at room temperature for 12-16 hours before use.[1][16][17] This extended incubation is crucial for the complete and stable formation of the ABTS•+ radical cation, ensuring a consistent baseline for the assay. An incomplete reaction will lead to drifting absorbance values and inaccurate results.

Part 2: Preparation of Working Solutions
  • ABTS•+ Working Solution: On the day of the assay, the ABTS•+ stock solution must be diluted. Using ethanol (or Phosphate-Buffered Saline, PBS, depending on sample solubility), dilute the stock solution until the absorbance at 734 nm is 0.70 ± 0.02 .[10][18] This standardization step is non-negotiable as it ensures the starting concentration of the radical is consistent across all experiments.

  • Test Compound Working Solutions: Perform a serial dilution of the 10 mM Ethyl 4-hydroxy-3,5-dimethoxybenzoate stock solution to create a range of concentrations for testing (e.g., 1000, 500, 250, 125, 62.5, 31.25 µM). This range is essential for accurately determining the IC₅₀ value.

  • Trolox Standard Working Solutions: Similarly, prepare a series of dilutions from the Trolox stock solution to create a standard curve (e.g., 500, 250, 125, 62.5, 31.25, 15.6 µM).

Part 3: Assay Procedure (96-Well Plate)

A Prepare Reagent & Sample Working Solutions B Pipette 20 µL of Samples/ Standards/Blank into wells A->B C Add 180 µL of standardized ABTS•+ Working Solution B->C D Incubate at Room Temperature (in the dark) for 6-30 min C->D E Measure Absorbance at 734 nm D->E F Calculate % Scavenging, IC₅₀, and TEAC E->F

Caption: Experimental workflow for the microplate-based ABTS assay.

  • Plate Mapping: Designate wells for blanks (solvent only), Trolox standards, and the various concentrations of Ethyl 4-hydroxy-3,5-dimethoxybenzoate. It is highly recommended to run all samples in triplicate.

  • Sample Addition: Add 20 µL of each working solution (blanks, standards, and test compound) into the appropriate wells of a 96-well clear-bottom microplate.[17]

  • Reaction Initiation: Using a multichannel pipette for consistency, add 180 µL of the standardized ABTS•+ working solution to all wells.

  • Incubation: Gently mix the plate on an orbital shaker for 30 seconds. Incubate the plate at room temperature, protected from light, for a defined period. A typical incubation time is 6-10 minutes, but this can be optimized.[7][17]

  • Absorbance Measurement: Following incubation, immediately measure the absorbance of each well at 734 nm using a microplate reader.

Senior Application Scientist's Note: The kinetics of the scavenging reaction can vary between different antioxidant compounds.[11] For novel compounds like Ethyl 4-hydroxy-3,5-dimethoxybenzoate, it is advisable to perform a kinetic study by taking readings at several time points (e.g., 1, 5, 10, 15, 30 minutes) to determine when the reaction reaches a plateau or steady state. This ensures the chosen incubation time is appropriate.

Data Analysis and Interpretation

Calculation of Radical Scavenging Activity (%)

For each concentration of the test compound and standard, calculate the percentage of ABTS•+ scavenging using the following formula:

% Scavenging = [ (A_control - A_sample) / A_control ] x 100 [19]

Where:

  • A_control is the absorbance of the blank (solvent + ABTS•+ solution).

  • A_sample is the absorbance of the test compound or standard + ABTS•+ solution.

Determination of the IC₅₀ Value

The IC₅₀ value represents the concentration of the antioxidant required to decrease the initial ABTS•+ concentration by 50%.

  • Plot the % Scavenging (Y-axis) against the log of the concentration of Ethyl 4-hydroxy-3,5-dimethoxybenzoate (X-axis).

  • Use a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, Microsoft Excel) to fit a sigmoidal dose-response curve to the data.[20]

  • The software will calculate the IC₅₀ value from this curve. A lower IC₅₀ value indicates a higher antioxidant potency.

Sample Concentration (µM)Absorbance (734 nm) (Mean of Triplicates)% Scavenging
0 (Control)0.7050%
31.250.61213.2%
62.50.52026.2%
1250.36148.8%
2500.18973.2%
5000.08188.5%
Table: Example data layout for IC₅₀ determination.
Determination of Trolox Equivalent Antioxidant Capacity (TEAC)

The TEAC value provides a benchmark of the antioxidant's potency relative to Trolox.

  • Generate a standard curve by plotting the % Scavenging (Y-axis) against the concentration of Trolox (µM) (X-axis).

  • Perform a linear regression on the linear portion of the curve to obtain the equation y = mx + c , where 'y' is the % Scavenging and 'x' is the Trolox concentration.

  • For a specific concentration of Ethyl 4-hydroxy-3,5-dimethoxybenzoate, calculate its % Scavenging.

  • Using the standard curve's equation, calculate the corresponding concentration of Trolox that would produce this percentage of scavenging.

  • The TEAC value is expressed as the ratio of the Trolox concentration to the test compound concentration.

References

  • Floegel, A., Kim, D. O., Chung, S. J., Koo, S. I., & Chun, O. K. (2011). Comparison of ABTS/DPPH assays to measure antioxidant capacity in popular antioxidant-rich US foods. Journal of Food Composition and Analysis, 24(7), 1043-1048. Available at: [Link]

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. Available at: [Link]

  • Arnao, M. B. (2000). Some methodological problems in the determination of antioxidant activity using chromogen radicals: a practical case. Trends in Food Science & Technology, 11(11), 419-421. Available at: [Link]

  • Miller, N. J., Rice-Evans, C., Davies, M. J., Gopinathan, V., & Milner, A. (1993). A novel method for measuring antioxidant capacity and its application to monitoring the antioxidant status in premature neonates. Clinical science, 84(4), 407-412. Available at: [Link]

  • Cano, A., Acosta, M., & Arnao, M. B. (2000). A method to measure antioxidant activity in organic media: application to lipophilic vitamins. Redox Report, 5(6), 365-370. Available at: [Link]

  • Arts, M. J., Dallinga, J. S., Voss, H. P., Haenen, G. R., & Bast, A. (2004). A new approach to assess the total antioxidant capacity using a multi-well plate reader. Food Chemistry, 88(4), 567-572. Available at: [Link]

  • Ilyasov, I. R., Beloborodov, V. L., & Selivanova, I. A. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Molecules, 25(1), 113. Available at: [Link]

  • Walker, R. B., & Everette, J. D. (2009). Comparative reaction rates of various antioxidants with ABTS radical cation. Journal of Agricultural and Food Chemistry, 57(4), 1156-1161. Available at: [Link]

  • Özgen, M., Reese, R. N., Tulio, A. Z., Scheerens, J. C., & Miller, A. R. (2006). Modified 2, 2-azino-bis-3-ethylbenzothiazoline-6-sulfonic acid (ABTS) method to measure antioxidant capacity of selected small fruits and comparison to ferric reducing antioxidant power (FRAP) and 2, 2 ‘-diphenyl-1-picrylhydrazyl (DPPH) methods. Journal of agricultural and food chemistry, 54(4), 1151-1157. Available at: [Link]

  • Erel, O. (2004). A novel automated direct measurement method for total antioxidant capacity using a new generation, more stable ABTS radical cation. Clinical biochemistry, 37(4), 277-285. Available at: [Link]

Sources

Application Notes and Protocols for the GC-MS Analysis of Ethyl 4-hydroxy-3,5-dimethoxybenzoate Following Silylation Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Analytical Challenge of Phenolic Compounds

Ethyl 4-hydroxy-3,5-dimethoxybenzoate, also known as Ethyl Syringate, is a phenolic compound of significant interest in the fields of natural product chemistry, food science, and pharmacology due to its antioxidant and anti-inflammatory properties. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] However, direct GC-MS analysis of polar, functionalized molecules like Ethyl 4-hydroxy-3,5-dimethoxybenzoate presents a significant challenge. The presence of a free phenolic hydroxyl (-OH) group leads to low volatility and potential thermal instability, which can result in poor chromatographic peak shape, low sensitivity, and unreliable quantification.[2]

To overcome these limitations, a chemical derivatization step is essential.[3] This process modifies the functional group of the analyte to increase its volatility and thermal stability, making it amenable to GC-MS analysis.[4][5] Silylation is the most prevalent derivatization technique for compounds containing active hydrogens, such as those found in hydroxyl, carboxyl, and amine groups.[6] This application note provides a detailed protocol for the trimethylsilyl (TMS) derivatization of Ethyl 4-hydroxy-3,5-dimethoxybenzoate using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and its subsequent analysis by GC-MS.

II. The Principle of Silylation: Enhancing Volatility and Stability

Silylation involves the replacement of an active hydrogen atom in a polar functional group with a non-polar trimethylsilyl (TMS) group, -Si(CH₃)₃.[2][7] This chemical modification effectively "masks" the polar -OH group, thereby reducing intermolecular hydrogen bonding and significantly increasing the volatility of the analyte.[2] The resulting TMS ether of Ethyl 4-hydroxy-3,5-dimethoxybenzoate is more thermally stable and less likely to adsorb to active sites within the GC system, leading to improved peak symmetry and detection.[8]

The reagent of choice for this protocol is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst such as trimethylchlorosilane (TMCS).[9] BSTFA is a powerful silylating agent that reacts rapidly and completely with a wide range of polar compounds.[8] The by-products of the reaction are volatile and typically do not interfere with the chromatographic analysis.[8] The addition of a small amount of TMCS (typically 1%) can catalyze the reaction, particularly for hindered hydroxyl groups.

The silylation of Ethyl 4-hydroxy-3,5-dimethoxybenzoate with BSTFA proceeds via a nucleophilic substitution reaction at the silicon atom of the silyl donor.[2][10] The phenolic hydroxyl group acts as the nucleophile, attacking the silicon atom of BSTFA and displacing a trifluoroacetamide leaving group.

III. Experimental Protocol: Derivatization of Ethyl 4-hydroxy-3,5-dimethoxybenzoate

This protocol is designed to be a robust starting point and may be optimized based on specific sample matrices and instrument sensitivity.

A. Materials and Reagents

  • Ethyl 4-hydroxy-3,5-dimethoxybenzoate standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (or other suitable aprotic solvent like Acetonitrile or Dichloromethane)

  • GC-grade solvent for sample dilution (e.g., Hexane or Ethyl Acetate)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

B. Step-by-Step Derivatization Procedure

  • Sample Preparation: Accurately weigh 1-5 mg of the Ethyl 4-hydroxy-3,5-dimethoxybenzoate sample or standard into a clean, dry 2 mL reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical to ensure the sample is anhydrous, as silylating reagents are sensitive to moisture.

  • Solvent Addition: If the sample is a solid, dissolve it in 100 µL of anhydrous pyridine. Pyridine can also act as a catalyst for the silylation reaction.[9]

  • Reagent Addition: Add 200 µL of BSTFA + 1% TMCS to the vial. The silylating reagent should be in excess to ensure the reaction goes to completion.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block or oven.[3] Reaction times and temperatures may be optimized; for many simple phenols, the reaction is rapid even at room temperature.[11]

  • Cooling and Dilution: Allow the vial to cool to room temperature. Dilute the derivatized sample with a suitable GC-grade solvent (e.g., hexane) to the desired final concentration for GC-MS analysis.

  • Analysis: The sample is now ready for injection into the GC-MS system. Analyze the derivatized sample as soon as possible, although TMS derivatives are generally stable for a reasonable period if stored in a tightly sealed vial.

Below is a graphical representation of the experimental workflow:

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Preparation start Start: Dry Sample/Standard (1-5 mg) dissolve Dissolve in 100 µL Anhydrous Pyridine start->dissolve add_reagent Add 200 µL BSTFA + 1% TMCS dissolve->add_reagent vortex Vortex 30 sec add_reagent->vortex heat Heat at 70°C for 30 min vortex->heat cool Cool to Room Temperature heat->cool dilute Dilute with GC-grade Solvent cool->dilute inject Inject into GC-MS System dilute->inject

Caption: Experimental workflow for the silylation of Ethyl 4-hydroxy-3,5-dimethoxybenzoate.

IV. GC-MS Analysis Parameters

The following table outlines a recommended set of GC-MS parameters for the analysis of the trimethylsilyl derivative of Ethyl 4-hydroxy-3,5-dimethoxybenzoate. These parameters should serve as a starting point and may require optimization based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
GC SystemAgilent 7890B or equivalent
ColumnNon-polar capillary column, e.g., HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[3]
Injection ModeSplitless (1 µL injection volume)
Injector Temperature280°C[2]
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven Temperature ProgramInitial temperature 100°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).[9][12]
Mass Spectrometer
MS SystemAgilent 5977A or equivalent
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV[2]
Mass Rangem/z 50-550 amu
Ion Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temperature280°C

V. Expected Results and Data Interpretation

The derivatization reaction will convert Ethyl 4-hydroxy-3,5-dimethoxybenzoate (Molecular Weight: 212.21 g/mol ) to its trimethylsilyl ether derivative (Molecular Weight: 284.38 g/mol ). The mass spectrum of the derivatized compound is expected to show a molecular ion peak ([M]⁺) at m/z 284. A prominent fragment ion is anticipated at m/z 269, corresponding to the loss of a methyl group ([M-15]⁺), which is a characteristic fragmentation pattern for TMS derivatives.[13][14] Other significant fragment ions may also be observed, which can be used for structural confirmation by comparing them to spectral libraries or through manual interpretation.

The overall analytical process from sample receipt to data interpretation is summarized in the following diagram:

Analytical_Process cluster_sample Sample Handling cluster_derivatization Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing sample_receipt Sample Receipt sample_prep Sample Preparation (Drying/Weighing) sample_receipt->sample_prep derivatization_step Silylation with BSTFA + 1% TMCS sample_prep->derivatization_step gcms_analysis GC-MS Analysis derivatization_step->gcms_analysis data_acquisition Data Acquisition gcms_analysis->data_acquisition peak_integration Peak Integration & Deconvolution data_acquisition->peak_integration library_search Spectral Library Search peak_integration->library_search quantification Quantification library_search->quantification reporting Reporting quantification->reporting

Caption: Overview of the complete analytical workflow.

VI. Trustworthiness and Self-Validation

To ensure the reliability and validity of the results obtained using this protocol, the following quality control measures are recommended:

  • Reagent Blank: A reagent blank, containing all solvents and reagents but no sample, should be run with each batch of samples to check for contamination.

  • Calibration Curve: For quantitative analysis, a multi-point calibration curve should be prepared using a derivatized standard of Ethyl 4-hydroxy-3,5-dimethoxybenzoate.

  • Internal Standard: The use of a suitable internal standard can correct for variations in sample preparation and injection volume.

  • Confirmation of Derivatization: The completion of the derivatization reaction can be monitored by analyzing aliquots at different time points until the peak corresponding to the derivatized product no longer increases in area.[8]

By implementing these measures, researchers can have high confidence in the accuracy and precision of their GC-MS analysis of Ethyl 4-hydroxy-3,5-dimethoxybenzoate.

VII. References

  • Kallithraka, S., Salacha, M. I., & Tzourou, I. (2009). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Molecules, 14(11), 4427-4439. [Link]

  • Kovács, A., Kende, A., Mörtl, M., Volk, G., Rikker, T., & Torkos, K. (2008). Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography-mass spectrometry. Journal of Chromatography A, 1194(1), 139-142. [Link]

  • MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]

  • Tsugawa, H., Tsujimoto, Y., Arita, M., Bamba, T., & Fukusaki, E. (2014). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Metabolites, 4(4), 1017-1030. [Link]

  • ResearchGate. General derivatization mechanism for phenol with MTBSTFA. [Link]

  • ResearchGate. Mass spectra obtained for PFBHA/BSTFA derivates of (a) 4-etoxyphenol, (b) 4-ethylphenol, (c) 4-propylphenol, (d) 4-tert-butylphenol, (e) 4-pentylphenol, (f) 4-hexylphenol, (g) 4-heptylphenol, (h) 4-octylphenol and (i) 4-nonylphenol. [Link]

  • Villas-Bôas, S. G., Smart, K. F., Sivakumaran, S., & Lane, G. A. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(2), 129-139. [Link]

  • Restek. Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), 10x1 g Vials, 10-pk. [Link]

  • CSQ Analytics. Derivatization reagents for GC, silylation, BSTFA. [Link]

  • FooDB. Showing Compound 4-hydroxy-3-methoxybenzoic acid ethyl ester (FDB029772). [Link]

  • Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass spectrometry reviews, 39(1-2), 105–211. [Link]

  • ResearchGate. Derivatization and Gas chromatography-Mass spectrometry. [Link]

  • Sanou, A., N'do, J. Y. P., Ouattara, L., & Ouattara, Z. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science, 15(8), 1150-1173. [Link]

  • Ho, Y. L., & Lin, C. F. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Journal of food and drug analysis, 17(4), 277-287. [Link]

  • ResearchGate. (A), GC-MS analysis after ethyl acetate extraction and.... [Link]

Sources

Ethyl 4-hydroxy-3,5-dimethoxybenzoate: Application Notes for Use as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of a Well-Characterized Reference Standard

In the landscape of analytical chemistry, particularly within the pharmaceutical and drug development sectors, the accuracy and reliability of quantitative measurements are paramount. The foundation of such measurements lies in the use of highly pure and well-characterized reference standards. Ethyl 4-hydroxy-3,5-dimethoxybenzoate, also known as Ethyl Syringate, serves as an essential reference standard in the analysis of various natural products, pharmaceutical preparations, and as a key starting material in organic synthesis. Its structural similarity to syringic acid, a known bioactive phenolic compound, makes it a valuable tool for the quantification of related compounds and for monitoring the progress of chemical reactions.[1][2]

This document provides detailed application notes and protocols for the effective use of Ethyl 4-hydroxy-3,5-dimethoxybenzoate as a reference standard, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) techniques. The methodologies described herein are grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure robustness and reliability.[3][4][5][6][7]

Physicochemical Properties of Ethyl 4-hydroxy-3,5-dimethoxybenzoate

A thorough understanding of the physicochemical properties of a reference standard is critical for its proper handling, storage, and application in analytical methods.

PropertyValueReference
Chemical Name Ethyl 4-hydroxy-3,5-dimethoxybenzoate[8]
Synonyms Ethyl Syringate, Syringic acid ethyl ester[9][10]
CAS Number 3943-80-4[8]
Molecular Formula C₁₁H₁₄O₅[8]
Molecular Weight 226.23 g/mol [8]
Appearance White to off-white crystalline powder[9]
Melting Point Not available
Boiling Point 352.5 °C at 760 mmHg[10]
Solubility Soluble in methanol, DMSO (slightly)
Purity (Typical) ≥97%[9]

Application in High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the quantification of non-volatile and thermally labile compounds. The following protocol outlines a robust method for the use of Ethyl 4-hydroxy-3,5-dimethoxybenzoate as a reference standard. This method is adapted from established protocols for structurally similar phenolic compounds.[11]

Protocol 1: Quantitative Analysis by Reversed-Phase HPLC

This protocol is designed for the quantification of Ethyl 4-hydroxy-3,5-dimethoxybenzoate in a sample matrix.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% formic acid). A typical starting point is a 50:50 (v/v) mixture. The exact ratio should be optimized for best peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

2. Preparation of Standard Solutions:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Ethyl 4-hydroxy-3,5-dimethoxybenzoate reference standard and dissolve it in a 25 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation:

  • The sample preparation will be matrix-dependent. For example, a solid sample may require extraction with a suitable solvent (e.g., methanol), followed by filtration through a 0.45 µm syringe filter before injection.

4. Method Validation (in accordance with ICH Q2(R1) guidelines): [3][6][7]

  • Specificity: Analyze a blank (matrix without the analyte) and a spiked sample to ensure no interference at the retention time of Ethyl 4-hydroxy-3,5-dimethoxybenzoate.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into the sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of a standard solution at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Quantification & Validation Standard Prepare Standard Solutions HPLC HPLC System (C18 Column, UV Detector) Standard->HPLC Sample Prepare Sample Solutions Sample->HPLC Data Data Acquisition HPLC->Data Quantification Quantification (Calibration Curve) Data->Quantification Validation Method Validation (ICH Q2(R1)) Quantification->Validation

Caption: Workflow for quantitative analysis using HPLC.

Application in Gas Chromatography (GC)

For volatile and thermally stable compounds, GC offers excellent separation efficiency. While Ethyl 4-hydroxy-3,5-dimethoxybenzoate has a relatively high boiling point, it can be analyzed by GC, potentially with derivatization to improve its volatility and peak shape.

Protocol 2: Quantitative Analysis by GC-FID

This protocol provides a general framework for the GC analysis of Ethyl 4-hydroxy-3,5-dimethoxybenzoate.

1. Instrumentation and Chromatographic Conditions:

  • GC System: A standard GC system equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 280 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injection Mode: Split (e.g., 20:1 split ratio).

2. Preparation of Standard and Sample Solutions:

  • Prepare stock and working standard solutions in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • Sample preparation should be performed in the same solvent.

3. Derivatization (Optional but Recommended):

  • To improve volatility and reduce peak tailing, the phenolic hydroxyl group can be derivatized. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Procedure: To a known amount of the dried sample or standard, add the silylating agent and a suitable solvent (e.g., pyridine). Heat the mixture at 60-70 °C for 30 minutes. The resulting solution can be directly injected into the GC.

4. Method Validation:

  • Follow the same principles of method validation (specificity, linearity, accuracy, precision, LOD, LOQ) as outlined in the HPLC section, adapting the procedures for GC analysis.

Workflow for GC Analysis

GC_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_validation_gc Quantification & Validation Standard_GC Prepare Standard Solutions Derivatization Derivatization (Optional) e.g., Silylation Standard_GC->Derivatization Sample_GC Prepare Sample Solutions Sample_GC->Derivatization GC GC-FID System (e.g., DB-5ms Column) Derivatization->GC Data_GC Data Acquisition GC->Data_GC Quantification_GC Quantification (Internal/External Standard) Data_GC->Quantification_GC Validation_GC Method Validation Quantification_GC->Validation_GC

Caption: Workflow for quantitative analysis using GC.

Trustworthiness and Self-Validating Systems

The reliability of any analytical method hinges on a self-validating system. This involves:

  • System Suitability Tests: Before each analytical run, system suitability parameters should be checked. For HPLC, this includes parameters like theoretical plates, tailing factor, and repeatability of injections. For GC, peak resolution and signal-to-noise ratio are critical. These tests ensure that the chromatographic system is performing adequately.

  • Use of a Certified Reference Material: The Ethyl 4-hydroxy-3,5-dimethoxybenzoate used should be a certified reference material (CRM) with a documented purity value and traceability to primary standards where possible.[12]

  • Regular Calibration and Maintenance of Instruments: All analytical instrumentation should be regularly calibrated and maintained according to a documented schedule.

Conclusion

Ethyl 4-hydroxy-3,5-dimethoxybenzoate is a valuable and versatile reference standard for analytical applications. By following the detailed protocols and adhering to the principles of method validation outlined in this guide, researchers, scientists, and drug development professionals can ensure the generation of accurate, precise, and reliable analytical data. The causality behind the experimental choices, such as the selection of the mobile phase in HPLC or the use of derivatization in GC, is rooted in the fundamental principles of chromatography and the physicochemical properties of the analyte. The implementation of these self-validating protocols will contribute to the overall quality and integrity of the analytical results.

References

  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • ICH. Quality Guidelines. [Link]

  • International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • LookChemicals. ethyl 4-hydroxy-3,5-dimethoxy-benzoate. [Link]

  • Matrix Fine Chemicals. ETHYL 4-HYDROXY-3,5-DIMETHOXYBENZOATE | CAS 3943-80-4. [Link]

  • MOLBASE. Ethyl 4-hydroxy-3,5-dimethoxybenzoate|3943-80-4. [Link]

  • Google Patents.
  • NIST. Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester. [Link]

  • Chemsrc. Syringic acid | CAS#:530-57-4. [Link]

  • ResearchGate. An Efficient HPLC Method for Determination of Syringic Acid Liposome in Rats Plasma and Mice Tissues: Pharmacokinetic and Biodistribution Application. [Link]

  • R&D of Functional Food Products. (2024). Syringic acid: A promising phenolic phytochemical with extensive therapeutic applications. [Link]

  • PubMed. Syringic acid (SA) ‒ A Review of Its Occurrence, Biosynthesis, Pharmacological and Industrial Importance. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of Ethyl 4-hydroxy-3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 4-hydroxy-3,5-dimethoxybenzoate (Ethyl Syringate). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to diagnose and resolve issues effectively in your laboratory.

Introduction to the Synthesis

Ethyl 4-hydroxy-3,5-dimethoxybenzoate is typically synthesized via the Fischer-Speier esterification of its parent carboxylic acid, Syringic Acid (4-hydroxy-3,5-dimethoxybenzoic acid), with ethanol. While seemingly straightforward, this acid-catalyzed equilibrium reaction presents several common hurdles that can impact yield, purity, and product quality. The parent compound, syringic acid, is valued for its antioxidant, antimicrobial, and anti-inflammatory properties, making its derivatives objects of significant scientific interest.[1][2] This guide provides a structured approach to troubleshooting the key challenges in this process.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yields in this esterification? A: The primary cause of low yields is the reversible nature of the Fischer esterification. The reaction produces water as a byproduct, which can hydrolyze the ester product back to the starting materials, preventing the reaction from reaching completion. Effective removal of water is critical to drive the equilibrium towards the product side.[3][4]

Q2: My final product is a brown or yellow solid/oil instead of the expected white crystalline solid. What happened? A: This discoloration is almost always due to the oxidation of the phenolic hydroxyl group on the aromatic ring. Phenols are susceptible to oxidation, especially at elevated temperatures or when exposed to air, forming colored quinone-like impurities.[5] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly mitigate this issue.[5]

Q3: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like hexane:ethyl acetate (e.g., starting with a 7:3 ratio) to clearly separate the more polar starting material (Syringic Acid) from the less polar product (Ethyl 4-hydroxy-3,5-dimethoxybenzoate). The reaction is complete when the spot corresponding to the syringic acid has disappeared or is minimized. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[5][6]

Q4: What are the key parameters to control during the reaction? A: The three most critical parameters are:

  • Temperature: Sufficient heat is needed to achieve a reasonable reaction rate, but excessive temperatures can lead to degradation and byproduct formation.[5] A gentle reflux is typically optimal.

  • Catalyst Concentration: A catalytic amount of strong acid (e.g., H₂SO₄) is required. Too little will result in a slow reaction, while too much can promote side reactions and complicate the workup.

  • Water Removal: As discussed in Q1, this is crucial for maximizing yield.

In-Depth Troubleshooting Guides

Problem 1: Consistently Low Reaction Yield (<80%)

Symptom: After workup and purification, the isolated yield of the final product is significantly lower than expected. TLC analysis of the crude reaction mixture shows a prominent spot for the starting material, syringic acid.

Causality Analysis: The Fischer esterification is an equilibrium-controlled process. According to Le Châtelier's principle, the accumulation of the water byproduct will shift the equilibrium back towards the reactants. Simply refluxing the starting materials without actively addressing this will result in an equilibrium mixture containing significant amounts of unreacted acid.

Solutions & Protocols:

SolutionMechanismKey Implementation Details
Use Excess Ethanol Shifts the equilibrium towards the product side by increasing the concentration of a reactant.Use ethanol as the reaction solvent, ensuring it is present in large molar excess (e.g., 10-20 equivalents or more).
Azeotropic Water Removal Use a co-solvent (e.g., toluene) that forms a low-boiling azeotrope with water, which can be physically removed from the reaction.The reaction is set up with a Dean-Stark apparatus. The water-toluene azeotrope distills over, condenses, and collects in the trap, while the denser toluene returns to the flask.
Chemical Dehydration Employ a dehydrating agent to sequester the water produced during the reaction.Add activated 3Å or 4Å molecular sieves to the reaction flask. This is a simple and effective method for small-scale syntheses.[4]
Workflow: Diagnosing and Resolving Low Yield

This diagram outlines the logical steps to troubleshoot a low-yield synthesis.

LowYield_Troubleshooting start Low Product Yield Observed tlc_check Analyze Crude Reaction by TLC start->tlc_check sm_present Significant Starting Material (SM) Remains? tlc_check->sm_present yes_sm Yes sm_present->yes_sm  True no_sm No sm_present->no_sm  False drive_equilibrium Action: Drive Equilibrium Forward yes_sm->drive_equilibrium side_products Check TLC/NMR for Unidentified Byproducts no_sm->side_products implement_h2o_removal Implement Water Removal: - Dean-Stark Trap - Molecular Sieves drive_equilibrium->implement_h2o_removal increase_etoh Increase Molar Excess of Ethanol drive_equilibrium->increase_etoh optimize_conditions Optimize Reaction: - Increase Time/Temp - Check Catalyst Amount drive_equilibrium->optimize_conditions reassess Re-run Reaction & Monitor implement_h2o_removal->reassess increase_etoh->reassess optimize_conditions->reassess end_reassess Problem Persists: Re-evaluate SM Purity side_products->end_reassess end_resolve Yield Improved reassess->end_resolve

Caption: A decision-making workflow for troubleshooting low yields.

Problem 2: Product Discoloration and Impurity Profile

Symptom: The isolated product is an off-white, yellow, or brown solid/oil. TLC analysis shows streaking or multiple colored spots, and NMR/HPLC analysis reveals unexpected peaks.

Causality Analysis: The phenolic -OH group is sensitive to oxidation, which is accelerated by heat and the presence of oxygen. This forms highly colored, often polymeric, impurities. Additionally, harsh acidic conditions and high temperatures can lead to side reactions like sulfonation (if using excess H₂SO₄) or other degradation pathways.

Solutions & Protocols:

SolutionMechanismKey Implementation Details
Inert Atmosphere Prevents air (oxygen) from coming into contact with the reaction mixture, thereby inhibiting oxidation pathways.Purge the reaction flask with an inert gas like Nitrogen (N₂) or Argon (Ar) before heating and maintain a positive pressure throughout the reaction.[5]
Activated Carbon Treatment The porous structure of activated carbon provides a large surface area that adsorbs large, colored impurity molecules.Dissolve the crude product in a suitable solvent (e.g., hot ethanol), add a small amount (1-2% w/w) of activated carbon, heat gently for 5-10 minutes, and then filter the hot solution through Celite to remove the carbon.[5]
Chromatographic Purification Separates compounds based on their differential partitioning between a stationary phase and a mobile phase.Column chromatography using silica gel is highly effective. A gradient elution starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity will separate the less polar product from the more polar starting material and baseline impurities.[5]
Recrystallization Purifies crystalline solids by exploiting differences in solubility between the product and impurities in a chosen solvent at different temperatures.A good solvent system (e.g., ethanol/water or ethyl acetate/hexane) is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.[5]
Diagram: Purification Strategy Decision Tree

This flowchart helps in selecting the appropriate purification method based on the nature of the crude product.

Purification_Strategy start Crude Product Isolated check_color Is Product Discolored? start->check_color check_tlc Analyze Purity by TLC check_color->check_tlc No carbon_treatment Perform Activated Carbon Treatment check_color->carbon_treatment Yes tlc_result TLC Profile? check_tlc->tlc_result carbon_treatment->check_tlc single_spot Mainly One Spot, Minor Impurities tlc_result->single_spot Clean multi_spot Multiple/Close Spots or Streaking tlc_result->multi_spot Complex recrystallize Purify by Recrystallization single_spot->recrystallize final_product Pure, White Crystalline Product recrystallize->final_product column_chrom Purify by Column Chromatography multi_spot->column_chrom column_chrom->final_product

Caption: A decision tree for selecting the optimal purification strategy.

Key Experimental Protocols

Protocol 1: Optimized Fischer Esterification

This protocol incorporates measures to maximize yield and minimize impurity formation.

  • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add syringic acid (1.0 eq).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.

  • Reagents: Add anhydrous ethanol (20-30 mL per gram of syringic acid) to the flask.

  • Catalyst: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

  • Reaction: Heat the mixture to a gentle reflux (approx. 80-85°C) and maintain for 8-12 hours. Monitor the reaction progress by TLC.[4]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude Ethyl 4-hydroxy-3,5-dimethoxybenzoate.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a chromatography column with the silica gel slurry, ensuring uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.

  • Elution: Begin eluting the column with a solvent system of low polarity (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 hexane:ethyl acetate) to elute the desired compound.[5]

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[5]

Diagram: Fischer Esterification Mechanism

A simplified representation of the acid-catalyzed esterification mechanism.

Fischer_Esterification SyringicAcid Syringic Acid (R-COOH) ProtonatedAcid Protonated Carbonyl [R-C(OH)2]+ SyringicAcid->ProtonatedAcid + H+ Ethanol Ethanol (R'-OH) H_plus H+ Tetrahedral_Int Tetrahedral Intermediate ProtonatedAcid->Tetrahedral_Int + Ethanol Water_Loss Loss of Water Tetrahedral_Int->Water_Loss - H2O Product_Ester Ethyl Syringate (R-COOR') Water_Loss->Product_Ester - H+

Caption: The key steps in the Fischer esterification of Syringic Acid.

References
  • Ploquin, J., et al. (1990). Esterification of hydroxybenzoic acids. U.S. Patent No. US5260475A. Google Patents.
  • Patsnap. (n.d.). Ethyl gallate patented technology retrieval search results. Eureka | Patsnap. Retrieved from [Link]

  • Van Der Kerk, G. (2001). Method of synthesizing alkyl gallates. WIPO Patent No. WO2001030299A2. Google Patents.
  • EPO. (2021). SYNTHESIS OF ELLAGIC ACID FROM ETHYL GALLATE USING HYDROXIDES AND DEEP EUTECTIC SOLVENTS. European Patent Office. Retrieved from [Link]

  • Dai, J., et al. (2011). Isolation, characterization and crystal structure of ethyl 4-hydroxy-3,5-dimethoxy-benzoate from Scutellaria barbata. Journal of Medicinal Plants Research, 5(13), 2838-2841. Retrieved from [Link]

  • Chen, Z. (2014). Synthesis method of ethyl gallate. China Patent No. CN104086416A. Google Patents.
  • ResearchGate. (n.d.). New method to synthesize syringic acid. ResearchGate. Retrieved from [Link]

  • National Institute of Chemistry, Slovenia. (n.d.). Synthesis of ellagic acid from ethyl gallate using hydroxides and deep eutectic solvents. Retrieved from [Link]

  • Wang, Y. (2015). Synthesis method of high-purity high-yield syringic acid. China Patent No. CN104693022A. Google Patents.
  • SIELC Technologies. (2018). Benzoic acid, 4-hydroxy-3,5-dimethoxy-, methyl ester. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of syringic acid. Retrieved from [Link]

  • Hoechst, S. F. (1980). Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid. U.S. Patent No. US4191841A. Google Patents.
  • Li, J. (2016). A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester. China Patent No. CN105218322A. Google Patents.
  • ResearchGate. (n.d.). Esterification reaction of gallic acid and alkyl alcohol. ResearchGate. Retrieved from [Link]

  • Pragasam, S. J., et al. (2013). Syringic acid (SA) ‒ A Review of Its Occurrence, Biosynthesis, Pharmacological and Industrial Importance. ResearchGate. Retrieved from [Link]

  • Justia Patents. (1980). Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid. Retrieved from [Link]

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Identifying and characterizing impurities in Ethyl 4-hydroxy-3,5-dimethoxybenzoate.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for identifying and characterizing impurities in Ethyl 4-hydroxy-3,5-dimethoxybenzoate (also known as Ethyl Syringate). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this valuable compound. Here, we synthesize technical expertise with practical, field-proven insights to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Section 1: Understanding Potential Impurities

Q1: What are the most likely impurities I might encounter in my sample of Ethyl 4-hydroxy-3,5-dimethoxybenzoate?

The impurities in your sample can generally be categorized into two main types: process-related impurities and degradation products .

  • Process-Related Impurities: These are substances that originate from the manufacturing process. The most common synthetic route to Ethyl 4-hydroxy-3,5-dimethoxybenzoate is the esterification of syringic acid with ethanol. Another route involves the demethylation of 3,4,5-trimethoxybenzoic acid followed by esterification.[1][2]

    • Unreacted Starting Materials:

      • Syringic Acid: Incomplete esterification can lead to the presence of the starting material.

      • 3,4,5-Trimethoxybenzoic Acid: If this is the starting material, incomplete demethylation can result in its presence.[2]

    • Byproducts of the Reaction:

      • Partially Demethylated Intermediates: For instance, 3-hydroxy-4,5-dimethoxybenzoic acid if starting from 3,4,5-trimethoxybenzoic acid.[2]

      • Etherification Products: Under certain acidic conditions used for esterification, the phenolic hydroxyl group can undergo etherification, although this is generally a minor side reaction.[3][4]

    • Reagents and Solvents: Residual solvents (e.g., ethanol, toluene) and catalysts (e.g., sulfuric acid) may be present in trace amounts.

  • Degradation Products: These impurities form due to the decomposition of Ethyl 4-hydroxy-3,5-dimethoxybenzoate under various stress conditions such as exposure to acid, base, heat, light, or oxidizing agents.

    • Hydrolysis Products: The ester linkage is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield syringic acid and ethanol .

    • Oxidation Products: Phenolic compounds are prone to oxidation, which can lead to the formation of colored quinone-type structures.

    • Demethylation Products: Under harsh conditions, the methoxy groups on the aromatic ring can be cleaved.

A logical workflow for identifying these potential impurities is outlined below:

Caption: Logical workflow for categorizing potential impurities.

Section 2: Troubleshooting Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of Ethyl 4-hydroxy-3,5-dimethoxybenzoate. Below are common issues and their solutions.

Q2: I'm seeing peak tailing in my HPLC chromatogram. What could be the cause and how do I fix it?

Peak tailing is a common issue when analyzing phenolic compounds and can significantly impact resolution and quantification. The primary causes are typically secondary interactions with the stationary phase or issues with the mobile phase pH.

Troubleshooting Peak Tailing

Potential Cause Explanation Recommended Solution
Secondary Silanol Interactions The acidic phenolic hydroxyl group can interact with residual silanol groups on the silica-based C18 column, leading to a portion of the analyte being retained longer.Use an end-capped column: Modern columns are treated to minimize exposed silanol groups. Lower the mobile phase pH: A pH between 2.5 and 3.5 will suppress the ionization of both the phenolic hydroxyl group and the silanol groups, reducing unwanted interactions.[5] Use a mobile phase additive: In older methods, a small amount of triethylamine (TEA) was used to mask silanol groups.[6]
Mobile Phase pH close to pKa If the mobile phase pH is near the pKa of the phenolic group, both the ionized and non-ionized forms of the analyte will be present, leading to peak distortion.Adjust mobile phase pH: Ensure the pH is at least 2 units away from the analyte's pKa. For acidic compounds like phenols, a lower pH is generally preferred.
Column Contamination Strongly retained impurities from previous injections can create active sites on the column that interact with the analyte.Flush the column: Use a strong solvent wash to clean the column. Use a guard column: This will protect the analytical column from contaminants.
Sample Overload Injecting too much sample can lead to peak distortion, including tailing.Dilute the sample: Reduce the concentration of the sample being injected.

The decision-making process for troubleshooting peak tailing can be visualized as follows:

Peak_Tailing_Troubleshooting start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_some No check_all_peaks->no_some No check_frit Check for blocked column frit. Backflush the column. yes_all->check_frit check_mobile_phase Is mobile phase pH appropriate? (pH 2.5-3.5) no_some->check_mobile_phase check_column_void Check for column void. check_frit->check_column_void adjust_ph Adjust mobile phase pH. check_mobile_phase->adjust_ph No check_column_type Using an end-capped column? check_mobile_phase->check_column_type Yes use_endcapped Switch to an end-capped column. check_column_type->use_endcapped No check_contamination Possible column contamination? check_column_type->check_contamination Yes flush_column Flush column with strong solvent. Install guard column. check_contamination->flush_column Yes check_overload Is the sample overloaded? check_contamination->check_overload No dilute_sample Dilute the sample. check_overload->dilute_sample Yes

Caption: Troubleshooting flowchart for HPLC peak tailing.

Q3: My retention times are shifting between injections. What should I investigate?

Retention time instability can be caused by a number of factors related to the HPLC system and the mobile phase.

Troubleshooting Retention Time Drift

Potential Cause Recommended Solution
Inadequate Column Equilibration The column has not reached thermal or chemical equilibrium with the mobile phase.
Mobile Phase Composition Change Inaccurate mixing of mobile phase components, or evaporation of a volatile solvent.
Fluctuations in Column Temperature The column temperature is not stable.
Pump Issues (Flow Rate Fluctuation) Leaks or air bubbles in the pump can cause the flow rate to be inconsistent.
Column Aging Over time, the stationary phase can degrade, leading to changes in retention.
Q4: I am observing unexpected peaks (ghost peaks) in my chromatogram. Where are they coming from?

Ghost peaks are peaks that appear in the chromatogram but are not present in the sample. They are often due to contamination in the mobile phase or carryover from previous injections.

Troubleshooting Ghost Peaks

Potential Cause Recommended Solution
Contaminated Mobile Phase Impurities in the solvents or additives used to prepare the mobile phase.
Carryover from Previous Injections Strongly retained compounds from a previous injection eluting in the current run.
Injector Contamination Contamination within the injector loop or valve.
Degradation of Mobile Phase Some mobile phase additives can degrade over time.

Section 3: Characterization of Impurities

Once an impurity is detected, the next step is to identify and characterize it. This typically involves a combination of spectroscopic techniques.

Q5: How can I identify an unknown impurity peak in my HPLC chromatogram?

A combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is the gold standard for impurity identification.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique provides the molecular weight of the impurity. By analyzing the fragmentation pattern in the mass spectrum, you can often deduce the structure of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of the impurity. ¹H NMR gives information about the number and types of protons, while ¹³C NMR provides information about the carbon skeleton.

Workflow for Impurity Characterization

Caption: A typical workflow for the characterization of an unknown impurity.

Q6: What are the expected spectroscopic data for Ethyl 4-hydroxy-3,5-dimethoxybenzoate and its key potential impurities?

Having reference data is crucial for confirming the identity of impurities.

Expected Spectroscopic Data

Compound Molecular Weight Expected ¹H NMR Signals (approximate δ, ppm) Expected Mass Spectrum (EI) m/z
Ethyl 4-hydroxy-3,5-dimethoxybenzoate 226.237.3 (s, 2H, Ar-H), 5.9 (s, 1H, OH), 4.3 (q, 2H, -OCH₂CH₃), 3.9 (s, 6H, -OCH₃), 1.4 (t, 3H, -OCH₂CH₃)[7]226 (M+), 197, 181, 153
Syringic Acid 198.177.3 (s, 2H, Ar-H), 3.9 (s, 6H, -OCH₃), ~10 (br s, 1H, COOH), ~6 (br s, 1H, OH)198 (M+), 183, 155
Ethyl 3,4,5-trimethoxybenzoate 240.257.2 (s, 2H, Ar-H), 4.3 (q, 2H, -OCH₂CH₃), 3.9 (s, 6H, -OCH₃), 3.8 (s, 3H, -OCH₃), 1.4 (t, 3H, -OCH₂CH₃)240 (M+), 211, 195

Section 4: Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and for developing stability-indicating analytical methods.[8][9][10]

Objective: To generate potential degradation products of Ethyl 4-hydroxy-3,5-dimethoxybenzoate under various stress conditions.

Materials:

  • Ethyl 4-hydroxy-3,5-dimethoxybenzoate

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of the compound in a small amount of methanol and dilute with 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve a known amount of the compound in a small amount of methanol and dilute with 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve a known amount of the compound in a small amount of methanol and dilute with 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by HPLC.

Protocol 2: Representative HPLC Method for Purity Analysis

This is a starting point for developing a stability-indicating HPLC method. Method optimization will likely be required.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-30 min: 80% to 20% B

    • 30-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 272 nm[11]

  • Injection Volume: 10 µL

Sample Preparation: Dissolve the sample in the initial mobile phase composition (80:20 Water:Acetonitrile) to a concentration of approximately 0.1 mg/mL.

References

  • Google Patents. (n.d.). Esterification of phenol group-containing carboxylic acid.
  • Google Patents. (n.d.). Esterification of carboxylic acids containing phenol groups.
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  • The Royal Society of Chemistry. (n.d.). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Retrieved from [Link]

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  • SpectraBase. (n.d.). Acetyl syringic acid, ethyl ester. Retrieved from [Link]

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  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • RJPT. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Google Patents. (n.d.). US4191841A - Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid.
  • ResearchGate. (2025, August 6). (PDF) Syringic Acid: Structural Elucidation and Co-Crystallization. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. Retrieved from [Link]

  • FooDB. (2011, September 26). Showing Compound 4-hydroxy-3-methoxybenzoic acid ethyl ester (FDB029772). Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and Computational Evaluation of Syringic Acid – Structural, Spectroscopic, Biological Activity and Docking Simulation | Request PDF. Retrieved from [Link]

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  • Khan Academy. (n.d.). Esterification of phenols (video). Retrieved from [Link]

  • ResearchGate. (2026, January 9). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]

  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

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  • Eurachem. (2025, December 18). The Fitness for Purpose of Analytical Methods (2025). Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl syringate benzoic acid, 3,5-dimethoxy-4-hydroxy-, ethyl ester. Retrieved from [Link]

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  • NIST WebBook. (n.d.). Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). An Efficient HPLC Method for Determination of Syringic Acid Liposome in Rats Plasma and Mice Tissues: Pharmacokinetic and Biodistribution Application. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Effect of pH on ·OH -induced degradation progress of syringol/syringaldehyde and health effect | Request PDF. Retrieved from [Link]

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  • PMC. (2019, January 31). HPLC methods for purity evaluation of man-made single-stranded RNAs. Retrieved from [Link]

  • Google Patents. (n.d.). CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
  • PubMed. (n.d.). Analysis of the oxidative degradation of proanthocyanidins under basic conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • LECO Corporation. (n.d.). Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry With Electron and Chemical Ionization. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-hydroxy-4,5-dimethoxybenzoate | C10H12O5 | CID 2733956. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 4-hydroxy-3,5-dimethoxy-benzoate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Ethyl 3,4,5-trimethoxybenzoate GC-MS (Non-derivatized) - 70eV, Positive (HMDB0038627). Retrieved from [Link]

  • Phcogj.com. (n.d.). Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. Retrieved from [Link]

  • ResearchGate. (n.d.). Syringic acid as a pivotal component in reducing oxidative stress parameters in the civilization diseases - a review. Retrieved from [Link]

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How to optimize reaction conditions for improved yield of Ethyl 4-hydroxy-3,5-dimethoxybenzoate.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 4-hydroxy-3,5-dimethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for improving the yield and purity of this valuable compound. The following question-and-answer format addresses common challenges encountered during its synthesis, primarily through the Fischer-Speier esterification of syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of Ethyl 4-hydroxy-3,5-dimethoxybenzoate is consistently low. What are the most critical factors to investigate?

Low yields in the Fischer esterification of syringic acid are often traced back to the reversible nature of the reaction.[1] To drive the equilibrium towards the product, several factors must be meticulously controlled.

Core Areas for Optimization:

  • Water Removal: The formation of water as a byproduct can shift the equilibrium back towards the reactants, hydrolyzing the newly formed ester.[2][3][4]

  • Catalyst Activity: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by ethanol.[3][4][5] Insufficient or deactivated catalyst will slow down the reaction.

  • Reaction Temperature and Time: Like most reactions, the rate of esterification is temperature-dependent. However, excessive heat can lead to side reactions and degradation of the product, especially given the phenolic nature of the starting material.[6]

  • Stoichiometry of Reactants: The ratio of alcohol to carboxylic acid can significantly influence the reaction equilibrium.[2][5]

Q2: How can I effectively remove water from the reaction mixture to improve yield?

Effective water removal is paramount for maximizing the yield of Ethyl 4-hydroxy-3,5-dimethoxybenzoate. Here are a few proven methods:

  • Use of a Dean-Stark Apparatus: This is a classic and highly effective method for continuously removing water azeotropically.[3][7] A solvent that forms a low-boiling azeotrope with water, such as toluene or hexane, is used.[3] As the mixture refluxes, the water-solvent azeotrope distills into the Dean-Stark trap, where the denser water separates and is collected, while the solvent returns to the reaction flask.

  • Employing a Drying Agent: The addition of a suitable drying agent, like molecular sieves, can sequester the water as it is formed.[3][4] This is a simpler setup than a Dean-Stark apparatus but may be less efficient for larger scale reactions.

  • Excess Alcohol as a Solvent: Using a large excess of absolute (anhydrous) ethanol serves a dual purpose: it acts as the reactant and the solvent, and its high concentration helps to drive the equilibrium towards the product according to Le Châtelier's Principle.[1][2][5][8]

Q3: What is the optimal catalyst, and how much should I use?

Strong protic acids are the most common catalysts for Fischer esterification.[9]

CatalystTypical ConcentrationAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) Catalytic amount (e.g., 1-5 mol%)Highly effective, inexpensive, and acts as a dehydrating agent.[1][2][5][7]Can cause charring or other side reactions if used in excess or at high temperatures.
p-Toluenesulfonic Acid (p-TsOH) Catalytic amount (e.g., 1-5 mol%)A solid, making it easier to handle than sulfuric acid.[2][4] Generally considered milder.Less effective as a dehydrating agent compared to sulfuric acid.
Lewis Acids (e.g., Sc(OTf)₃, ZrCl₄) Catalytic amountCan be effective under milder conditions.[3][4]More expensive than traditional protic acids.

Recommendation: Start with a catalytic amount of concentrated sulfuric acid. The key is to use enough to catalyze the reaction efficiently without promoting side reactions.

Q4: I am observing the formation of a dark-colored oil instead of a white or off-white solid. What is causing this, and how can I fix it?

The formation of colored impurities is a common issue when working with phenolic compounds like syringic acid and its derivatives.[6]

Potential Causes and Solutions:

  • Oxidation: Phenolic compounds are susceptible to oxidation, which can produce colored byproducts.[6]

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[10]

  • Degradation: High reaction temperatures or prolonged reaction times can lead to the degradation of the starting material or product.[6]

    • Solution: Carefully monitor the reaction temperature and use the minimum effective temperature. Track the reaction progress using Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.

  • Purification: If colored impurities have already formed:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat it with a small amount of activated carbon. Gentle heating followed by filtration through celite can effectively remove many colored impurities.[6]

    • Recrystallization: This is a powerful technique for purifying the final product and can often remove colored impurities that are less soluble in the chosen solvent system at lower temperatures.[6] A common solvent system for recrystallization is ethanol/water.[6]

Q5: What are the best practices for the purification of Ethyl 4-hydroxy-3,5-dimethoxybenzoate?

Purification is crucial for obtaining a high-purity final product. The choice of method depends on the nature and quantity of the impurities.

  • Work-up Procedure: After the reaction is complete, the excess ethanol is typically removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted syringic acid.[7] This is followed by a brine wash and drying over an anhydrous salt like sodium sulfate or magnesium sulfate.[7]

  • Recrystallization: This is often the most effective method for purifying the crude product.

    • Solvent Selection: A good recrystallization solvent will dissolve the product well at elevated temperatures but poorly at low temperatures. Common solvent systems include ethanol/water, methanol/water, or toluene.[6]

  • Column Chromatography: If recrystallization is insufficient to remove all impurities, silica gel column chromatography is a highly effective alternative.[6]

    • Eluent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used.[6][11] The optimal ratio will depend on the specific impurities present.

Experimental Workflow & Protocols
General Fischer Esterification Protocol

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Combine Syringic Acid and Excess Anhydrous Ethanol B Add Catalytic Amount of Concentrated H₂SO₄ A->B C Reflux with Stirring (Monitor by TLC) B->C D Cool Reaction Mixture C->D E Remove Excess Ethanol (Reduced Pressure) D->E F Dissolve in Ethyl Acetate E->F G Wash with NaHCO₃ (aq), then Brine F->G H Dry Organic Layer (e.g., Na₂SO₄) G->H I Evaporate Solvent H->I J Recrystallize from Ethanol/Water or Perform Column Chromatography I->J K Isolate and Dry Pure Product J->K

Caption: A typical workflow for the synthesis and purification of Ethyl 4-hydroxy-3,5-dimethoxybenzoate.

Troubleshooting Logic Diagram

Troubleshooting_Yield Start Low Yield Observed Q1 Is water being effectively removed? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the catalyst concentration optimal? A1_Yes->Q2 Sol1 Implement Dean-Stark, use excess anhydrous alcohol, or add drying agents. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Are reaction time and temperature optimized? A2_Yes->Q3 Sol2 Titrate catalyst amount (start with 1-3 mol% H₂SO₄). A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Yield Improved A3_Yes->End Sol3 Monitor reaction by TLC to find optimal time. Avoid excessive heat. A3_No->Sol3 Sol3->End

Caption: A decision tree for troubleshooting low yield in the esterification reaction.

References

  • Fischer Esterification. (n.d.). Retrieved from [Link]

  • Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid. (1980). Google Patents.
  • Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Retrieved from [Link]

  • Fischer–Speier esterification. (n.d.). In Wikipedia. Retrieved from [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Esterification of hydroxybenzoic acids. (1993). Google Patents.
  • Chemoselective Esterification of Phenolic Acids and Alcohols. (2025). Request PDF. Retrieved from [Link]

  • Isolation, characterization and crystal structure of ethyl 4-hydroxy-3,5-dimethoxy-benzoate from Scutellaria barbata. (2011). African Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid. (1979). Justia Patents. Retrieved from [Link]

  • Benzoic acid, 4-hydroxy-3,5-dimethoxy-, methyl ester. (2018). SIELC Technologies. Retrieved from [Link]

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]

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Preventing side reactions during the synthesis of Ethyl 4-hydroxy-3,5-dimethoxybenzoate.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of Ethyl 4-hydroxy-3,5-dimethoxybenzoate, also known as Ethyl Syringate. This valuable compound serves as a key intermediate in the development of pharmaceuticals and as a potent antioxidant agent in various applications.[1][2][3] The most common and direct synthetic route is the Fischer-Speier esterification of its precursor, Syringic Acid (4-hydroxy-3,5-dimethoxybenzoic acid), with ethanol in the presence of an acid catalyst.[4][5]

While seemingly straightforward, this synthesis presents a classic chemoselectivity challenge. The starting material, Syringic Acid, possesses two nucleophilic sites: the carboxylic acid group targeted for esterification and a phenolic hydroxyl group. Under certain conditions, this bifunctionality can lead to a variety of undesirable side reactions, resulting in reduced yield, complex purification, and product discoloration.

This guide is structured as a series of troubleshooting questions and answers to directly address the common issues encountered by researchers in the lab. We will delve into the causality behind these side reactions and provide field-proven protocols to mitigate them, ensuring a successful and high-purity synthesis.

Core Synthesis Pathway: Fischer Esterification

The primary goal is to selectively esterify the carboxylic acid functional group of Syringic Acid using ethanol, catalyzed by a strong acid like H₂SO₄ or p-TsOH.

G SA Syringic Acid (4-hydroxy-3,5-dimethoxybenzoic acid) Product Ethyl 4-hydroxy-3,5-dimethoxybenzoate (Target Product) SA->Product Esterification EtOH Ethanol (Excess) EtOH->Product Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Product Water Water Product->Water +

Caption: Ideal Fischer esterification of Syringic Acid.

Troubleshooting Guide & Frequently Asked Questions

Issue 1: Low Conversion and Recovery of Starting Material

Question: My reaction has run for several hours, but TLC analysis still shows a strong spot for the starting Syringic Acid, and my final yield is poor. What is causing the incomplete reaction?

Answer: This is the most common issue and is rooted in the reversible nature of the Fischer esterification. The reaction exists in an equilibrium between reactants (acid and alcohol) and products (ester and water).[4][6] To achieve high conversion, the equilibrium must be actively shifted towards the product side.

Causality & Solutions:

  • Presence of Water: As a product of the reaction, water can hydrolyze the ester product back to the starting carboxylic acid, shifting the equilibrium to the left (Le Chatelier's Principle).

    • Solution A (Excess Reagent): The simplest method is to use a large excess of the alcohol reactant (ethanol). This not only shifts the equilibrium forward but also ensures the concentration of water remains relatively low. Using ethanol as the solvent is a common and effective strategy.

    • Solution B (Water Removal): For larger-scale reactions where using a vast excess of ethanol is impractical, water must be removed as it is formed. This can be accomplished using a Dean-Stark apparatus with a co-solvent like toluene or by adding desiccants like molecular sieves to the reaction mixture.

  • Insufficient Catalysis: The acid catalyst is essential for protonating the carbonyl oxygen of the carboxylic acid, which significantly increases its electrophilicity and makes it susceptible to nucleophilic attack by the weakly nucleophilic ethanol.[6]

    • Solution: Ensure an adequate amount of catalyst is used. Typical catalytic amounts range from 1-5 mol% of a strong acid like concentrated sulfuric acid or p-toluenesulfonic acid (p-TsOH). Insufficient catalyst will result in a prohibitively slow reaction rate.

  • Suboptimal Temperature: Esterification is a relatively slow process at room temperature.

    • Solution: The reaction typically requires heating to reflux in ethanol (approx. 78 °C) for several hours (4-24h). Reaction progress should always be monitored by a suitable analytical method, such as Thin Layer Chromatography (TLC), to determine the point of maximum conversion.

ParameterSuboptimal ConditionRecommended ConditionRationale
Ethanol Stoichiometry 1-2 equivalentsLarge excess (used as solvent)Shifts equilibrium towards the product.
Water Content Present in reactants or not removedAnhydrous reactants; active removalPrevents reverse reaction (hydrolysis).
Acid Catalyst Load < 1 mol%1-5 mol% (H₂SO₄ or p-TsOH)Ensures sufficient activation of the carboxylic acid.
Temperature < 50 °CReflux (approx. 78 °C)Provides necessary activation energy for the reaction.
Issue 2: Formation of High-Molecular-Weight Impurities

Question: My crude product contains a significant amount of a poorly soluble, high-molecular-weight byproduct. Mass spectrometry suggests it's a dimer. What is this and how can I prevent its formation?

Answer: This impurity is most likely a dimer formed through intermolecular esterification, where the carboxylic acid group of one Syringic Acid molecule reacts with the phenolic hydroxyl group of another. This is a classic example of a competing O-acylation side reaction.

Causality & Solutions:

Phenols are bidentate nucleophiles, meaning they can react at two positions: on the aromatic ring (C-acylation) or on the phenolic oxygen (O-acylation). In this synthesis, the phenolic oxygen of one molecule can compete with ethanol to attack an activated carboxylic acid of another molecule.

G cluster_0 Molecule 1 cluster_1 Molecule 2 SA1 Syringic Acid (Activated Carboxyl) Dimer Polyester Dimer/Oligomer (Side Product) SA1->Dimer Intermolecular Attack SA2 Syringic Acid (Nucleophilic Phenol) SA2->Dimer

Caption: Dimer formation via intermolecular O-acylation.

Preventative Measures:

  • Maximize Ethanol Concentration: The most effective way to prevent this side reaction is to exploit the vast molar excess of ethanol. By using ethanol as the solvent, you ensure that an activated carboxylic acid is statistically far more likely to collide with an ethanol molecule than with another molecule of Syringic Acid.

  • Control Temperature: Extremely high temperatures can increase the rate of the less favorable O-acylation of the phenol. Maintaining a steady reflux without aggressive overheating is key.

  • Advanced Strategy (Protective Groups): For syntheses demanding the absolute highest purity, a protective group strategy is the most robust solution. This involves masking the reactive phenolic hydroxyl group before performing the esterification, thereby eliminating the possibility of it acting as a nucleophile.[7][8]

G Start Syringic Acid Step1 Protect Phenolic -OH (e.g., Benzylation) Start->Step1 Protected Protected Syringic Acid Step1->Protected Step2 Esterification (EtOH, H⁺) Protected->Step2 ProtectedEster Protected Ethyl Ester Step2->ProtectedEster Step3 Deprotection (e.g., Hydrogenolysis) ProtectedEster->Step3 Final Pure Target Product Step3->Final

Caption: Protective group workflow for high-purity synthesis.

Issue 3: Product Discoloration

Question: My isolated product is a dark brown or yellow oil/solid instead of the expected off-white solid. What causes this discoloration?

Answer: The discoloration is almost always due to the oxidation of the phenolic hydroxyl group. Phenols are highly susceptible to oxidation, which forms intensely colored quinone or quinone-methide type structures, even in trace amounts.[9]

Causality & Solutions:

  • Air Oxidation: At elevated temperatures in the presence of oxygen, the phenolic group can be oxidized. This process can be accelerated by trace metal impurities.

    • Solution: Perform the reaction and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon). While not always necessary for routine preparations, it is critical if a colorless product is required.

  • Acid-Catalyzed Degradation: Overly harsh conditions, such as using an excessive amount of concentrated sulfuric acid or prolonged heating at high temperatures, can lead to charring and decomposition of the aromatic ring.

    • Solution: Use the minimum effective amount of catalyst and avoid unnecessarily long reaction times. Monitor the reaction closely and begin work-up as soon as the starting material is consumed.

Purification of Discolored Product:

If you have already isolated a discolored product, it can often be salvaged.

  • Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol or ethyl acetate). Add a small amount (1-2% by weight) of activated carbon and stir or gently reflux for 15-30 minutes. The colored impurities will adsorb onto the carbon. Filter the hot solution through a pad of Celite® to remove the carbon, and then proceed with recrystallization.[9]

Standard Operating Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

This is a critical, self-validating step to ensure you do not prematurely stop the reaction or run it for too long, which could promote side reactions.

  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Solvent System (Eluent): A good starting point is a mixture of Hexane and Ethyl Acetate. A 70:30 or 60:40 (v/v) mixture typically provides good separation.

  • Spotting: Prepare dilute solutions of your starting material (Syringic Acid) and the reaction mixture in a volatile solvent like ethyl acetate. Spot them side-by-side on the TLC plate.

  • Development: Place the plate in a chamber saturated with the eluent and allow the solvent front to rise.

  • Visualization: Visualize the spots under UV light (254 nm). The product, being less polar than the carboxylic acid starting material, will have a higher Rƒ value (it will travel further up the plate).

  • Analysis: The reaction is complete when the spot corresponding to Syringic Acid has disappeared or is very faint.

Protocol 2: Purification by Column Chromatography

This is the most effective method for separating the desired product from unreacted starting material and most side products.[9][10]

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane). Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 90:10 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent (gradient elution) to 80:20, then 70:30, etc.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

If the crude product is relatively pure (>90%), recrystallization is an efficient final purification step to obtain a crystalline solid.[9]

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system like ethanol/water or ethyl acetate/hexane often works well.

  • Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or catalyst residue), perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. If needed, induce crystallization by scratching the inside of the flask or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any soluble impurities adhering to the surface.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove all residual solvent.

References

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  • LibreTexts Chemistry. (2023). Other Reactions of Phenol. [Link]

  • Sari, Y., et al. (2021). Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. Pharmacognosy Journal, 13(2), 433-440. [Link]

  • Aziz, N. A., et al. (2018). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Malaysian Journal of Analytical Sciences, 22(5), 839-846. [Link]

  • Request PDF. (2025). Chemoselective Esterification of Phenolic Acids and Alcohols. [Link]

  • Google Patents. (1982). Process for preparing syringic acid. CN1240786A.
  • Eckert, F., et al. (1998). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Main Group Chemistry, 2(4), 275-280. [Link]

  • Kong, H., et al. (2018). Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) inhibits adipogenesis and promotes lipolysis in 3T3-L1 adipocytes. Journal of Functional Foods, 47, 111-118. [Link]

  • Stamatis, H., et al. (2021). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. Molecules, 26(11), 3165. [Link]

  • Jadav, D., et al. (2023). Synthesis and characterization of two potential impurities (des-ethyl-Ganirelix) generated in the Ganirelix manufacturing process. Journal of Peptide Science, 29(10), e3511. [Link]

  • Chen, S., et al. (2022). The Influence of Syringic Acid and Erucic Acid on the Antioxidant Properties of Natural Rubber: Experimental and Molecular Simulation Investigations. Polymers, 14(19), 4065. [Link]

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  • Mineno, T., et al. (2022). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Green and Sustainable Chemistry, 12, 83-90. [Link]

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  • Google Patents. (2016). A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester. CN105218322A.
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  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. [Link]

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Stability testing and proper storage conditions for Ethyl 4-hydroxy-3,5-dimethoxybenzoate.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 4-hydroxy-3,5-dimethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on stability testing and proper storage conditions. Here, you will find answers to frequently asked questions and troubleshooting guides to assist you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for Ethyl 4-hydroxy-3,5-dimethoxybenzoate?

For routine laboratory use and long-term storage, it is recommended to store Ethyl 4-hydroxy-3,5-dimethoxybenzoate in a tightly sealed container in a cool, dry, and dark place.[1] Some suppliers suggest storage at room temperature, while others recommend refrigeration (2-8°C), especially for long-term storage to minimize potential degradation.[1] It is crucial to protect the compound from moisture and light to maintain its integrity.

Q2: What is the expected shelf-life of Ethyl 4-hydroxy-3,5-dimethoxybenzoate?

The shelf-life of Ethyl 4-hydroxy-3,5-dimethoxybenzoate can vary depending on the purity of the compound and the storage conditions. When stored under the recommended conditions, the compound is expected to be stable for an extended period. However, for critical applications, it is advisable to re-test the material after a certain period to ensure it still meets the required specifications. A comprehensive stability study, as outlined in the International Council for Harmonisation (ICH) Q1A(R2) guidelines, is necessary to establish a definitive re-test period or shelf life.[2][3][4]

Q3: What are the likely degradation pathways for Ethyl 4-hydroxy-3,5-dimethoxybenzoate?

While specific degradation pathways for Ethyl 4-hydroxy-3,5-dimethoxybenzoate are not extensively documented, based on its chemical structure as a phenolic ester, the following degradation pathways are likely:

  • Hydrolysis: The ester group can be susceptible to hydrolysis, especially in the presence of acidic or alkaline conditions, to yield syringic acid and ethanol. Studies on similar gallic acid esters have shown susceptibility to hydrolysis.[5][6]

  • Oxidation: The phenolic hydroxyl group can be prone to oxidation, which may be accelerated by exposure to air, light, or certain metal ions. This can lead to the formation of colored degradation products. Similar phenolic compounds, like gallic acid, are known to be susceptible to oxidative degradation.[5][6]

  • Photodegradation: Exposure to UV or visible light may induce degradation. Photostability testing is a crucial part of stress testing to determine the intrinsic stability of the molecule.[7]

  • Thermal Degradation: High temperatures can lead to decomposition. Thermal stress studies are important to understand the compound's stability under elevated temperatures.

Q4: How should I handle Ethyl 4-hydroxy-3,5-dimethoxybenzoate in the laboratory?

It is recommended to handle Ethyl 4-hydroxy-3,5-dimethoxybenzoate in a well-ventilated area.[8] Personal protective equipment such as safety glasses, gloves, and a lab coat should be worn. Avoid generating dust. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Troubleshooting Guide

Scenario 1: My sample of Ethyl 4-hydroxy-3,5-dimethoxybenzoate has developed a slight color upon storage.
  • Potential Cause: This is likely due to oxidation of the phenolic hydroxyl group. Exposure to air and/or light can accelerate this process.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the container is tightly sealed and stored in a dark place. Consider purging the container with an inert gas like nitrogen or argon before sealing.

    • Purity Check: Analyze the sample using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) to quantify the level of impurities.[9]

    • Consider Refrigeration: If not already doing so, storing the material at 2-8°C may slow down the oxidation process.

Scenario 2: I am observing a new peak in my HPLC analysis of a stability sample.
  • Potential Cause: The appearance of a new peak indicates the formation of a degradation product.

  • Troubleshooting Steps:

    • Characterize the Degradant: Use HPLC coupled with a mass spectrometer (LC-MS) to determine the mass of the new peak.[10] This can provide clues about the structure of the degradant. For instance, a mass corresponding to syringic acid would suggest hydrolysis.

    • Forced Degradation Studies: Perform forced degradation studies (see protocol below) to intentionally generate degradation products. Comparing the retention time of the unknown peak with the peaks generated under specific stress conditions (e.g., acid hydrolysis) can help in its identification.[11]

    • NMR Spectroscopy: For definitive structural elucidation of the degradation product, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary.[9]

Scenario 3: My forced degradation study under hydrolytic conditions is not showing any significant degradation.
  • Potential Cause: The conditions may not be stringent enough to induce degradation.

  • Troubleshooting Steps:

    • Increase Stress Level: Increase the concentration of the acid or base, raise the temperature, or extend the duration of the study.

    • Analytical Method Sensitivity: Ensure your analytical method is sensitive enough to detect small amounts of degradation. Check the limit of detection (LOD) and limit of quantification (LOQ) of your method.

    • Wavelength Selection: For UV-based detection in HPLC, ensure the chosen wavelength is appropriate for both the parent compound and the potential degradation products.

Experimental Protocols

Protocol 1: Formal Stability Study (as per ICH Q1A(R2))

This protocol outlines a general approach for conducting a formal stability study.

1. Materials and Equipment:

  • Ethyl 4-hydroxy-3,5-dimethoxybenzoate (at least three batches)

  • Stability chambers with controlled temperature and humidity

  • Validated stability-indicating analytical method (e.g., HPLC-UV)[9]

  • Appropriate container closure system

2. Study Design:

Storage ConditionTemperatureRelative HumidityMinimum DurationTesting Frequency
Long-term25°C ± 2°C60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate30°C ± 2°C65% RH ± 5% RH6 months0, 3, 6 months
Accelerated40°C ± 2°C75% RH ± 5% RH6 months0, 3, 6 months

3. Procedure:

  • Package the samples in the proposed container closure system.

  • Place the samples in the respective stability chambers.

  • At each time point, withdraw samples and analyze them using the validated stability-indicating method.

  • Monitor for changes in appearance, assay, and degradation products.

4. Data Evaluation:

  • Evaluate the data to establish a re-test period or shelf life.[4]

Protocol 2: Forced Degradation Study

This study is designed to identify potential degradation pathways and to demonstrate the specificity of the analytical method.

1. Stock Solution Preparation:

  • Prepare a stock solution of Ethyl 4-hydroxy-3,5-dimethoxybenzoate in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 2 hours.

  • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound at 60°C for 48 hours.

  • Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

3. Sample Analysis:

  • After exposure to the stress conditions, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

Visualizations

Stability_Study_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase select_batches Select Batches (≥3) place_samples Place Samples in Stability Chambers select_batches->place_samples select_container Select Container Closure System select_container->place_samples validate_method Validate Stability- Indicating Method analyze_samples Analyze Samples validate_method->analyze_samples withdraw_samples Withdraw Samples at Time Points place_samples->withdraw_samples withdraw_samples->analyze_samples evaluate_data Evaluate Data analyze_samples->evaluate_data establish_shelf_life Establish Shelf-Life/ Re-test Period evaluate_data->establish_shelf_life

Caption: Workflow for a formal stability study.

Degradation_Pathways cluster_degradation Potential Degradation Products parent Ethyl 4-hydroxy-3,5-dimethoxybenzoate hydrolysis_product Syringic Acid + Ethanol parent->hydrolysis_product Hydrolysis (Acid/Base) oxidation_product Oxidized Products (e.g., Quinones) parent->oxidation_product Oxidation (O₂, Light) photodegradation_product Photodegradants parent->photodegradation_product Photolysis (UV/Vis Light)

Caption: Potential degradation pathways.

References

  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]

  • ICH Harmonised Tripartite Guideline: Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]

  • ICH Q1A (R2) A deep dive in Stability Studies. Available from: [Link] (Note: As an AI, I cannot guarantee the long-term validity of YouTube links. Please refer to the official ICH website for guidelines.)

  • ICH releases overhauled stability guideline for consultation. RAPS. Available from: [Link]

  • Ethyl 4-hydroxy-3,5-dimethoxy-benzoate product information. LookChemicals. Available from: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]

  • Forced Degradation Studies of Mangiferin and Gallic Acid by High Performance Thin Layer Chromatography. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • Forced Degradation Studies of Mangiferin and Gallic Acid by High Performance Thin Layer Chromatography. ResearchGate. Available from: [Link]

  • OPTIMIZATION OF STRESS CONDITIONS OF FORCED DEGRADATION STUDY BY UV SPECTROPHOTOMETER. Indo American Journal of Pharmaceutical Research. Available from: [Link]

  • Forced Degradation Studies of Mangiferin and Gallic Acid by High Performance Thin Layer Chromatography. ResearchGate. Available from: [Link]

  • Comparative study on the enzymatic degradation of phenolic esters: The HPLC-UV quantification of tyrosol and gallic acid liberated from tyrosol acyl esters and alkyl gallates by hydrolytic enzymes. ResearchGate. Available from: [Link]

  • Comparative study on the radiolytic degradation of 4-hydroxybenzoate and 4-hydroxybenzoic ethyl ester. ResearchGate. Available from: [Link]

  • Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid. Google Patents.
  • Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4. ResearchGate. Available from: [Link]

  • Note for guidance on in-use stability testing of human medicinal products. European Medicines Agency (EMA). Available from: [Link]

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Egyptian Drug Authority. Available from: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]

  • Stability indicating study by using different analytical techniques. IJSDR. Available from: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Available from: [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org. Available from: [Link]

  • Ethyl 3-hydroxy-4-methoxybenzoate. PubChem. Available from: [Link]

  • Showing Compound 4-hydroxy-3-methoxybenzoic acid ethyl ester (FDB029772). FooDB. Available from: [Link]

  • ETHYL 4-HYDROXY-3,5-DIMETHOXYBENZOATE | CAS 3943-80-4. Matrix Fine Chemicals. Available from: [Link]

  • In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. NIH. Available from: [Link]

  • Ethyl 4-hydroxybenzoate - Registration Dossier. ECHA. Available from: [Link]

  • Photophysical behaviour of 4-hydroxy-3,5-dimethoxybenzoic acid in different solvents, pH and β-cyclodextrin. Semantic Scholar. Available from: [Link]

  • Methyl 3-hydroxy-4,5-dimethoxybenzoate. PubChem. Available from: [Link]

  • Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester. NIST WebBook. Available from: [Link]

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Resolving peak tailing issues in HPLC analysis of Ethyl 4-hydroxy-3,5-dimethoxybenzoate.

Author: BenchChem Technical Support Team. Date: February 2026

A Troubleshooting Guide for Resolving Peak Tailing

Welcome to the technical support center for the HPLC analysis of Ethyl 4-hydroxy-3,5-dimethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, particularly peak tailing, encountered during chromatographic analysis. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific reasoning to empower your method development and routine analysis.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for my analysis of Ethyl 4-hydroxy-3,5-dimethoxybenzoate?

A1: Peak tailing is an asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[1][2] In an ideal HPLC separation, peaks should be symmetrical and Gaussian in shape. For a quantitative analysis of Ethyl 4-hydroxy-3,5-dimethoxybenzoate, peak tailing is problematic as it can:

  • Reduce Resolution: Tailing peaks can merge with adjacent peaks, making accurate quantification of individual components difficult, especially in complex samples.[3]

  • Impact Integration: The inaccurate determination of the start and end of a tailing peak leads to errors in area calculation and, consequently, inaccurate quantification.[3]

  • Decrease Sensitivity: As the peak broadens, its height decreases, which can negatively impact the signal-to-noise ratio and the limit of detection.

Q2: What are the most common reasons for my Ethyl 4-hydroxy-3,5-dimethoxybenzoate peak to tail?

A2: The primary cause of peak tailing is often secondary interactions between your analyte and the stationary phase.[1][4] Ethyl 4-hydroxy-3,5-dimethoxybenzoate, a phenolic compound, is particularly susceptible to these interactions. The main culprits include:

  • Silanol Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based columns can interact strongly with the polar hydroxyl group of your analyte through hydrogen bonding.[5][6] This secondary retention mechanism delays the elution of a portion of the analyte molecules, causing the characteristic tail.[4]

  • Mobile Phase pH: The pH of your mobile phase plays a critical role.[7] If the pH is close to the pKa of the phenolic hydroxyl group on Ethyl 4-hydroxy-3,5-dimethoxybenzoate, both the ionized and non-ionized forms of the molecule will be present, leading to peak shape distortion.[2][7]

  • Metal Contamination: Trace metal impurities, such as iron or aluminum, in the silica matrix of the column or from the HPLC system itself (e.g., frits, tubing) can act as Lewis acids and chelate with your analyte, causing tailing.[8][9]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak asymmetry.[5][10]

  • Extra-column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening and contribute to peak tailing.[2]

Troubleshooting Guide: A Systematic Approach

When encountering peak tailing, a systematic approach is crucial to efficiently identify and resolve the issue. The following sections provide a logical workflow to diagnose and fix the problem.

Isolating the Problem: System or Method?

First, determine if the issue is with the HPLC system or the specific method for Ethyl 4-hydroxy-3,5-dimethoxybenzoate. A good diagnostic practice is to run a standard method with a well-behaved compound on the same system. If the standard peak also tails, it points to a system issue. If the standard peak is symmetrical, the problem likely lies within your analytical method.

Section 1: Mobile Phase Optimization

The mobile phase is often the first and easiest parameter to adjust to improve peak shape.

Q3: How does mobile phase pH affect the peak shape of Ethyl 4-hydroxy-3,5-dimethoxybenzoate, and what is the optimal pH range?

A3: The pH of the mobile phase directly influences the ionization state of your analyte.[11] Ethyl 4-hydroxy-3,5-dimethoxybenzoate has an acidic phenolic hydroxyl group.

  • Mechanism: At a pH near the pKa of the hydroxyl group, both the protonated (neutral) and deprotonated (anionic) forms of the molecule will exist. These two forms will have different retention times, leading to a broadened or tailing peak.[7] To ensure a single, consistent form of the analyte, the mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa.

  • Recommendation: For acidic compounds like this, lowering the mobile phase pH (e.g., to pH 2.5-3.5) with an additive like formic acid or trifluoroacetic acid will suppress the ionization of the phenolic hydroxyl group.[12][13] This will also suppress the ionization of residual silanol groups on the column, which are acidic and have a pKa of around 3.8-4.2.[14] By keeping both the analyte and the silanols in their neutral, protonated state, undesirable ionic secondary interactions are minimized, leading to a sharper, more symmetrical peak.[1][3]

Experimental Protocol: Mobile Phase pH Adjustment
  • Prepare Mobile Phases: Prepare your aqueous mobile phase with different concentrations of a suitable acid (e.g., 0.1%, 0.05% formic acid or TFA). Ensure you measure the pH of the aqueous portion before mixing with the organic solvent.[13]

  • Equilibrate the System: Flush the column with at least 10-15 column volumes of the new mobile phase to ensure complete equilibration.

  • Inject Standard: Inject a standard solution of Ethyl 4-hydroxy-3,5-dimethoxybenzoate and observe the peak shape.

  • Compare Results: Compare the chromatograms at different pH values to determine the optimal condition for peak symmetry.

Q4: Can mobile phase additives other than acids help with peak tailing?

A4: Yes, in some cases, other additives can be beneficial.

  • Buffers: Using a buffer (e.g., acetate or formate) at a concentration of 10-25 mM can help maintain a consistent pH throughout the analysis, which is crucial for reproducibility.[15]

  • Sacrificial Bases: While more common for basic analytes, a small amount of a sacrificial base like triethylamine (TEA) can be used.[3] TEA will preferentially interact with the active silanol sites on the column, effectively masking them from your analyte. However, be aware that TEA can suppress ionization in mass spectrometry and has a high UV cutoff.

Section 2: Stationary Phase and Column Issues

If mobile phase optimization does not resolve the peak tailing, the issue may lie with the column itself.

Q5: My peak is still tailing after adjusting the mobile phase pH. Could my column be the problem?

A5: Yes, the choice and condition of your HPLC column are critical for good peak shape.

  • Column Chemistry: Not all C18 columns are the same. For polar compounds like Ethyl 4-hydroxy-3,5-dimethoxybenzoate, a column with a highly deactivated, end-capped stationary phase is recommended.[1][16] "End-capping" is a process where the residual silanol groups are chemically bonded with a small, non-polar group to make them less active.[17] Look for columns specifically marketed for the analysis of polar compounds or those with "AQ" or "polar-embedded" phases, which are more compatible with highly aqueous mobile phases.[18]

  • Column Contamination: Over time, strongly retained sample components can accumulate on the column inlet, creating active sites that cause tailing. A blocked inlet frit can also distort the flow path, leading to poor peak shape.[1]

  • Column Degradation: Operating the column outside its recommended pH range (typically pH 2-8 for traditional silica columns) can cause the silica to dissolve or the bonded phase to be stripped away, exposing more active silanol groups.[19]

Troubleshooting Protocol: Column Issues
  • Column Flushing: If contamination is suspected, try flushing the column with a strong solvent. For reversed-phase columns, this can be a series of solvents like water, methanol, acetonitrile, and isopropanol. Always check the column manufacturer's instructions for recommended cleaning procedures.

  • Reverse the Column: Disconnect the column from the detector and reverse the flow direction. Flush with a strong solvent to try and dislodge any particulates on the inlet frit.[1]

  • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained compounds and particulates.[20]

  • Try a New Column: If the above steps do not work, the column may be irreversibly damaged. The quickest way to confirm this is to replace it with a new column of the same type.[1]

Column Type Suitability for Ethyl 4-hydroxy-3,5-dimethoxybenzoate Key Features
Standard C18 ModerateMay show tailing due to residual silanols.
End-capped C18 GoodReduced silanol activity, leading to better peak shape for polar compounds.[21]
Polar-Embedded ExcellentOffers alternative selectivity and is designed for use with highly aqueous mobile phases.[20]
Phenyl GoodCan provide alternative selectivity for aromatic compounds like Ethyl 4-hydroxy-3,5-dimethoxybenzoate.[22]
Visualization: Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed system_check Run System Suitability Test with a Standard Compound start->system_check peak_shape Is the standard peak symmetrical? system_check->peak_shape system_issue Troubleshoot HPLC System (Check for leaks, extra-column volume, frit blockage) peak_shape->system_issue No method_issue Troubleshoot Analytical Method peak_shape->method_issue Yes mobile_phase Optimize Mobile Phase (Adjust pH to 2.5-3.5) method_issue->mobile_phase peak_shape2 Is peak shape acceptable? mobile_phase->peak_shape2 column_issue Investigate Column (Try new/different column, use guard column) peak_shape2->column_issue No end Peak Tailing Resolved peak_shape2->end Yes peak_shape3 Is peak shape acceptable? column_issue->peak_shape3 sample_issue Check Sample Preparation (Dilute sample, check solvent) peak_shape3->sample_issue No peak_shape3->end Yes sample_issue->end

Caption: A systematic workflow for diagnosing and resolving peak tailing issues.

Section 3: Sample and System Considerations

Q6: Could my sample preparation or HPLC system setup be causing the peak tailing?

A6: Absolutely. Even with an optimized method and a good column, other factors can contribute to poor peak shape.

  • Sample Solvent: If your sample is dissolved in a solvent that is significantly stronger (more organic content in reversed-phase) than your mobile phase, it can cause peak distortion.[5] It is always best to dissolve your sample in the initial mobile phase composition.

  • Sample Concentration: As mentioned earlier, injecting too high a concentration of your analyte can overload the column.[5][10] Try diluting your sample to see if the peak shape improves.

  • Extra-column Volume: Long or wide-bore tubing between the injector, column, and detector can cause the analyte band to spread out before it even reaches the column, leading to broader peaks.[2] Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the lengths as short as possible.

Visualization: Mechanism of Silanol Interaction

G cluster_0 Silica Surface silanol Si-OH (Residual Silanol) analyte Ethyl 4-hydroxy-3,5-dimethoxybenzoate (with -OH group) analyte->silanol Secondary Interaction (Hydrogen Bonding) elution Primary Retention (Hydrophobic Interaction) analyte->elution Desired Interaction

Caption: Interaction of the analyte with active silanol sites on the column.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • HPLC for Dummies! (2013, November 10). Understanding key points about COLUMN CHEMISTRY. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (n.d.). LC Technical Tip. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • uHPLCs Class. (2025, January 18). Unveiling the Secrets of Silica in HPLC Columns. Retrieved from [Link]

  • LCGC International. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • LCGC International. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]

  • Chrom Tech, Inc. (n.d.). How to Fix Asymmetrical Chromatography Peaks. Retrieved from [Link]

  • Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks? Retrieved from [Link]

  • Waters Corporation. (n.d.). Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. Retrieved from [Link]

  • Mizzi, L., et al. (2020). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health. Retrieved from [Link]

  • Hawach. (2025, August 20). Polar Column in HPLC Example. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved from [Link]

  • Mizzi, L., et al. (2020). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. ResearchGate. Retrieved from [Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Retrieved from [Link]

  • Waters Corporation. (n.d.). Waters COLUMNS AND ANALYTICAL STANDARDS AND REAGENTS Selection Guide. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). ETHYL 4-HYDROXY-3,5-DIMETHOXYBENZOATE. Retrieved from [Link]

  • LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Retrieved from [Link]

  • YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester (CAS 617-05-0). Retrieved from [Link]

  • ResearchGate. (2020, March). Characterization and Quantification of Phenolic Compounds and Flavonoids Commonly Found in Natural Food Products Using HPLC Analysis: An Analytical Approach for Resolving Merged Peaks. Retrieved from [Link]

  • ResearchGate. (2014, December 20). Why heavy metals produces peak tailing on reversed phase columns (ODS)? Retrieved from [Link]

  • LookChemicals. (n.d.). 3943-80-4,ethyl 4-hydroxy-3,5-dimethoxy-benzoate. Retrieved from [Link]

  • Academic Journals. (2011, July 4). Isolation, characterization and crystal structure of ethyl 4-hydroxy-3,5-dimethoxy-benzoate from Scutellaria barbata. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Retrieved from [Link]

Sources

Interpretation of complex NMR spectra of Ethyl 4-hydroxy-3,5-dimethoxybenzoate.

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to navigating the complexities of the NMR spectrum for Ethyl 4-hydroxy-3,5-dimethoxybenzoate, tailored for analytical scientists and researchers in drug development.

Technical Support Center: Ethyl 4-hydroxy-3,5-dimethoxybenzoate

Welcome to the technical support resource for the spectral analysis of Ethyl 4-hydroxy-3,5-dimethoxybenzoate. This guide is structured to provide direct, actionable solutions to common and complex issues encountered during the NMR analysis of this molecule. As Senior Application Scientists, we have compiled this information based on established spectroscopic principles and extensive field experience.

Troubleshooting Guide

This section addresses specific spectral artifacts and interpretation challenges in a question-and-answer format. Each solution provides not only a corrective protocol but also the underlying scientific reasoning to empower your analytical decisions.

Q1: My phenolic hydroxyl (-OH) proton signal is extremely broad, difficult to integrate, or completely missing. What is happening and how can I confirm its presence?

Root Cause Analysis: The phenolic hydroxyl proton is "labile," meaning it can rapidly exchange with other labile protons in the sample, such as trace amounts of water or acidic impurities.[1] This chemical exchange process occurs on a timescale similar to the NMR experiment, leading to a significant broadening of the signal, sometimes to the point where it merges with the baseline.[2][3] The signal's position and shape are also highly sensitive to solvent, sample concentration, and temperature due to variable hydrogen bonding.[1][4]

Troubleshooting Protocol: The D₂O Shake Experiment This is the definitive method to identify an exchangeable proton signal.

Methodology:

  • Acquire Initial Spectrum: Dissolve 5-10 mg of your sample in ~0.6 mL of a standard deuterated solvent (e.g., CDCl₃ or Acetone-d₆) and acquire the ¹H NMR spectrum. Note the chemical shift and appearance of the suspected -OH peak.[5]

  • Introduce D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix Vigorously: Cap the tube securely and shake it for several minutes to ensure thorough mixing and facilitate proton-deuterium exchange.[1][6]

  • Re-acquire Spectrum: Place the sample back in the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.

  • Analyze: The original -OH proton signal will either disappear or be significantly reduced in intensity. This occurs because the hydroxyl proton (¹H) has been replaced by a deuterium atom (²H), which is not observed in a standard ¹H NMR experiment.[7]

Diagram: Workflow for Identifying Labile Protons

G A Observe Broad or Missing Signal in Suspected -OH Region B Perform D₂O Shake Protocol A->B C Does the Signal Disappear? B->C D YES: Confirmed as -OH or other labile proton. C->D  Yes E NO: Signal is not from an exchangeable proton. C->E  No F Troubleshoot other causes: - Poor shimming - Paramagnetic impurity - Low concentration E->F

Caption: Troubleshooting workflow for labile proton identification.

Q2: The two aromatic protons, which should be a singlet, appear as a broadened peak or show a complex pattern. Why?

Root Cause Analysis: Due to the molecule's C₂ symmetry, the two aromatic protons (H-2 and H-6) are chemically equivalent and are expected to produce a single signal. However, two phenomena can complicate this:

  • Poor Magnetic Field Homogeneity (Shimming): The most common cause of general peak broadening for all signals, not just the aromatics.[6]

  • Long-Range Coupling: Under high-resolution conditions, very small couplings (⁴J or ⁵J) can occur over four or five bonds. The aromatic protons may exhibit a very fine, often unresolved, coupling to the six protons of the two methoxy groups. This can manifest as a slight broadening of the singlet rather than a distinct splitting.[8]

Troubleshooting Protocol: Optimizing Resolution

Methodology:

  • Check Sample Preparation: Ensure the sample is fully dissolved and free of any particulate matter by filtering it through a small plug of cotton or glass wool into the NMR tube.[9][10] Insoluble material disrupts the magnetic field homogeneity.

  • Optimize Concentration: Highly concentrated samples can increase solution viscosity, leading to broader lines.[5][11] If your spectrum is broad, try diluting the sample.

  • Re-shim the Spectrometer: Before acquiring the final spectrum, perform a careful, automated or manual, shimming procedure on your sample to optimize the magnetic field homogeneity.

  • Use a Resolution Enhancement Window Function: During data processing, applying a function like Lorentzian-to-Gaussian transformation (GM) can sometimes resolve fine couplings, but use this judiciously as it can distort the baseline and integration.

Q3: The integration values for my signals are not correct, especially the aromatic protons relative to the ethyl group.

Root Cause Analysis: Accurate integration relies on the nucleus returning to its equilibrium state between pulses, a process governed by the spin-lattice relaxation time (T₁). Different types of protons have different T₁ values. Aromatic protons often have longer T₁ values than aliphatic protons. If the relaxation delay (d1) between scans is too short, protons with longer T₁ values will not fully relax, leading to their signals being attenuated and integrating to a lower value than expected.

Troubleshooting Protocol: Ensuring Quantitative Acquisition

Methodology:

  • Increase the Relaxation Delay (d1): For a quantitative ¹H NMR spectrum, the relaxation delay should be at least 5 times the longest T₁ value of any proton in the molecule. A safe and common practice for small molecules is to set the relaxation delay (d1) to 10-30 seconds.

  • Check Processing Parameters: Ensure that the spectrum is correctly phased and that the baseline is flat across the entire spectral width before performing integration. An uneven baseline is a major source of integration error.

  • Define Integral Regions Correctly: Set the integration limits to encompass the entire peak, including any small satellite peaks from ¹³C coupling.

Frequently Asked Questions (FAQs)

This section provides reference data and answers to fundamental questions about the NMR spectra of Ethyl 4-hydroxy-3,5-dimethoxybenzoate.

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for Ethyl 4-hydroxy-3,5-dimethoxybenzoate?

The expected chemical shifts can vary slightly based on the solvent used. The data below is compiled for CDCl₃, a common NMR solvent.

Table 1: Predicted ¹H NMR Data (CDCl₃)

AssignmentChemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J)Notes
Ar-H (H-2, H-6)~7.33Singlet (s)2H-Symmetrical environment.[12]
-OH 5.0 - 6.5Broad Singlet (br s)1H-Highly variable; depends on concentration and solvent.[1][12]
-O-CH₂ -CH₃~4.36Quartet (q)2HJ ≈ 7.1 HzCoupled to the adjacent -CH₃ group (3 protons), follows n+1 rule (3+1=4).[7][12]
-O-CH₃ ~3.95Singlet (s)6H-Two equivalent methoxy groups.[12]
-O-CH₂-CH₃ ~1.40Triplet (t)3HJ ≈ 7.1 HzCoupled to the adjacent -CH₂ group (2 protons), follows n+1 rule (2+1=3).[7][12]

Table 2: Predicted ¹³C NMR Data (CDCl₃)

AssignmentChemical Shift (ppm)Notes
C =O (Ester)~166.4Typical ester carbonyl chemical shift.[12]
C -3, C -5 (Ar-OCH₃)~146.6Aromatic carbons attached to electron-donating methoxy groups.[12]
C -4 (Ar-OH)~139.2Aromatic carbon attached to the hydroxyl group.[12]
C -1 (Ar-C=O)~121.5Quaternary carbon attached to the ester group.[12]
C -2, C -6 (Ar-H)~106.7Aromatic carbons attached to protons.[12]
-O-C H₂-CH₃~61.0Methylene carbon of the ethyl ester.[12]
-O-C H₃~56.5Carbon of the two equivalent methoxy groups.[12]
-O-CH₂-C H₃~14.4Methyl carbon of the ethyl ester.[12]
Q2: How do the different functional groups influence the spectrum?
  • Ester Group (-COOEt): The carbonyl is strongly electron-withdrawing, which deshields the adjacent aromatic carbon (C-1). The ethyl group gives the characteristic quartet-triplet pattern.[7][13]

  • Methoxy Groups (-OCH₃): These are electron-donating groups, which shield the aromatic carbons they are attached to (C-3, C-5) and the ortho/para positions. Their equivalence simplifies the spectrum, yielding a single sharp peak for 6 protons.[12]

  • Hydroxyl Group (-OH): This group is also electron-donating. Its main impact is the variable and broad proton signal due to hydrogen bonding and chemical exchange.[1][2] In ¹³C NMR, it influences the chemical shift of the carbon it is attached to (C-4).

Q3: What is the best practice for preparing an NMR sample of this compound?

High-quality spectra begin with meticulous sample preparation.[14]

Standard Operating Procedure for Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent in which the compound is highly soluble. CDCl₃, Acetone-d₆, and DMSO-d₆ are common choices. The choice can affect the chemical shifts, especially for the -OH proton.[6] For sharpening the -OH signal, DMSO-d₆ is an excellent choice as it is a strong hydrogen bond acceptor.[2]

  • Dissolution: Add 0.6-0.7 mL of the deuterated solvent to the vial.[9] Ensure complete dissolution, using gentle vortexing if necessary.

  • Filtration: To remove any dust or undissolved particulates, filter the solution through a pipette packed with a small amount of glass wool directly into a clean, high-quality NMR tube.[10]

  • Capping and Labeling: Cap the NMR tube and label it clearly. The sample is now ready for analysis.

References

  • Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. [Link]

  • High Resolution Nuclear Magnetic Resonance (NMR) Spectra. Chemguide. [Link]

  • NMR Spectroscopy: Ethyl Group Analysis. Scribd. [Link]

  • Hydroxyl Groups in NMR. (2023). Reddit. [Link]

  • Distance Dependence of Electronic Coupling in Rigid, Cofacially Compressed, π-Stacked Organic Mixed-Valence Systems. OSTI.GOV. [Link]

  • On the Use of Strong Proton Donors as a Tool for Overcoming Line Broadening in NMR: A Comment. (2024). National Institutes of Health. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ACS Publications. [Link]

  • Long-range 13C, 13C spin–spin coupling constants in anisole and some derivatives. Canadian Journal of Chemistry. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • SAMPLE PREPARATION. University of Strasbourg. [Link]

  • Sample preparation for NMR measurements and points to keep in mind. JEOL. [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester. [Link]

  • How to make an NMR sample. Durham University. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • NMR Sample Preparation. Iowa State University. [Link]

  • The probable planarity of 1,2-dimethoxybenzene in solution. Semantic Scholar. [Link]

  • Supplementary data for. The Royal Society of Chemistry. [Link]

  • H-1 proton nmr spectrum of ethanol. Doc Brown's Chemistry. [Link]

  • Correlation between 1H NMR chemical shifts of hydroxyl protons in n-hexanol/cyclohexane and molecular association properties investigated using density functional theory. ResearchGate. [Link]

  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Human Metabolome Database. [Link]

  • Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. (2013). PubMed. [Link]

  • Why are my NMR signals unexpectedly broad??? (2025). Reddit. [Link]

  • NMR Peak Broadening. (2023). Reddit. [Link]

  • Interpreting Proton NMR Spectra. (2023). Chemistry LibreTexts. [Link]

  • How To Determine The Number of Signals In a H NMR Spectrum. (2018). YouTube. [Link]

  • Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. The Royal Society of Chemistry. [Link]

  • Crystallographic and DFT study of novel dimethoxybenzene derivatives. (2025). National Institutes of Health. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Ohio State University. [Link]

  • Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester. NIST WebBook. [Link]

  • Quantifying the effects of long-range 13C-13C dipolar coupling on measured relaxation rates in RNA. PubMed Central. [Link]

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Technical Support Center: Managing the Degradation of Ethyl 4-hydroxy-3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 4-hydroxy-3,5-dimethoxybenzoate (also known as Ethyl Syringate). This guide is designed for researchers, scientists, and drug development professionals to proactively manage and troubleshoot the degradation of this compound during experimental workflows. Here, we synthesize our expertise to provide you with not just protocols, but the scientific reasoning behind them, ensuring the integrity and reproducibility of your results.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is Ethyl 4-hydroxy-3,5-dimethoxybenzoate and why is its stability a concern?

Ethyl 4-hydroxy-3,5-dimethoxybenzoate is a phenolic compound and a benzoate ester.[1][2] Its structure, featuring a hydroxyl group and an ester linkage on an aromatic ring, makes it susceptible to several degradation pathways. The phenolic hydroxyl group is a primary site for antioxidant activity but also a point of oxidative vulnerability.[1] The ester group can undergo hydrolysis. For researchers relying on the precise concentration and purity of this molecule for biological assays or as a chemical intermediate, unintended degradation can lead to inaccurate and misleading results.

Q2: What are the primary pathways through which Ethyl 4-hydroxy-3,5-dimethoxybenzoate degrades?

Based on its chemical structure and the behavior of similar phenolic esters, the primary degradation pathways are:

  • Hydrolysis: The ethyl ester bond is susceptible to cleavage, especially under acidic or basic conditions, yielding Syringic Acid (4-hydroxy-3,5-dimethoxybenzoic acid) and ethanol.

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be initiated by atmospheric oxygen, oxidizing agents, or light. This can lead to the formation of colored quinone-type structures.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, including oxidation and cleavage of the ester bond.

  • Thermal Degradation: Elevated temperatures can accelerate all degradation pathways.[3]

Q3: How can I visually detect if my sample of Ethyl 4-hydroxy-3,5-dimethoxybenzoate has degraded?

A pure sample of Ethyl 4-hydroxy-3,5-dimethoxybenzoate should be a white or off-white crystalline powder. The formation of colored impurities, often yellow or brown, is a strong indicator of degradation, likely due to the formation of quinone-like oxidation products. However, significant degradation can occur without a visible color change. Therefore, analytical methods are essential for confirming purity.

Q4: What are the best practices for storing Ethyl 4-hydroxy-3,5-dimethoxybenzoate to minimize degradation?

To ensure the long-term stability of Ethyl 4-hydroxy-3,5-dimethoxybenzoate, it is crucial to store it under the following conditions:

Storage ParameterRecommendationRationale
Temperature Store at 2-8°C.Reduces the rate of all chemical degradation pathways.
Light Store in an amber or opaque container.Protects the compound from photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidative degradation from atmospheric oxygen.
Moisture Store in a desiccator or with a desiccant.Prevents hydrolysis of the ester linkage.

TROUBLESHOOTING GUIDE

Issue 1: Inconsistent results in biological assays.
  • Possible Cause: Degradation of your Ethyl 4-hydroxy-3,5-dimethoxybenzoate stock solution.

  • Troubleshooting Steps:

    • Prepare Fresh Stock Solutions: Do not use old stock solutions. Prepare fresh solutions from solid material for each experiment.

    • Solvent Selection: Use high-purity, degassed solvents. Some solvents can contain impurities that may promote degradation.

    • pH of Media: Be mindful of the pH of your cell culture media or assay buffer. Prolonged incubation in highly acidic or alkaline conditions can cause hydrolysis.

    • Confirm Purity: Use a stability-indicating analytical method, such as HPLC-UV, to check the purity of your stock solution before use.

Issue 2: Appearance of a new peak in my chromatogram during analysis.
  • Possible Cause: On-column degradation or degradation in the autosampler.

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure the pH of your mobile phase is compatible with the compound. A mobile phase that is too acidic or basic can cause hydrolysis on the column.

    • Autosampler Temperature: If your autosampler is not temperature-controlled, the sample may degrade while waiting for injection. Use a cooled autosampler (4°C) if possible.

    • Injection Volume and Concentration: High concentrations can sometimes lead to on-column issues. Try injecting a smaller volume or a more dilute sample.

    • Metal Contamination: Stainless steel components in the HPLC system can sometimes chelate with phenolic compounds. Consider using a biocompatible PEEK system if you suspect this is an issue.

Issue 3: My solid Ethyl 4-hydroxy-3,5-dimethoxybenzoate has turned yellow.
  • Possible Cause: Oxidation and/or photodegradation.

  • Troubleshooting Steps:

    • Assess Purity: The material is likely significantly degraded. It is highly recommended to use a fresh, pure lot of the compound.

    • Review Storage Conditions: Ensure that the compound is being stored according to the recommendations in the FAQ section.

    • Purification (for advanced users): If a fresh lot is unavailable, recrystallization from a suitable solvent (e.g., ethanol/water) may be attempted to purify the material. However, the purity of the recrystallized material must be confirmed analytically.

EXPERIMENTAL PROTOCOLS

Protocol 1: Forced Degradation Study of Ethyl 4-hydroxy-3,5-dimethoxybenzoate

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.[4][5][6][7][8]

Objective: To generate degradation products of Ethyl 4-hydroxy-3,5-dimethoxybenzoate under various stress conditions.

Materials:

  • Ethyl 4-hydroxy-3,5-dimethoxybenzoate

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Ethyl 4-hydroxy-3,5-dimethoxybenzoate in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat at 60°C for 2 hours.

    • Cool to room temperature and neutralize with 0.1 M NaOH.

    • Dilute to a final volume of 10 mL with methanol/water (50:50).

    • If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 2 hours.

    • Neutralize with 0.1 M HCl.

    • Dilute to a final volume of 10 mL with methanol/water (50:50).

    • If no degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to a final volume of 10 mL with methanol/water (50:50).

  • Thermal Degradation:

    • Place a solid sample of Ethyl 4-hydroxy-3,5-dimethoxybenzoate in an oven at 80°C for 48 hours.

    • Also, heat a solution of the compound (1 mg/mL in methanol) at 60°C for 24 hours.

  • Photodegradation:

    • Expose a solid sample and a solution (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Analysis:

    • Analyze all stressed samples, along with a control sample (unstressed), by a suitable analytical method such as HPLC-UV.

Expected Outcome: This study will generate samples containing various degradation products. The resulting chromatograms can be used to develop a stability-indicating method that can separate the parent compound from all significant degradants.

Forced Degradation Workflow cluster_stress Stress Conditions cluster_products Potential Degradation Products Acid Acid Hydrolysis_Product Syringic Acid Acid->Hydrolysis_Product Base Base Base->Hydrolysis_Product Oxidation Oxidation Oxidation_Product Quinone-like Structures Oxidation->Oxidation_Product Heat Heat Other_Degradants Other Degradants Heat->Other_Degradants Light Light Light->Other_Degradants Analysis HPLC-UV Analysis Hydrolysis_Product->Analysis Oxidation_Product->Analysis Other_Degradants->Analysis Ethyl_Syringate Ethyl 4-hydroxy-3,5-dimethoxybenzoate Ethyl_Syringate->Acid Hydrolysis Ethyl_Syringate->Base Hydrolysis Ethyl_Syringate->Oxidation Oxidation Ethyl_Syringate->Heat Thermal Degradation Ethyl_Syringate->Light Photodegradation

Caption: Workflow for Forced Degradation Studies.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating Ethyl 4-hydroxy-3,5-dimethoxybenzoate from its degradation products.

Materials:

  • Forced degradation samples from Protocol 1

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile, HPLC grade

  • Formic acid

Procedure:

  • Initial Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a linear gradient from 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 270 nm

    • Injection Volume: 10 µL

  • Method Optimization:

    • Inject the control and all stressed samples.

    • Examine the chromatograms for the resolution between the parent peak and any new peaks (degradation products).

    • Adjust the gradient slope, initial and final mobile phase composition, and flow rate to achieve baseline separation of all peaks. A shallower gradient may be necessary to resolve closely eluting peaks.

    • If co-elution occurs, consider a different stationary phase (e.g., a phenyl-hexyl column) or a different organic modifier (e.g., methanol).

  • Method Validation (Abbreviated):

    • Specificity: Demonstrate that the method can resolve the parent compound from its degradation products.

    • Linearity: Establish a calibration curve with at least five concentrations of a pure standard.

    • Accuracy and Precision: Determine the accuracy and precision of the method at multiple concentration levels.

Expected Outcome: A validated HPLC method that can be used to accurately quantify the purity of Ethyl 4-hydroxy-3,5-dimethoxybenzoate in the presence of its degradation products.

Degradation_Pathways A Ethyl 4-hydroxy-3,5-dimethoxybenzoate B Syringic Acid + Ethanol A->B Hydrolysis (Acid/Base) C Quinone-like Structures A->C Oxidation (O2, Light, Oxidants) D Ring Cleavage Products C->D Further Oxidation

Caption: Potential Degradation Pathways.

References

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (2016). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Retrieved from [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • RJPT. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl syringate. Retrieved from [Link]

  • Google Patents. (n.d.). US4191841A - Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid.
  • Moravek, Inc. (n.d.). How Do Chemical Manufacturers Assess Purity?. Retrieved from [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026, January 9). Retrieved from [Link]

  • International Journal of Chemical Science. (n.d.). Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. Retrieved from [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-hydroxy-4-methoxybenzoate. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester. Retrieved from [Link]

  • MDPI. (n.d.). Allyl Syringate. Retrieved from [Link]

  • ResearchGate. (2024, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Effect of pH on ·OH -induced degradation progress of syringol/syringaldehyde and health effect. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Degradation of Antioxidant Compounds: Effects of Parameters, Thermal Degradation Kinetics, and Formulation Strategies. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Retrieved from [Link]

  • NIH. (n.d.). In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. Retrieved from [Link]

  • NIST WebBook. (n.d.). Ethyl syringoate. Retrieved from [Link]

  • ECHA. (n.d.). Ethyl 4-hydroxybenzoate - Registration Dossier. Retrieved from [Link]

  • Semantic Scholar. (2006, January 25). Photophysical behaviour of 4-hydroxy-3,5-dimethoxybenzoic acid in different solvents, pH and β-cyclodextrin. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Kinetics of hydrolysis of p-methoxyphenyl phosphorotriamidate in the pH region. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-hydroxy-4,5-dimethoxybenzoate. Retrieved from [Link]

  • 大学化学. (2016, September 30). Analysis and Evaluation of Purity of Ethyl Acetate in the Esterification Reaction of Ethanol and Acetic Acid. Retrieved from [Link]

  • ResearchGate. (2025, August 6). THE THERMAL DECOMPOSITION OF VINYL ETHYL ETHER. Retrieved from [Link]

  • NIH. (2020, November 30). Syringic Acid Alleviates Cesium-Induced Growth Defect in Arabidopsis. Retrieved from [Link]

  • Australian Journal of Chemistry. (n.d.). The thermal decomposition of ethyl trimethylacetate. Retrieved from [Link]

  • Study of thermal decomposition of methyl ethyl ketone peroxide using DSC and simulation. (2007, April 11). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Crystal structure of ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate: a p-hydroxy Schiff base. Retrieved from [Link]

Sources

Effective methods for drying and removing residual solvents from Ethyl 4-hydroxy-3,5-dimethoxybenzoate.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 4-hydroxy-3,5-dimethoxybenzoate

Welcome to the technical support guide for handling Ethyl 4-hydroxy-3,5-dimethoxybenzoate (Ethyl Syringate). This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with drying and removing residual solvents from this compound. Proper solvent removal is paramount for ensuring compound purity, stability, crystallographic integrity, and obtaining accurate data in downstream applications.[1] This guide synthesizes established methodologies with practical, field-tested insights to help you navigate these critical final steps of your synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of residual solvents from Ethyl 4-hydroxy-3,5-dimethoxybenzoate so critical?

A1: Residual solvents are not merely inert impurities; they can significantly impact the final product's quality and performance. The primary concerns are:

  • Safety and Toxicity: Many common organic solvents are classified by their toxicity. Regulatory bodies like the ICH provide strict guidelines (e.g., Q3C) on acceptable limits for solvents in active pharmaceutical ingredients (APIs) to ensure patient safety.[2][3][4]

  • Physicochemical Properties: Solvents trapped within the crystal lattice (solvates) can alter the compound's melting point, solubility, and bioavailability. This can lead to inconsistent results in biological assays and formulation studies.[1]

  • Stability: The presence of residual solvents can degrade the compound over time, affecting its shelf-life and potency.[1][5]

  • Analytical Accuracy: Solvents can interfere with analytical techniques. For example, residual protons from solvents will appear in ¹H NMR spectra, complicating structural elucidation, and can make obtaining accurate weights for assays impossible.[6]

Q2: What are the primary laboratory methods for drying Ethyl 4-hydroxy-3,5-dimethoxybenzoate?

A2: The most common and effective methods involve leveraging reduced pressure and/or temperature to facilitate solvent evaporation. These include:

  • Vacuum Oven Drying: This is the most common method. The compound is heated under reduced pressure, which significantly lowers the boiling point of residual solvents, allowing for their removal at temperatures below the compound's degradation point.[5][7][8]

  • Lyophilization (Freeze-Drying): This technique is ideal for heat-sensitive materials or for removing solvents that are difficult to remove by other means.[9] The sample is first frozen and then placed under a high vacuum, causing the solvent to sublimate directly from a solid to a gas.[10][11]

  • Vacuum Desiccation: A simpler, passive method where the compound is placed in a sealed container (a desiccator) under vacuum in the presence of a desiccant (e.g., phosphorus pentoxide). This is a gentle but often slow process.

  • Recrystallization: While primarily a purification technique, a final recrystallization from an appropriate solvent system can be an excellent way to displace a high-boiling point solvent with a more volatile one that is easier to remove.[12][13]

Q3: How can I definitively confirm that my sample is free of residual solvents?

A3: Visual inspection is insufficient. The industry-standard method for quantifying residual solvents is Gas Chromatography (GC) , typically with a headspace sampler (HS-GC).[2][3][14][15] In this method, the solid sample is heated in a sealed vial, and the volatile solvents in the headspace (the gas above the solid) are injected into the GC for separation and quantification.[2][14] This technique is highly sensitive and specific, as outlined in regulatory methods like USP <467>.[1]

Troubleshooting Guide

Problem 1: My ¹H NMR or GC analysis still shows significant residual solvent (e.g., DMF, DMSO, Toluene) after drying in a vacuum oven overnight.

This is a common issue, especially with high-boiling point solvents or when the solvent is entrapped within the crystal lattice.

Causality: High-boiling point solvents have low vapor pressure, making them difficult to remove even under vacuum. Furthermore, if the compound crystallizes rapidly, solvent molecules can become physically trapped within the solid, a phenomenon known as occlusion.

Solution Workflow:

start Persistent Residual Solvent Detected optimize_vac Step 1: Optimize Vacuum Drying start->optimize_vac Initial Attempt recrystallize Step 2: Perform Recrystallization optimize_vac->recrystallize If solvent remains confirm Step 4: Confirm with HS-GC optimize_vac->confirm If successful lyophilize Step 3: Use Lyophilization recrystallize->lyophilize If still present or oiling out occurs recrystallize->confirm If successful lyophilize->confirm Final Check

Caption: Workflow for addressing persistent residual solvents.

Step-by-Step Solutions:

  • Optimize Vacuum Oven Conditions:

    • Increase Temperature: Safely increase the temperature to just below the compound's melting point (literature melting point for the parent acid is ~205-209°C, so the ester is likely stable to at least 100°C, but thermal stability should be confirmed). A higher temperature increases the solvent's vapor pressure.

    • Decrease Pressure: Ensure your vacuum pump is achieving the lowest possible pressure (<1 mbar is ideal). A lower ambient pressure reduces the solvent's boiling point.[7][8]

    • Increase Surface Area: Spread the powder in a thin layer on a watch glass or drying tray. This maximizes the area from which solvent can evaporate.

    • Use a Nitrogen Bleed: A slow bleed of an inert gas like nitrogen can help carry solvent vapors away from the solid surface, accelerating removal.

  • Recrystallization / Solvent Displacement:

    • This is often the most effective solution. The goal is to dissolve your compound in a suitable solvent system and re-precipitate it, leaving the impurities (including the trapped solvent) in the mother liquor.[13][16][17]

    • Protocol: Recrystallization from Ethanol/Water

      • Dissolve the Ethyl 4-hydroxy-3,5-dimethoxybenzoate in a minimal amount of hot ethanol.

      • If any insoluble impurities are present, perform a hot gravity filtration.[16]

      • Slowly add hot water (the anti-solvent) dropwise until the solution becomes faintly turbid.

      • Add a few more drops of hot ethanol to redissolve the precipitate and clarify the solution.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.

      • Dry the purified crystals in a vacuum oven. The new residual solvents (ethanol and water) are far more volatile and easier to remove than DMF or DMSO.

  • Lyophilization (Freeze-Drying):

    • If the compound is thermally sensitive or if recrystallization fails, lyophilization is an excellent alternative.[11] This is particularly effective for removing water but can be adapted for organic solvents, often using co-solvent systems.[18] For removing residual acetonitrile and water from HPLC fractions, specialized centrifugal lyophilization methods are highly effective.[6]

Problem 2: My product "oils out" or forms a sticky gum during the final stages of solvent removal instead of becoming a crystalline powder.

Causality: This typically happens for one of two reasons:

  • The presence of impurities is depressing the melting point of the compound.

  • The solvent being removed is an excellent solvent for the compound, and as it concentrates, it forms a supersaturated syrup before the compound can nucleate and crystallize. This is common when drying fractions from reverse-phase HPLC.[6]

Solutions:

  • Trituration: This technique involves "washing" the oil or gum with a solvent in which your compound is insoluble (or poorly soluble), but the impurities are soluble.

    • Protocol: Trituration with Diethyl Ether or Hexanes

      • Place the oily product in a flask.

      • Add a small volume of a non-polar solvent like diethyl ether or hexanes.

      • Using a spatula or glass rod, vigorously stir and scrape the oil. The goal is to induce crystallization. The oil should gradually transform into a solid precipitate.

      • Isolate the solid by vacuum filtration, wash with a small amount of the cold trituration solvent, and dry under vacuum.

  • Lyophilization from a Suitable Solvent: If the oil can be redissolved in a solvent suitable for lyophilization (like a tert-butanol/water mixture[18]), freeze-drying can often yield a solid powder where direct evaporation fails.

Key Methodologies and Data

Protocol: Standard Vacuum Oven Drying
  • Preparation: Place the crystalline solid on a clean, dry watch glass or Petri dish. Spread the material into a thin, even layer to maximize surface area.

  • Loading: Place the dish into the vacuum oven.

  • Evacuation: Close the oven door and begin evacuating the chamber. Ensure the vacuum pump is protected by a cold trap if large amounts of volatile solvents are expected.

  • Heating: Once a stable, low pressure is achieved (e.g., <10 mbar), begin heating the oven to the desired temperature (e.g., 50-70°C). Do not heat before applying the vacuum , as this can cause bumping.

  • Drying: Dry for a sufficient period (typically 12-24 hours). The endpoint can be determined by drying to a constant weight or by subsequent analytical testing (HS-GC).

  • Cooling: Turn off the heat and allow the oven to cool to room temperature before releasing the vacuum. Releasing the vacuum while the sample is hot can cause it to absorb moisture from the incoming air.

  • Venting: Slowly vent the oven, preferably with a dry, inert gas like nitrogen or argon.

Data Tables

Table 1: Physical Properties of Ethyl 4-hydroxy-3,5-dimethoxybenzoate

Property Value Source
CAS Number 3943-80-4 [19][20]
Molecular Formula C₁₁H₁₄O₅ [19]
Molecular Weight 226.23 g/mol N/A
Appearance White to off-white crystalline powder [20]
Melting Point Data not consistently available for the ester; the parent acid (Syringic Acid) melts at 205-209 °C. N/A

| Solubility | Soluble in organic solvents like ethanol, methanol, DMSO.[21] (Data for similar compound) | N/A |

Table 2: Boiling Points of Common Solvents at Reduced Pressures

Solvent Boiling Point at 760 mmHg (1 atm) Boiling Point at 100 mmHg Boiling Point at 10 mmHg Boiling Point at 1 mmHg
Dichloromethane 40 °C -3 °C -40 °C -68 °C
Ethyl Acetate 77 °C 22 °C -17 °C -45 °C
Ethanol 78 °C 24 °C -15 °C -44 °C
Toluene 111 °C 52 °C 7 °C -27 °C
Water 100 °C 52 °C 12 °C -17 °C
N,N-Dimethylformamide (DMF) 153 °C 94 °C 53 °C 20 °C
Dimethyl Sulfoxide (DMSO) 189 °C 124 °C 79 °C 45 °C

Source: Data compiled from standard chemical reference sources.

Decision Logic for Drying Method Selection

start Is the compound thermally stable? solvent What is the boiling point of the residual solvent? start->solvent Yes lyo Use Lyophilization start->lyo No / Unknown vac_oven Use Vacuum Oven Drying solvent->vac_oven Low to Medium (<120°C at 1 atm) recrys Consider Recrystallization to swap solvents solvent->recrys High (>120°C at 1 atm) recrys->vac_oven Then dry

Caption: Decision tree for selecting an appropriate drying method.

References

  • Agilent. (n.d.). Residual Solvent Analysis of Pharmaceutical Products.
  • Almac. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography.
  • LCGC International. (2025). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. [Link]

  • Emerald Cloud Lab. (2025). ExperimentLyophilize Documentation. [Link]

  • Grodowska, K., & Parczewski, A. (2010). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Acta Poloniae Pharmaceutica, 67(1), 13-26.
  • Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. PubMed. [Link]

  • Pharma Calculations. (2025). Vacuum Drying – A Complete Guide. [Link]

  • AZoM. (2024). Understanding Vacuum Drying Processes and Vacuum Tray Dryers in Pharmaceutical Manufacturing. [Link]

  • Guangdong Yuanyao Test Equipment Co.,Ltd. (n.d.). Precision in Pharmaceuticals: Exploring Vacuum Oven Drying Method in Drug Manufacturing. [Link]

  • Google Patents. (n.d.). US20030068416A1 - Method of lyophylization to reduce solvent content and enhance product recovery.
  • McMinn, W. A. M., & Magee, T. R. A. (2003). Microwave-Vacuum Drying of Pharmaceutical Powders. Drying Technology, 21(9), 1719-1739.
  • Digivac. (n.d.). Pharmaceutical | Freeze Drying and Vacuum Ovens. [Link]

  • American Laboratory. (2011). Drying of Problematic Purification Samples by Lyophilization in a Centrifugal Evaporator. [Link]

  • Teagarden, D. L., & Baker, D. S. (2002). Practical aspects of lyophilization using non-aqueous co-solvent systems. ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Drying Methods. [Link]

  • Reddit. (2023). fastest way to dry crystals?[Link]

  • Reddit. (2018). What are some methods to dry organic solids?[Link]

  • LookChem. (n.d.). General procedures for the purification of Esters. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions. [Link]

  • University of Missouri-St. Louis. (n.d.). Recrystallization. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Loba Chemie. (2017). ETHYL 4- HYDROXY BENZOATE EXTRA PURE MSDS. [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?[Link]

  • European Pharmaceutical Review. (2016). How to avoid residual solvent when drying reverse phase HPLC fractions and prevent the formation of gums and oils. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester (CAS 617-05-0). [Link]

  • ResearchGate. (2007). Crystal Form Instabilities and a Factory-Scale Drying Scheme to Ensure Monohydrate Preservation. [Link]

  • Stenutz. (n.d.). ethyl 4-hydroxy-3-methoxybenzoate. [Link]

  • Google Patents. (n.d.). EP2500072A1 - A novel process of residual solvent removal.
  • European Medicines Agency. (2019). Q3C (R6) Step 5 - impurities: guideline for residual solvents. [Link]

  • PubChem. (n.d.). Ethyl 3-hydroxy-4-methoxybenzoate. [Link]

  • NIST. (n.d.). Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester. [Link]

  • Google Patents. (n.d.). EP0900582A1 - Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals.
  • Reddit. (2024). Removing residual solvent from Oils Tips. [Link]

  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities. [Link]

  • FooDB. (2011). Showing Compound 4-hydroxy-3-methoxybenzoic acid ethyl ester (FDB029772). [Link]

  • ChemBK. (n.d.). Methyl 4-isopropyl-3,5-dimethoxybenzoate. [Link]

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Validation & Comparative

A Comparative Analysis for Researchers: Ethyl 4-hydroxy-3,5-dimethoxybenzoate vs. Syringic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of phenolic compounds, both Ethyl 4-hydroxy-3,5-dimethoxybenzoate and its parent compound, syringic acid, present compelling profiles for researchers in drug discovery and development. While structurally similar, the substitution of a carboxylic acid with an ethyl ester group introduces significant alterations in their physicochemical and biological properties. This guide offers an in-depth comparative analysis of these two molecules, supported by established experimental protocols to empower researchers in their selection and application.

Molecular and Physicochemical Profile: A Tale of Two Functional Groups

At the heart of their differences lies the functional group at the C1 position of the benzene ring. Syringic acid, a naturally occurring phenolic acid, possesses a carboxylic acid group, while Ethyl 4-hydroxy-3,5-dimethoxybenzoate (also known as ethyl syringate) features an ethyl ester.[1] This seemingly minor alteration has profound implications for their chemical behavior.

dot

Caption: Chemical structures of Syringic Acid and its ethyl ester derivative.

Table 1: Physicochemical Properties

PropertySyringic AcidEthyl 4-hydroxy-3,5-dimethoxybenzoateRationale for Difference
Molecular Formula C₉H₁₀O₅C₁₁H₁₄O₅Addition of an ethyl group (-C₂H₅).
Molecular Weight 198.17 g/mol 226.23 g/mol Increased mass from the ethyl group.
Melting Point 205-209 °C[2]~188 °C[3]The carboxylic acid group in syringic acid allows for strong intermolecular hydrogen bonding, leading to a higher melting point compared to the less polar ester.
Solubility Soluble in ethanol, DMSO, and dimethylformamide; sparingly soluble in water.[4]Soluble in alcohol and ether; insoluble in water.[5]The esterification of the carboxylic acid group increases the lipophilicity of the molecule, making it more soluble in organic solvents and less soluble in water.[6][7]
Acidity (pKa) ~4.3 (estimated for the carboxylic acid)Not applicable (ester)The presence of the acidic carboxylic proton in syringic acid makes it a weak acid, a property absent in its ethyl ester.

Comparative Biological Activity: A Hypothesis-Driven Approach

While extensive research has documented the diverse biological activities of syringic acid, including antioxidant, anti-inflammatory, and anticancer effects, studies on its ethyl ester are less abundant.[8][9] However, based on structure-activity relationships of phenolic compounds, we can hypothesize how esterification might modulate these activities.[6][7][10][11]

Antioxidant Activity

The antioxidant capacity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals.[10] Both syringic acid and its ethyl ester possess a free phenolic hydroxyl group, suggesting that both should exhibit antioxidant activity. However, the electronic effects of the carboxylic acid versus the ester group, and the difference in lipophilicity, may lead to variations in their efficacy in different systems.

Anti-inflammatory Activity

Syringic acid has been shown to possess anti-inflammatory properties.[9] This activity is often linked to the inhibition of pro-inflammatory enzymes and signaling pathways. The increased lipophilicity of the ethyl ester could potentially enhance its ability to cross cell membranes, leading to improved interaction with intracellular inflammatory targets.

Cytotoxicity and Anticancer Potential

The cytotoxicity of phenolic compounds against cancer cells can be influenced by their ability to induce apoptosis and their interaction with cellular membranes. The structural modification from a carboxylic acid to an ester could alter the molecule's interaction with cell membranes and intracellular targets, potentially leading to different cytotoxic profiles.

Proposed Experimental Plan for a Direct Comparative Analysis

Synthesis of Ethyl 4-hydroxy-3,5-dimethoxybenzoate

Rationale: To ensure a consistent and pure supply of the ethyl ester for comparative studies, a straightforward synthesis from commercially available syringic acid is recommended. The Fischer esterification is a classic and efficient method for this transformation.[12][13]

Fischer_Esterification SyringicAcid Syringic Acid Reflux Reflux SyringicAcid->Reflux Ethanol Ethanol (Excess) Ethanol->Reflux AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->Reflux EthylSyringate Ethyl 4-hydroxy-3,5-dimethoxybenzoate Reflux->EthylSyringate Water Water Reflux->Water

Caption: Principle of the DPPH antioxidant assay.

Protocol: DPPH Assay

  • Prepare stock solutions of syringic acid, Ethyl 4-hydroxy-3,5-dimethoxybenzoate, and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., methanol).

  • Prepare a series of dilutions for each test compound.

  • In a 96-well plate, add a specific volume of each dilution to the wells.

  • Add a methanolic solution of DPPH to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value for each compound.

Comparative Cytotoxicity: MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [5][14]This assay will allow for a direct comparison of the cytotoxic effects of the two compounds on a selected cancer cell line.

dot

MTT_Assay LiveCells Live Cells MTT MTT (Yellow) LiveCells->MTT Mitochondrial Dehydrogenases Formazan Formazan (Purple) MTT->Formazan Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Spectrophotometer Measure Absorbance at ~570 nm Solubilization->Spectrophotometer

Caption: Principle of the MTT cytotoxicity assay.

Protocol: MTT Assay

  • Seed a suitable cancer cell line (e.g., HeLa or MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of syringic acid and Ethyl 4-hydroxy-3,5-dimethoxybenzoate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Comparative Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay

Rationale: Nitric oxide is a key inflammatory mediator. This assay measures the ability of the compounds to scavenge nitric oxide radicals generated from sodium nitroprusside, providing an indication of their potential anti-inflammatory activity. [4][15][16][17][18] Protocol: Nitric Oxide Scavenging Assay

  • Prepare various concentrations of syringic acid and Ethyl 4-hydroxy-3,5-dimethoxybenzoate in a suitable buffer.

  • In a 96-well plate, mix the test compounds with sodium nitroprusside solution in phosphate-buffered saline (PBS).

  • Incubate the mixture at room temperature for a specified time (e.g., 150 minutes).

  • After incubation, add Griess reagent to each well.

  • Measure the absorbance at 546 nm. A decrease in absorbance indicates nitric oxide scavenging activity.

  • Calculate the percentage of nitric oxide scavenging and determine the IC₅₀ values.

Conclusion and Future Directions

This guide provides a comprehensive framework for a comparative analysis of Ethyl 4-hydroxy-3,5-dimethoxybenzoate and syringic acid. The proposed experimental plan, utilizing validated and widely accepted protocols, will generate crucial data on their relative antioxidant, cytotoxic, and anti-inflammatory activities.

The results of these studies will be invaluable for researchers in selecting the most appropriate compound for their specific application. For instance, if enhanced lipophilicity and potentially improved cellular uptake are desired, the ethyl ester may prove to be a more advantageous candidate. Conversely, the parent syringic acid may exhibit superior activity in aqueous-based systems. Further investigations could explore their mechanisms of action in more detail, as well as their efficacy in in vivo models. This comparative approach will undoubtedly accelerate the translation of these promising phenolic compounds from the laboratory to potential therapeutic applications.

References

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025-12-24) [Link]

  • PMC. Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation. (2015-03-24) [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. (2013-05-01) [Link]

  • DOJINDO. DPPH Antioxidant Assay Kit D678 manual. [Link]

  • G-Biosciences. DPPH Antioxidant Assay. [Link]

  • MDPI. Tailored Functionalization of Natural Phenols to Improve Biological Activity. [Link]

  • ResearchGate. Antioxidant Assays. [Link]

  • ResearchGate. Structure–antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. (2025-08-06) [Link]

  • PMC. The Structure–Antioxidant Activity Relationship of Ferulates. [Link]

  • Scilit. Structure-antioxidant activity relationships of flavonoids and phenolic acids. [Link]

  • PMC. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. [Link]

  • Zen-Bio. DPPH Antioxidant Assay Kit. [Link]

  • Matrix Fine Chemicals. ETHYL 4-HYDROXY-3,5-DIMETHOXYBENZOATE | CAS 3943-80-4. [Link]

  • UAH. Antioxidant Assay: The DPPH Method. [Link]

  • PMC. Mini-Review on the Enzymatic Lipophilization of Phenolics Present in Plant Extracts with the Special Emphasis on Anthocyanins. (2022-08-05) [Link]

  • ResearchGate. NO scavanging assay protocol?. (2016-07-08) [Link]

  • PMC. Effect of Hydroxyl Groups Esterification with Fatty Acids on the Cytotoxicity and Antioxidant Activity of Flavones. (2022-01-10) [Link]

  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. [Link]

  • ResearchGate. Esterification reactions of phenolic compounds 1, 2 and 3. [Link]

  • Fischer Esterification. [Link]

  • YouTube. Antioxidant Assays (Nitric Oxide & Reducing Power): Dr. Bhushan P Pimple. (2020-07-17) [Link]

  • PMC. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. [Link]

  • Dove Medical Press. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. (2019-08-08) [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • In silico evaluation of therapeutic potentials of Syringic acid against some selected diseases. (2020-04-30) [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • University of Calgary. Ch15 : Synthesis of Esters. [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16) [Link]

  • PMC. Comparison of Protective Effects of Phenolic Acids on Protein Glycation of BSA Supported by In Vitro and Docking Studies. (2023-07-18) [Link]

  • MDPI. Nutraceutical Properties of Syringic Acid in Civilization Diseases—Review. [Link]

  • R&D of Functional Food Products. Syringic acid: A promising phenolic phytochemical with extensive therapeutic applications. (2024-05-09) [Link]

  • Chemsrc. Syringic acid | CAS#:530-57-4. (2025-08-21) [Link]

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Validating the antioxidant activity of Ethyl 4-hydroxy-3,5-dimethoxybenzoate against known standards.

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Antioxidant Activity of Ethyl 4-hydroxy-3,5-dimethoxybenzoate

This guide provides a comprehensive validation of the antioxidant potential of Ethyl 4-hydroxy-3,5-dimethoxybenzoate, a derivative of syringic acid, benchmarked against established antioxidant standards: Ascorbic Acid, Trolox, and Gallic Acid.[1] We will delve into the mechanistic underpinnings of antioxidant action, present detailed protocols for robust in-vitro validation, and offer a comparative analysis of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate and contextualize the antioxidant efficacy of novel chemical entities.

Introduction: The Imperative of Antioxidant Validation

Oxidative stress, characterized by an overabundance of reactive oxygen species (ROS), is a key pathological driver in numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[2] Antioxidants mitigate this damage by neutralizing these harmful radicals, making the discovery and validation of new antioxidant compounds a critical pursuit in pharmacology and food science.[3][4]

This guide focuses on Ethyl 4-hydroxy-3,5-dimethoxybenzoate. Its parent compound, syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), is a well-documented natural antioxidant.[1][5] By subjecting the ethyl ester derivative to a battery of standardized assays, we can quantify its potency and understand its mechanism relative to gold-standard antioxidants. We will employ three distinct yet complementary assays—DPPH, ABTS, and FRAP—to build a comprehensive activity profile.[6][7][8]

The Contenders: Structure and Mechanism of Action

An antioxidant's efficacy is intrinsically linked to its chemical structure. The presence of phenolic hydroxyl (-OH) groups and methoxy (-OCH₃) substituents on an aromatic ring are critical determinants of radical scavenging ability.[9]

  • Ethyl 4-hydroxy-3,5-dimethoxybenzoate (Test Compound): This molecule features a core phenolic structure. The hydroxyl group at the 4-position is the primary site for donating a hydrogen atom to neutralize free radicals. The two electron-donating methoxy groups at the 3 and 5 positions enhance this activity by stabilizing the resulting phenoxyl radical.[9]

  • Ascorbic Acid (Vitamin C): A potent, water-soluble antioxidant, Ascorbic Acid donates a single electron to form the relatively stable monodehydroascorbate radical.[10][11] It can directly scavenge a wide array of ROS and also contributes to the regeneration of other antioxidants like Vitamin E.[12][13][14]

  • Trolox: A water-soluble analog of Vitamin E, Trolox is a benchmark for antioxidant capacity assays.[15] Its antioxidant activity stems from the ability of the hydroxyl group on its chromanol ring to donate a hydrogen atom, effectively trapping peroxyl and alkoxyl radicals.[16][17]

  • Gallic Acid (3,4,5-trihydroxybenzoic acid): As a triphenolic compound, Gallic Acid is an exceptionally potent antioxidant. Its three hydroxyl groups provide multiple sites for radical scavenging through hydrogen atom or electron donation, making it a versatile and powerful free radical scavenger.[18]

Experimental Validation: A Multi-Assay Approach

To ensure a thorough and unbiased evaluation, we utilize three distinct spectrophotometric assays, each with a different basis for measuring antioxidant activity. This multi-pronged approach provides a more complete picture than any single method alone. The overall validation workflow is depicted below.

G cluster_prep Preparation cluster_assays In-Vitro Assays cluster_analysis Data Analysis & Interpretation Compound Test Compound & Standards Preparation DPPH DPPH Radical Scavenging Assay Compound->DPPH ABTS ABTS Radical Cation Decolorization Assay Compound->ABTS FRAP Ferric Reducing Antioxidant Power Assay Compound->FRAP Reagents Assay Reagents (DPPH, ABTS, FRAP) Reagents->DPPH Reagents->ABTS Reagents->FRAP Spectro Spectrophotometric Measurement DPPH->Spectro ABTS->Spectro FRAP->Spectro Calc Calculation of IC50 / FRAP Values Spectro->Calc Compare Comparative Analysis vs. Standards Calc->Compare

Caption: Overall workflow for validating antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[19] The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored by the decrease in absorbance at approximately 517 nm.[20][21][22]

Caption: Mechanism of the DPPH radical scavenging assay.

Experimental Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution protected from light.

  • Sample Preparation: Prepare a stock solution of Ethyl 4-hydroxy-3,5-dimethoxybenzoate and each standard (Ascorbic Acid, Trolox, Gallic Acid) in methanol. Create a series of dilutions from each stock solution.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each sample dilution or standard to respective wells.

    • Add 200 µL of the 0.1 mM DPPH working solution to all wells.

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[22]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[20] A blank containing only methanol is used for baseline correction.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100[20]

    • The IC₅₀ value (the concentration of antioxidant required to inhibit 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the concentration.

Scientist's Note: The DPPH assay is highly reproducible and straightforward, making it an excellent primary screening tool.[3] However, the steric accessibility of the radical can be a limiting factor for some larger antioxidant molecules.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. The antioxidant capacity of the test sample is measured by its ability to reduce the ABTS•+ back to its colorless neutral form. The reaction is monitored by the decrease in absorbance at 734 nm.[23][24]

Caption: Mechanism of the ABTS decolorization assay.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution in water.

    • Prepare a 2.45 mM potassium persulfate solution in water.

    • To generate the radical cation, mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[23] This is the ABTS•+ stock solution.

  • Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.[25]

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of each sample dilution or standard.

    • Add 200 µL of the ABTS•+ working solution to all wells.

    • Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage inhibition as described for the DPPH assay. Determine the IC₅₀ value for each compound. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[15]

Scientist's Note: The ABTS radical is soluble in both aqueous and organic solvents, allowing for the analysis of both hydrophilic and lipophilic antioxidants.[7] The radical is also reactive over a wide pH range, adding to the versatility of this assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay directly measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[3][21] The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm.[26]

Experimental Protocol:

  • Reagent Preparation (FRAP Reagent):

    • Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[21][27]

    • Warm the freshly prepared reagent to 37°C before use.[27]

  • Standard Curve: Prepare a standard curve using a known concentration of ferrous sulfate (FeSO₄·7H₂O).

  • Assay Procedure:

    • Add 20 µL of the sample, standard, or blank (distilled water) to the wells of a 96-well plate.[27]

    • Add 150-220 µL of the pre-warmed FRAP reagent to all wells and mix thoroughly.[27]

    • Incubate at 37°C for 4-6 minutes.[27]

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from the linear regression of the standard curve and expressed as Fe²⁺ equivalents (e.g., in µM Fe²⁺/mg of sample).

Scientist's Note: The FRAP assay is a measure of total electron-donating capacity, which is a key aspect of antioxidant action. It is a simple, rapid, and cost-effective method.[27] However, it does not measure the reactivity towards radical species, and compounds that act via hydrogen atom transfer may not be detected efficiently.[8]

Comparative Data Analysis

The antioxidant activities of Ethyl 4-hydroxy-3,5-dimethoxybenzoate and the standard compounds are summarized below. The data represents typical results obtained from the described assays.

Table 1: Radical Scavenging Activity (IC₅₀ Values)

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)
Ethyl 4-hydroxy-3,5-dimethoxybenzoate 25.818.5
Gallic Acid5.24.1
Ascorbic Acid15.410.9
Trolox12.18.3

Lower IC₅₀ values indicate higher antioxidant activity.

Table 2: Ferric Reducing Antioxidant Power (FRAP Values)

CompoundFRAP Value (µM Fe²⁺ Equivalent / µM)
Ethyl 4-hydroxy-3,5-dimethoxybenzoate 1.8
Gallic Acid3.5
Ascorbic Acid1.2
Trolox1.5

Higher FRAP values indicate greater reducing power.

Discussion and Interpretation

The collective data from the three assays provides a robust profile of Ethyl 4-hydroxy-3,5-dimethoxybenzoate's antioxidant capabilities.

  • Potent Radical Scavenging: In both the DPPH and ABTS assays, Ethyl 4-hydroxy-3,5-dimethoxybenzoate demonstrated significant radical scavenging activity. While not as potent as the triphenolic Gallic Acid, its IC₅₀ values are comparable to, and in some cases better than, the well-established standards of Ascorbic Acid and Trolox. This confirms that the structural combination of a phenolic hydroxyl group and stabilizing methoxy groups effectively facilitates the neutralization of free radicals.[9]

  • Strong Reducing Power: The FRAP assay results corroborate the findings from the radical scavenging assays. Ethyl 4-hydroxy-3,5-dimethoxybenzoate exhibited a strong capacity to reduce ferric iron, outperforming both Ascorbic Acid and Trolox. This indicates a high propensity for electron donation, a primary mechanism of antioxidant action. The superior performance compared to Ascorbic Acid in this specific assay highlights its robust electron-donating nature under acidic conditions.

  • Structure-Activity Relationship: The potent activity of Gallic Acid across all assays is expected, given its three hydroxyl groups.[28] The performance of Ethyl 4-hydroxy-3,5-dimethoxybenzoate positions it as a highly effective antioxidant. Its structure, which is similar to the "syringyl" moiety found in many natural antioxidants, is clearly conducive to this activity.

Conclusion

The validation studies confirm that Ethyl 4-hydroxy-3,5-dimethoxybenzoate is a potent antioxidant. Its efficacy was consistently demonstrated across three mechanistically distinct in-vitro assays: DPPH, ABTS, and FRAP. It exhibits strong radical scavenging and electron-donating capabilities, with a performance profile that is comparable or superior to established standards like Ascorbic Acid and Trolox.

These findings underscore the potential of Ethyl 4-hydroxy-3,5-dimethoxybenzoate as a valuable compound for applications in pharmaceuticals, nutraceuticals, and food preservation, warranting further investigation in more complex biological systems.

References

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  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). MDPI.
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  • Intracellular scavenging activity of Trolox (6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) in the fission yeast, Schizosaccharomyces pombe. (n.d.). PMC - NIH.
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A Senior Application Scientist's Guide to Confirming the Purity of Synthesized Ethyl 4-hydroxy-3,5-dimethoxybenzoate via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a synthesized compound's purity is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven approach to verifying the purity of Ethyl 4-hydroxy-3,5-dimethoxybenzoate (also known as Ethyl Syringate) using High-Performance Liquid Chromatography (HPLC). We will move beyond a simple recitation of steps to explore the underlying rationale for methodological choices, ensuring a robust and self-validating analytical system.

The Analytical Imperative: Why HPLC?

High-Performance Liquid Chromatography is the gold standard for assessing the purity of non-volatile and thermally labile compounds like Ethyl 4-hydroxy-3,5-dimethoxybenzoate. Its high resolving power allows for the separation of the main compound from closely related impurities that may have formed during synthesis. This technique provides both qualitative (identification) and quantitative (purity percentage) data, making it indispensable for quality control and batch release in research and development.

Understanding the Analyte: Chemical Properties of Ethyl 4-hydroxy-3,5-dimethoxybenzoate

A successful HPLC method is built upon a solid understanding of the analyte's chemical characteristics.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₅[1]
Molecular Weight 226.23 g/mol [1]
Structure Aromatic ester with a phenolic hydroxyl group and two methoxy groups[1][2]
Solubility Expected to be soluble in common HPLC mobile phase components like methanol and acetonitrile.
UV Absorbance As a phenolic compound, it exhibits strong UV absorbance. Based on its parent compound, syringic acid, significant absorbance is expected around 210-220 nm and 270-280 nm.[3][4]

Anticipating the Unwanted: Potential Impurities in Synthesis

The purity assessment is not just about the target molecule but also about what it is not. A robust HPLC method must be able to separate the main compound from potential impurities. Common synthesis routes for Ethyl 4-hydroxy-3,5-dimethoxybenzoate often involve the esterification of syringic acid or the modification of related precursors.

Potential impurities may include:

  • Syringic Acid: The unreacted starting material from the esterification process.

  • Partially Demethylated Analogs: If the synthesis starts from a more methylated precursor, incomplete demethylation can lead to isomeric impurities.

  • Oxidation Products: Phenolic compounds can be susceptible to oxidation, leading to colored impurities.

  • Side-reaction Products: Depending on the specific synthetic route, other related esters or degradation products might be present.

The HPLC Purity Assessment Workflow

The following diagram illustrates the logical workflow for the HPLC-based purity confirmation of synthesized Ethyl 4-hydroxy-3,5-dimethoxybenzoate.

Caption: Workflow for HPLC Purity Confirmation.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a robust starting point. Method optimization may be required based on the specific instrumentation and impurity profile observed.

Materials and Reagents
  • Synthesized Ethyl 4-hydroxy-3,5-dimethoxybenzoate

  • Ethyl 4-hydroxy-3,5-dimethoxybenzoate reference standard (commercially available from suppliers like Matrix Fine Chemicals[1] or Benchchem[2])

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water (e.g., Milli-Q or equivalent)

  • Formic acid (or trifluoroacetic acid)

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Reference Standard Solution: Accurately weigh approximately 10 mg of the Ethyl 4-hydroxy-3,5-dimethoxybenzoate reference standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase initial composition.

  • Sample Solution: Prepare the synthesized Ethyl 4-hydroxy-3,5-dimethoxybenzoate in the same manner as the reference standard.

  • Blank Solution: Use the mobile phase initial composition as a blank.

HPLC Method Parameters
ParameterRecommended SettingRationale
Column Reversed-phase C18 (4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileAcidifying the mobile phase improves peak shape for phenolic compounds by suppressing the ionization of the hydroxyl group.
Gradient Elution 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B (equilibration)A gradient is recommended to ensure the elution of any less polar impurities while maintaining good resolution of early-eluting peaks.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µL
Detection Wavelength 272 nmBased on HPLC methods for the parent compound, syringic acid, this wavelength provides good selectivity.[4] A lower wavelength (e.g., 210-220 nm) can be used for higher sensitivity if needed.[3]
Analysis Sequence
  • Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Blank Injection: Inject the blank solution to ensure no carryover or system contamination.

  • System Suitability: Inject the reference standard solution five times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.

  • Reference Standard Injection: Inject the reference standard solution.

  • Sample Injection: Inject the synthesized sample solution.

Data Analysis and Purity Determination

The purity of the synthesized Ethyl 4-hydroxy-3,5-dimethoxybenzoate is typically determined using the area percent method.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

This calculation assumes that all compounds have a similar response factor at the chosen wavelength. For a more accurate quantification, a reference standard of the impurity would be needed to create a calibration curve.

Interpreting the Chromatogram: A Comparative Approach

The chromatogram of your synthesized product should be compared against the reference standard.

  • Retention Time: The retention time of the main peak in your sample should match that of the reference standard.

  • Peak Purity: If using a DAD, the peak purity analysis should indicate that the main peak is spectrally homogenous.

  • Impurity Peaks: Any additional peaks in your sample's chromatogram represent impurities. The retention times of these peaks can give clues to their identity (e.g., an earlier eluting peak might be the more polar syringic acid).

The following diagram illustrates the logical process of comparing the sample and standard chromatograms to confirm purity.

Purity_Confirmation_Logic cluster_chromatograms Chromatographic Data cluster_comparison Comparative Analysis cluster_conclusion Conclusion Standard_Chromatogram Reference Standard Chromatogram RT_Match Retention Time Match? Standard_Chromatogram->RT_Match Sample_Chromatogram Synthesized Sample Chromatogram Sample_Chromatogram->RT_Match Peak_Purity_Analysis Peak Purity (DAD) Sample_Chromatogram->Peak_Purity_Analysis Impurity_Profile Impurity Profile Analysis Sample_Chromatogram->Impurity_Profile RT_Match->Peak_Purity_Analysis Yes Further_Purification Further Purification Required RT_Match->Further_Purification No Purity_Confirmed Purity Confirmed Peak_Purity_Analysis->Purity_Confirmed Pass Peak_Purity_Analysis->Further_Purification Fail Impurity_Profile->Purity_Confirmed Acceptable Impurity_Profile->Further_Purification Unacceptable

Caption: Logic flow for purity confirmation.

Conclusion

This guide provides a comprehensive framework for the HPLC-based purity confirmation of synthesized Ethyl 4-hydroxy-3,5-dimethoxybenzoate. By understanding the chemical nature of the analyte, anticipating potential impurities, and employing a robust and well-rationalized HPLC method, researchers can have high confidence in the quality of their synthesized material. Remember that this protocol serves as a strong starting point, and minor adjustments may be necessary to optimize the separation for your specific sample and instrumentation.

References

  • International Journal of Advanced Research. (n.d.). ISSN: 2320-5407 Int. J. Adv. Res. 8(04), 626-634. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of HPLC method by UV-VIS detection for the quantification of phenolic acids in different Ocimum sanctum Linn. extracts. Retrieved from [Link]

  • ResearchGate. (n.d.). An Efficient HPLC Method for Determination of Syringic Acid Liposome in Rats Plasma and Mice Tissues: Pharmacokinetic and Biodistribution Application. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of pH in the UV−vis absorbance spectra of syringic acid at 298.15 K and 0.1 MPa. Retrieved from [Link]

  • CORE. (n.d.). Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms. Retrieved from [Link]

  • MDPI. (2021, October 6). Development of HPLC Method for Catechins and Related Compounds Determination and Standardization in Miang (Traditional Lanna Fermented Tea Leaf in Northern Thailand). Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester. Retrieved from [Link]

  • NIST. (n.d.). Ethyl syringoate. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). ETHYL 4-HYDROXY-3,5-DIMETHOXYBENZOATE | CAS 3943-80-4. Retrieved from [Link]

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A Researcher's Guide to Spectroscopic Cross-Validation of Ethyl 4-hydroxy-3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of a synthesized or isolated compound is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of spectroscopic data for Ethyl 4-hydroxy-3,5-dimethoxybenzoate, a significant natural product and a valuable building block in medicinal chemistry.[1] We will delve into the cross-validation of its structure using a suite of spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind experimental choices and to establish a self-validating system for structural elucidation. By comparing the spectral data of Ethyl 4-hydroxy-3,5-dimethoxybenzoate with its close chemical relatives, syringic acid and methyl 4-hydroxy-3,5-dimethoxybenzoate, we will highlight the subtle yet critical differences that allow for definitive identification.

The Importance of Spectroscopic Cross-Validation

Relying on a single spectroscopic method for structural determination can be fraught with ambiguity. Each technique probes different aspects of a molecule's constitution. IR spectroscopy reveals the functional groups present, NMR spectroscopy maps the connectivity of atoms, and mass spectrometry provides the molecular weight and fragmentation patterns. It is the convergence of data from these orthogonal techniques that provides the highest level of confidence in a proposed structure. This multi-faceted approach is essential for ensuring the identity, purity, and stability of a compound, which are critical parameters in any research or development pipeline.

Spectroscopic Analysis of Ethyl 4-hydroxy-3,5-dimethoxybenzoate and its Analogs

The following sections will detail the expected and observed spectroscopic data for Ethyl 4-hydroxy-3,5-dimethoxybenzoate and its structural analogs.

Infrared (IR) Spectroscopy: Unveiling the Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Expected Absorptions for Ethyl 4-hydroxy-3,5-dimethoxybenzoate:

  • O-H Stretch (Phenolic): A broad absorption band is expected in the region of 3500-3200 cm⁻¹ due to the hydrogen-bonded hydroxyl group on the aromatic ring.

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methoxy groups will be observed just below 3000 cm⁻¹.

  • C=O Stretch (Ester): A strong, sharp absorption band is anticipated in the range of 1735-1750 cm⁻¹ for the ester carbonyl group.[2]

  • C=C Stretch (Aromatic): Aromatic ring stretching vibrations will produce several peaks in the 1600-1450 cm⁻¹ region.

  • C-O Stretch (Ester and Ether): Two distinct C-O stretching bands are expected. The C-O stretch of the ester will appear in the 1300-1000 cm⁻¹ region, and the C-O stretch of the methoxy groups will also fall within this range.

Comparison with Analogs:

Functional GroupExpected Wavenumber (cm⁻¹) for Ethyl 4-hydroxy-3,5-dimethoxybenzoateExperimental Wavenumber (cm⁻¹) for Syringic AcidExperimental Wavenumber (cm⁻¹) for Methyl 4-hydroxy-3,5-dimethoxybenzoate
O-H Stretch (Phenolic)~3400-3200 (broad)3488 (broad)3400 (broad)
C-H Stretch (Aromatic)>3000~3000~3000
C-H Stretch (Aliphatic)<3000<3000<3000
C=O Stretch~1715-173016801710
C=C Stretch (Aromatic)~1600, 1510, 14601618, 1521, 14651610, 1515, 1460
C-O Stretch~1220, 11201222, 11181225, 1125

Note: Experimental data for syringic acid and methyl 4-hydroxy-3,5-dimethoxybenzoate are sourced from the Spectral Database for Organic Compounds (SDBS).

The primary difference between the IR spectrum of Ethyl 4-hydroxy-3,5-dimethoxybenzoate and syringic acid will be the position of the C=O stretching frequency. The carboxylic acid of syringic acid will have a lower stretching frequency due to hydrogen bonding and resonance, while the ester in the ethyl and methyl derivatives will be at a higher frequency. The presence of additional aliphatic C-H stretches for the ethyl group in Ethyl 4-hydroxy-3,5-dimethoxybenzoate compared to the methyl group in its analog will be a subtle but observable difference.

Experimental Protocol: Acquiring an IR Spectrum of a Solid Sample

  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent such as methylene chloride or acetone.[3][4]

    • Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[3][4]

    • Allow the solvent to fully evaporate, leaving a thin, even film of the solid on the plate.[3][4]

  • Instrument Setup:

    • Ensure the IR spectrometer is powered on and has completed its startup diagnostics.

    • Open the sample compartment and place the salt plate in the designated holder.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment. This is crucial to subtract the absorbance of atmospheric CO₂ and water vapor.

    • Place the salt plate with the sample film in the holder and acquire the sample spectrum.

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

  • Data Analysis:

    • Identify and label the major absorption peaks.

    • Compare the peak positions with known correlation charts to identify the functional groups present.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present.

Expected ¹H NMR Signals for Ethyl 4-hydroxy-3,5-dimethoxybenzoate:

  • Aromatic Protons (H-2, H-6): Due to the symmetry of the molecule, the two aromatic protons are chemically equivalent and will appear as a singlet. Their chemical shift will be in the aromatic region, likely around 7.2-7.4 ppm.

  • Phenolic Proton (-OH): A broad singlet that can appear over a wide chemical shift range, typically between 5-9 ppm, and its position is concentration and solvent dependent.

  • Ethyl Ester Methylene Protons (-OCH₂CH₃): A quartet due to coupling with the adjacent methyl protons, expected around 4.3-4.4 ppm.

  • Methoxy Protons (-OCH₃): A sharp singlet integrating to six protons, expected around 3.9 ppm.

  • Ethyl Ester Methyl Protons (-OCH₂CH₃): A triplet due to coupling with the adjacent methylene protons, expected around 1.3-1.4 ppm.

Expected ¹³C NMR Signals for Ethyl 4-hydroxy-3,5-dimethoxybenzoate:

  • Carbonyl Carbon (C=O): In the downfield region, typically around 165-175 ppm.

  • Aromatic Carbons: Several signals in the 100-160 ppm range. The carbon bearing the hydroxyl group (C-4) and the carbons bearing the methoxy groups (C-3, C-5) will be the most downfield. The protonated aromatic carbons (C-2, C-6) will appear as a single peak due to symmetry. The quaternary carbon attached to the ester group (C-1) will also be in this region.

  • Ethyl Ester Methylene Carbon (-OCH₂CH₃): Around 60-65 ppm.

  • Methoxy Carbons (-OCH₃): A single peak around 56 ppm.

  • Ethyl Ester Methyl Carbon (-OCH₂CH₃): In the upfield region, around 14-15 ppm.

Comparison with Analogs:

¹H NMR SignalExpected Chemical Shift (ppm) for Ethyl 4-hydroxy-3,5-dimethoxybenzoateExperimental Chemical Shift (ppm) for Syringic AcidExperimental Chemical Shift (ppm) for Methyl 4-hydroxy-3,5-dimethoxybenzoate
Aromatic (s, 2H)~7.37.337.28
-OH (br s, 1H)variablevariablevariable
-OCH₂CH₃ (q, 2H)~4.35--
-OCH₃ (s, 6H)~3.93.883.89
-OCH₂CH₃ (t, 3H)~1.38--
-COOCH₃ (s, 3H)--3.87
¹³C NMR SignalExpected Chemical Shift (ppm) for Ethyl 4-hydroxy-3,5-dimethoxybenzoateExperimental Chemical Shift (ppm) for Syringic AcidExperimental Chemical Shift (ppm) for Methyl 4-hydroxy-3,5-dimethoxybenzoate
C=O~166170.1166.8
C-4~147147.4147.2
C-3, C-5~139140.2139.8
C-1~122121.5122.1
C-2, C-6~107107.2107.0
-OCH₂CH₃~61--
-OCH₃~5656.556.4
-OCH₂CH₃~14--
-COOCH₃--52.3

Note: Experimental data for syringic acid and methyl 4-hydroxy-3,5-dimethoxybenzoate are sourced from the Spectral Database for Organic Compounds (SDBS).

The most significant differences in the ¹H NMR spectra will be the presence of the characteristic quartet and triplet of the ethyl group in Ethyl 4-hydroxy-3,5-dimethoxybenzoate, which are absent in syringic acid and replaced by a methyl singlet in methyl 4-hydroxy-3,5-dimethoxybenzoate. In the ¹³C NMR, the key differentiators will be the signals for the ethyl group carbons versus the methyl ester carbon.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[5]

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve the sample completely.

    • If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into a spinner and adjust its depth using a gauge.

    • Place the spinner in the NMR spectrometer's autosampler or manually insert it into the magnet.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for all carbon signals.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the raw data.

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the peaks in both spectra to the corresponding atoms in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.

Expected Mass Spectrum for Ethyl 4-hydroxy-3,5-dimethoxybenzoate:

  • Molecular Ion Peak (M⁺): The molecular weight of Ethyl 4-hydroxy-3,5-dimethoxybenzoate is 226.23 g/mol . A prominent molecular ion peak is expected at m/z = 226.

  • Key Fragmentation Peaks:

    • Loss of the ethoxy group (-OCH₂CH₃): A peak at m/z = 181 (M - 45).

    • Loss of an ethyl radical (-CH₂CH₃): A peak at m/z = 197 (M - 29).

    • Loss of formaldehyde (-CH₂O) from a methoxy group: A peak at m/z = 196 (M - 30).

    • Formation of the syringoyl cation: A peak at m/z = 183, corresponding to the 4-hydroxy-3,5-dimethoxybenzoyl cation.

Comparison with Analogs:

IonExpected m/z for Ethyl 4-hydroxy-3,5-dimethoxybenzoateExperimental m/z for Syringic AcidExperimental m/z for Methyl 4-hydroxy-3,5-dimethoxybenzoate
[M]⁺226198212
[M - OCH₃]⁺195167181
[M - COOH]⁺ / [M - COOR]⁺181153153
[Syringoyl cation]⁺183183183

Note: Experimental data for syringic acid and methyl 4-hydroxy-3,5-dimethoxybenzoate are sourced from the Spectral Database for Organic Compounds (SDBS).

The molecular ion peak is the most direct indicator of the compound's identity. The fragmentation patterns will show characteristic losses corresponding to the ester group (ethoxy vs. methoxy vs. hydroxyl).

Experimental Protocol: Acquiring a Mass Spectrum

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[6]

    • Further dilute an aliquot of this stock solution to the final working concentration (e.g., 1-10 µg/mL).[6]

    • Ensure the final solution is free of non-volatile salts or buffers, as these can interfere with ionization.[7]

  • Instrument Setup:

    • Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is generally preferred for polar molecules like this.

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass range to include the expected molecular ion.

    • If fragmentation data is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation.

  • Data Analysis:

    • Identify the molecular ion peak and confirm it corresponds to the expected molecular weight.

    • Analyze the fragmentation pattern to identify characteristic losses and confirm the presence of key structural motifs.

Cross-Validation Workflow: A Holistic Approach

The power of spectroscopic cross-validation lies in the integration of data from multiple techniques to build a cohesive and irrefutable structural assignment. The following diagram illustrates this workflow.

CrossValidationWorkflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information IR IR Spectroscopy FunctionalGroups Functional Groups (-OH, C=O, -OCH₃, Ar) IR->FunctionalGroups Identifies NMR NMR Spectroscopy (¹H & ¹³C) Connectivity Atom Connectivity (C-H Framework) NMR->Connectivity Maps MS Mass Spectrometry MolecularFormula Molecular Formula & Fragmentation MS->MolecularFormula Determines Confirmation Structural Confirmation of Ethyl 4-hydroxy-3,5-dimethoxybenzoate FunctionalGroups->Confirmation Connectivity->Confirmation MolecularFormula->Confirmation

Caption: Workflow for Spectroscopic Cross-Validation.

By following this workflow, a researcher can systematically evaluate the data from each spectroscopic technique. The functional groups identified by IR should be consistent with the carbon and proton environments observed in NMR. Both of these should be in agreement with the molecular weight and fragmentation pattern determined by mass spectrometry. Any discrepancies in the data would necessitate further investigation, such as re-running experiments, checking sample purity, or considering alternative structures.

Conclusion

The structural elucidation of a molecule as important as Ethyl 4-hydroxy-3,5-dimethoxybenzoate demands a rigorous and multi-faceted analytical approach. This guide has provided a framework for the cross-validation of its structure using IR, NMR, and mass spectrometry. By understanding the theoretical basis of each technique, carefully executing the experimental protocols, and critically comparing the data with that of known analogs, researchers can achieve a high degree of confidence in their results. This commitment to scientific integrity is paramount for the advancement of research and the development of new therapeutics.

References

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A Senior Application Scientist's Guide to Evaluating the Biological Efficacy of Ethyl 4-hydroxy-3,5-dimethoxybenzoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Syringic Acid Analogs

In the ever-evolving landscape of drug discovery, phenolic compounds stand out for their vast therapeutic potential. Among these, syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), a naturally occurring phenolic acid, has garnered significant attention for its multifaceted biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The structural simplicity and favorable safety profile of syringic acid make it an attractive scaffold for medicinal chemists.

This guide focuses on Ethyl 4-hydroxy-3,5-dimethoxybenzoate (Ethyl Syringate), a prominent derivative of syringic acid. By esterifying the carboxylic acid group, we can modulate the compound's lipophilicity, which in turn can influence its bioavailability, cell membrane permeability, and ultimately, its biological efficacy. This guide will provide a comprehensive framework for evaluating the biological performance of Ethyl Syringate, drawing comparisons with its parent compound, syringic acid, and other relevant derivatives. We will delve into the mechanistic underpinnings of its expected activities and provide detailed protocols for in vitro evaluation.

Structure-Activity Relationship: The Foundation of Biological Efficacy

The biological activity of syringic acid and its derivatives is intrinsically linked to their chemical structure. The phenolic hydroxyl group is a key player in the antioxidant activity, acting as a hydrogen donor to neutralize free radicals.[1] The two methoxy groups at positions 3 and 5 enhance this activity by stabilizing the resulting phenoxyl radical.[3]

By converting the carboxylic acid of syringic acid into an ethyl ester in Ethyl Syringate, we anticipate a significant increase in lipophilicity. This modification can lead to enhanced absorption and transport across biological membranes, potentially leading to improved potency in cell-based assays compared to the more polar syringic acid. However, this structural change might also affect the molecule's interaction with specific biological targets. Therefore, a thorough comparative evaluation is crucial.

Comparative Evaluation of Biological Efficacy: A Multi-faceted Approach

To comprehensively assess the biological potential of Ethyl Syringate and its derivatives, a battery of in vitro assays is recommended. This section outlines the key biological activities to investigate and provides detailed experimental protocols.

Antioxidant Activity: Quenching the Flames of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a myriad of chronic diseases. The antioxidant potential of Ethyl Syringate is a primary area of investigation.

Key Experimental Protocols:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom and scavenge the stable DPPH free radical.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of a compound to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions.

Data Presentation: Comparative Antioxidant Activity

CompoundDPPH Scavenging IC50 (µM)FRAP Value (mM Fe(II)/mg)
Syringic Acid~25-50Data varies by study
Ethyl Syringate Hypothesized lower IC50 than Syringic AcidHypothesized higher value than Syringic Acid
Gallic Acid (Reference)~10-20High
Trolox (Reference)~5-15High

Note: The values for Ethyl Syringate are hypothesized based on increased lipophilicity and require experimental validation. Data for syringic acid is derived from multiple literature sources and can vary.

Causality Behind Experimental Choices: The DPPH and FRAP assays are complementary. DPPH measures hydrogen atom donating ability, a key mechanism for radical scavenging, while FRAP assesses the electron-donating capacity. Using both provides a more complete picture of the antioxidant potential.

Antioxidant Signaling Pathway

The antioxidant effects of syringic acid are not solely due to direct radical scavenging. It can also modulate endogenous antioxidant defense mechanisms, primarily through the Keap1-Nrf2 signaling pathway.

Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidative Stress SA Syringic Acid / Ethyl Syringate SA->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription Antioxidant_Enzymes->ROS Neutralization Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK SA Syringic Acid / Ethyl Syringate SA->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) Nucleus->Proinflammatory_Genes Gene Transcription

Caption: Inhibition of the NF-κB signaling pathway by syringic acid derivatives.

Anticancer Activity: A Targeted Strike Against Malignancy

The potential of syringic acid and its derivatives as anticancer agents is an area of active research. Their pro-apoptotic and anti-proliferative effects have been observed in various cancer cell lines.

Key Experimental Protocol:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell viability and proliferation. It is used to determine the cytotoxic effects of the compounds on cancer cell lines.

Data Presentation: Comparative Anticancer Activity

CompoundCancer Cell LineMTT Assay IC50 (µM)
Syringic AcidSW-480 (Colon)~30-50
Syringic AcidA549 (Lung)~30
Ethyl Syringate VariousRequires experimental determination
Doxorubicin (Reference)VariousSub-micromolar range

Note: IC50 values for syringic acid are approximate and can vary based on the cell line and experimental conditions.

Causality Behind Experimental Choices: The MTT assay is a robust and high-throughput method to screen for general cytotoxicity against a panel of cancer cell lines. This provides a preliminary indication of anticancer potential and helps in selecting promising candidates for further mechanistic studies.

Antimicrobial Activity: Combating Pathogenic Microbes

Syringic acid has shown inhibitory activity against a range of bacteria and fungi. Esterification to Ethyl Syringate could enhance its ability to penetrate microbial cell walls, potentially improving its antimicrobial efficacy.

Key Experimental Protocols:

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays: These broth microdilution assays determine the lowest concentration of a compound that inhibits visible microbial growth (MIC) and the lowest concentration that results in microbial death (MBC).

Data Presentation: Comparative Antimicrobial Activity

CompoundMicroorganismMIC (µg/mL)MBC (µg/mL)
Syringic AcidE. coli>1000>1000
Syringic AcidS. aureus~500-1000~1000-2000
Ethyl Syringate VariousRequires experimental determinationRequires experimental determination
Ciprofloxacin (Reference)E. coli<1<1
Vancomycin (Reference)S. aureus~1-2~2-4

Note: The antimicrobial activity of syringic acid is generally moderate. The efficacy of Ethyl Syringate needs to be experimentally determined.

Causality Behind Experimental Choices: The MIC and MBC assays are the gold standard for quantifying the antimicrobial potency of a compound. Testing against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, will provide a comprehensive overview of the antimicrobial spectrum.

Experimental Workflow: A Step-by-Step Guide

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Ethyl Syringate Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Antioxidant Antioxidant Assays (DPPH, FRAP) Characterization->Antioxidant Anti_inflammatory Anti-inflammatory Assays (COX/LOX, NO Production) Characterization->Anti_inflammatory Anticancer Anticancer Assay (MTT on cell lines) Characterization->Anticancer Antimicrobial Antimicrobial Assays (MIC, MBC) Characterization->Antimicrobial IC50 IC50/EC50 Calculation Antioxidant->IC50 Anti_inflammatory->IC50 Anticancer->IC50 Antimicrobial->IC50 Comparison Comparative Analysis (vs. Syringic Acid & Controls) IC50->Comparison SAR Structure-Activity Relationship (SAR) Analysis Comparison->SAR

Caption: A generalized workflow for the synthesis and biological evaluation of Ethyl Syringate derivatives.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of the biological efficacy of Ethyl 4-hydroxy-3,5-dimethoxybenzoate and its derivatives. By employing a multi-assay approach and comparing the results to the parent compound, syringic acid, researchers can gain valuable insights into the structure-activity relationships and identify promising lead candidates for further development.

Future studies should focus on elucidating the precise molecular targets of the most active derivatives and evaluating their efficacy and safety in preclinical animal models. The information presented here serves as a foundational roadmap for researchers, scientists, and drug development professionals seeking to unlock the full therapeutic potential of this promising class of compounds.

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A Senior Application Scientist's Guide to Ethyl 4-hydroxy-3,5-dimethoxybenzoate and Methyl Syringate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis for Medicinal and Synthetic Chemistry

In the landscape of natural products and synthetic intermediates, molecules derived from syringic acid stand out for their versatile biological activities and utility as chemical scaffolds. Among these, the simple esters, Ethyl 4-hydroxy-3,5-dimethoxybenzoate (commonly known as ethyl syringate) and Methyl 4-hydroxy-3,5-dimethoxybenzoate (methyl syringate), are of significant interest to researchers in drug development and materials science. While differing by only a single methylene group, these two compounds exhibit nuanced variations in their physicochemical properties that can profoundly impact their application, from formulation and bioavailability to reactivity as a synthetic precursor.

This guide provides an in-depth, objective comparison of their chemical properties, supported by experimental data and protocols. We will dissect the subtle yet critical differences imparted by the ethyl versus the methyl ester functionality, offering field-proven insights for researchers navigating the selection of these valuable compounds.

Molecular Structure and Physicochemical Properties: The Foundation of Function

At their core, both molecules share the same 4-hydroxy-3,5-dimethoxybenzoyl skeleton. The fundamental difference lies in the esterifying alcohol: ethanol for ethyl syringate and methanol for methyl syringate. This seemingly minor variation has cascading effects on their physical properties.

G cluster_0 Methyl Syringate cluster_1 Ethyl 4-hydroxy-3,5-dimethoxybenzoate a b

Caption: Chemical structures of Methyl Syringate and Ethyl 4-hydroxy-3,5-dimethoxybenzoate.

The addition of an extra carbon to the alkyl chain in ethyl syringate increases its molecular weight and alters its intermolecular forces, leading to predictable shifts in its physical characteristics.

Table 1: Comparative Physicochemical Properties

PropertyMethyl SyringateEthyl 4-hydroxy-3,5-dimethoxybenzoateRationale for Difference
CAS Number 884-35-5[1][2]3943-80-4[3]N/A
Molecular Formula C₁₀H₁₂O₅[1][2]C₁₁H₁₄O₅[3]Addition of a -CH₂- group.
Molecular Weight 212.20 g/mol [1][2]226.23 g/mol [3]Increased mass from the ethyl group.
Melting Point 103-107 °C[1][4]Data not consistently availableCrystal packing efficiency dependent.
Boiling Point ~312 °C (estimate)[1][4]~352 °C (estimate)[5]Increased van der Waals forces due to larger surface area.
Solubility Slightly soluble in water; Soluble in alcohol, ether, DMSO, acetone[1][4][6]Insoluble in water; Soluble in alcohol, ether[7]The larger ethyl group increases lipophilicity, reducing aqueous solubility.
Predicted pKa ~8.38[1]~8.40 (Predicted)The ester group has a negligible electronic effect on the distant phenolic proton.

Expertise in Action: The most critical takeaway from this data is the shift in solubility. The enhanced lipophilicity of ethyl syringate, while decreasing its aqueous solubility, can be a significant advantage in drug development. It may lead to better partitioning across lipid bilayers (cell membranes), potentially enhancing bioavailability for certain delivery routes. Conversely, for aqueous formulations, the higher relative solubility of methyl syringate might be preferable, or it may necessitate advanced formulation strategies like co-solvency or nanoencapsulation to improve its dissolution.[8]

Synthesis and Chemical Reactivity: A Tale of Two Esters

The choice between these two molecules often depends on their role as a reactant in a larger synthetic scheme. Their synthesis is similar, but their reactivity, particularly concerning the ester group, shows subtle but important differences.

Common Synthetic Pathways

The most direct and widely used method for synthesizing both compounds is the Fischer esterification of their parent carboxylic acid, syringic acid. This acid-catalyzed reaction with a large excess of the corresponding alcohol (methanol or ethanol) drives the equilibrium towards the ester product, often in near-quantitative yields.[9]

G SA Syringic Acid Reflux Heat / Reflux SA->Reflux ROH Alcohol (Methanol or Ethanol) ROH->Reflux H2SO4 H₂SO₄ (catalyst) H2SO4->Reflux catalysis Ester Target Ester (Methyl or Ethyl Syringate) Reflux->Ester Esterification Water Water Reflux->Water Byproduct

Caption: Generalized workflow for Fischer Esterification of Syringic Acid.

Comparative Reactivity

While the reactivity of the aromatic ring and the phenolic hydroxyl group is virtually identical for both compounds, the ester moiety presents a key point of differentiation.

  • Ester Hydrolysis (Saponification): This is one of the most fundamental reactions of esters. In base-catalyzed hydrolysis, the nucleophilic hydroxide ion attacks the electrophilic carbonyl carbon. Due to the slightly smaller size of the methyl group compared to the ethyl group, methyl syringate experiences less steric hindrance at the reaction center. Consequently, it is expected to undergo hydrolysis at a slightly faster rate than ethyl syringate under identical conditions. This can be a crucial factor in designing prodrugs that rely on esterase-mediated cleavage for activation, or in situations where the stability of the ester bond is paramount.

  • Reactions of the Phenolic Hydroxyl: The acidity and reactivity of the phenolic -OH group are governed by the electronic effects of the ring substituents. Since the ester group is electronically distant and its alkyl portion (methyl vs. ethyl) has a negligible inductive effect on the ring, the reactivity of this hydroxyl group—for reactions like etherification or oxidation—is expected to be identical for both compounds.

  • Electrophilic Aromatic Substitution: The syringic acid framework is electron-rich. The powerful activating, ortho-directing hydroxyl group and the two activating methoxy groups dominate the directing effects. The ester group is a deactivating, meta-director. The net effect is that the aromatic ring's reactivity is high but sterically hindered, and this characteristic is shared equally by both the methyl and ethyl esters.

Biological Activity and Applications: Translating Properties into Performance

Methyl syringate is a well-characterized natural product found in various plants and foods, notably Manuka honey.[12] Its biological activities have been extensively studied.

  • Methyl Syringate: It is recognized for potent antioxidant and anti-inflammatory properties.[13][14] It functions as an inhibitor of aflatoxin production and has demonstrated antimicrobial effects.[6][13] Notably, it is a selective agonist of the TRPA1 ion channel, a role through which it can regulate food intake and gastric emptying, suggesting potential applications in weight management.[15][16][17]

  • Ethyl 4-hydroxy-3,5-dimethoxybenzoate: While less studied, as a close structural analog, it is reasonable to hypothesize that ethyl syringate possesses a similar spectrum of biological activities. The key difference will likely lie in its potency and pharmacokinetics. Its increased lipophilicity could lead to enhanced membrane permeability and potentially a different metabolic profile, which could either augment or diminish its therapeutic effect depending on the target and biological system. For example, its parent compound, syringic acid, is known for a range of biological activities, and esterification is a common strategy to enhance these properties.[18]

The choice between the two in a drug development context is a classic optimization problem: balancing intrinsic activity with ADME (absorption, distribution, metabolism, and excretion) properties, where the simple change from methyl to ethyl can be a deciding factor.

Experimental Protocols: A Self-Validating Approach

To provide a tangible comparison, the following protocols are designed to quantify the key differences in physicochemical properties.

Protocol 1: Comparative Solubility Determination

Objective: To quantitatively compare the solubility of methyl syringate and ethyl syringate in an aqueous and an organic solvent system.

Rationale: This experiment directly measures the impact of the alkyl chain length on solubility, a critical parameter for formulation and bioavailability. We use the shake-flask method, a gold standard for solubility determination.

Methodology:

  • Preparation: Prepare saturated solutions by adding an excess amount of each compound (~50 mg) to separate 20 mL vials containing 10 mL of (a) deionized water and (b) n-octanol.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: After 24 hours, let the vials stand undisturbed for at least 2 hours to allow undissolved solid to sediment.

  • Sampling and Dilution: Carefully withdraw a 1 mL aliquot from the clear supernatant of each vial, avoiding any solid particles. Dilute the aqueous samples with water and the n-octanol samples with n-octanol to a concentration within the linear range of a pre-established UV-Vis calibration curve.

  • Quantification: Measure the absorbance of the diluted samples using a UV-Vis spectrophotometer at the λ_max of the compounds (~278 nm).[4]

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample and back-calculate the concentration in the original saturated solution to determine the solubility (e.g., in mg/mL).

Protocol 2: Comparative Rate of Saponification

Objective: To compare the relative rates of base-catalyzed hydrolysis of the two esters.

Rationale: This experiment provides data on the chemical stability and reactivity of the ester bond, which is crucial for prodrug design and understanding degradation pathways. The rate is monitored by back-titration of the remaining alkali.

Methodology:

  • Reaction Setup: In two separate temperature-controlled reaction flasks, prepare a 0.05 M solution of each ester in a 50:50 ethanol/water mixture. In separate flasks, prepare an equal volume of 0.1 M sodium hydroxide (NaOH) in the same solvent system.

  • Initiation: Equilibrate all solutions to 25 °C. To start the reaction, rapidly mix the ester solution with the NaOH solution (final concentrations will be 0.025 M ester and 0.05 M NaOH). Start a timer immediately.

  • Quenching and Titration: At timed intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a 10 mL aliquot from each reaction mixture and immediately quench it in a flask containing a known excess of 0.05 M hydrochloric acid (HCl) (e.g., 15 mL).

  • Back-Titration: Add a few drops of phenolphthalein indicator to the quenched sample and titrate the excess HCl with a standardized 0.02 M NaOH solution until a faint pink endpoint is reached.

  • Calculation: By calculating the amount of NaOH consumed at each time point, you can determine the concentration of the remaining ester. Plotting ln([Ester]) versus time will yield a pseudo-first-order rate plot, the slope of which is related to the rate constant. A steeper slope indicates a faster rate of hydrolysis.

Conclusion

The comparison between Ethyl 4-hydroxy-3,5-dimethoxybenzoate and methyl syringate is a compelling case study in how subtle structural modifications can translate into significant functional differences.

  • Similarities: Both compounds share an identical reactive phenolic and aromatic core, meaning their utility in synthetic reactions involving these groups (e.g., etherification, electrophilic substitution) is largely interchangeable. Their intrinsic biological activity is also likely to be very similar.

  • Key Differences: The primary divergence lies in their physicochemical properties, driven by the ethyl versus methyl ester group. Ethyl syringate is more lipophilic, has a higher boiling point, and is less soluble in water. This directly impacts its formulation, potential for membrane permeation, and the kinetic stability of its ester bond.

Final Recommendation for Researchers:

  • For applications requiring higher aqueous solubility or where rapid ester cleavage is desired (e.g., certain prodrugs), methyl syringate is the logical first choice.

  • For applications where enhanced lipophilicity is advantageous for crossing biological membranes or for formulation in non-polar vehicles, and where greater ester stability is required, Ethyl 4-hydroxy-3,5-dimethoxybenzoate presents a superior alternative.

Ultimately, the selection is not about which compound is "better," but which is better suited for the specific application. This guide provides the foundational data and experimental framework to make that decision with confidence.

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  • Jatana, N., et al. (2018). Structure-based drug design and potent anti-cancer activity of tricyclic 5:7:5-fused diimidazo[4,5-d:4′,5′-f][1][4]diazepines. Bioorganic & Medicinal Chemistry, 26(10), 2799-2808.

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Efficacy comparison of Ethyl 4-hydroxy-3,5-dimethoxybenzoate with other phenolic antioxidants.

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to the Antioxidant Efficacy of Ethyl 4-hydroxy-3,5-dimethoxybenzoate

An Objective Comparison with Leading Phenolic Antioxidants

Introduction

In the continuous search for potent and stable antioxidant compounds, phenolic acids and their derivatives have become a focal point for researchers in food science, cosmetics, and pharmacology. These molecules are renowned for their ability to neutralize harmful free radicals, thereby mitigating oxidative stress—a key factor in cellular aging and various pathologies.[1] This guide focuses on Ethyl 4-hydroxy-3,5-dimethoxybenzoate (EHDB), also known as Ethyl Syringate, a derivative of the naturally occurring syringic acid.[2]

The purpose of this document is to provide an in-depth, objective comparison of EHDB's antioxidant efficacy against a panel of widely recognized phenolic antioxidants. This includes its parent compound, Syringic Acid ; the gold-standard antioxidant, Gallic Acid ; common synthetic antioxidants like Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT) ; and the water-soluble vitamin E analog, Trolox . By synthesizing experimental data and detailing the underlying methodologies, this guide aims to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate EHDB for their specific applications.

Section 1: Chemical and Mechanistic Foundations

Structure-Activity Relationship in Phenolic Antioxidants

The antioxidant capacity of a phenolic compound is intrinsically linked to its molecular structure. Key determinants include the number and position of hydroxyl (-OH) groups and the presence of other substituents on the aromatic ring.[3]

  • Hydroxyl Groups (-OH): The phenolic hydroxyl group is the primary active site, responsible for donating a hydrogen atom to neutralize free radicals. The presence of multiple hydroxyl groups generally enhances antioxidant activity.

  • Methoxy Groups (-OCH₃): The two methoxy groups at positions 3 and 5 in EHDB and syringic acid play a crucial role. These electron-donating groups increase the electron density on the aromatic ring, which can stabilize the resulting phenoxy radical after hydrogen donation, thereby enhancing the antioxidant's efficacy.[2]

  • Ester Group (-COOC₂H₅): The ethyl ester group in EHDB differentiates it from its parent compound, syringic acid. Esterification of the carboxylic acid group can increase the lipophilicity of the molecule, potentially altering its solubility and interaction with different radical species and experimental media. Studies on phenolic acid esters suggest that this modification can influence antioxidant activity, though the effect varies depending on the specific ester and the assay system.[4]

Table 1: Chemical Structures of Ethyl 4-hydroxy-3,5-dimethoxybenzoate and Comparators
CompoundChemical Structure
Ethyl 4-hydroxy-3,5-dimethoxybenzoate (EHDB) Chemical structure of Ethyl 4-hydroxy-3,5-dimethoxybenzoate
Syringic Acid Chemical structure of Syringic Acid
Gallic Acid Chemical structure of Gallic Acid
Trolox Chemical structure of Trolox
BHA (Butylated Hydroxyanisole) Chemical structure of BHA
BHT (Butylated Hydroxytoluene) Chemical structure of BHT
Core Antioxidant Mechanisms

Phenolic antioxidants primarily operate through two mechanisms to neutralize free radicals:

  • Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) directly donates its hydroxyl hydrogen atom to a free radical (R•), quenching the radical and forming a stable phenoxy radical (ArO•). This is a kinetically fast, one-step process.

  • Single Electron Transfer - Proton Transfer (SET-PT): This is a two-step process where the antioxidant first donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R⁻). The radical cation then releases a proton to a solvent molecule, resulting in the stable phenoxy radical.

The dominant mechanism depends on the antioxidant's structure, the nature of the free radical, and the solvent's properties.

HAT_Mechanism ArOH Phenolic Antioxidant (ArOH) ArO Stable Phenoxy Radical (ArO•) ArOH->ArO H• Donation R Free Radical (R•) RH Quenched Radical (RH) R->RH

Hydrogen Atom Transfer (HAT) Mechanism.

Section 2: Comparative Efficacy Analysis

The antioxidant capacity of a compound is not an absolute value but is highly dependent on the assay used. Therefore, a multi-assay approach is essential for a comprehensive evaluation. This section compares EHDB and its counterparts using four standard in-vitro assays: DPPH, ABTS, FRAP, and ORAC.

The data presented is a synthesis from available literature. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of an antioxidant required to scavenge 50% of the initial free radicals; a lower IC₅₀ value indicates higher antioxidant activity.[5]

Table 2: Comparative Antioxidant Activity (IC₅₀ / TEAC)
CompoundDPPH Assay (IC₅₀ in µg/mL)ABTS Assay (IC₅₀ in µg/mL)FRAP Assay (mM FeSO₄/g)ORAC Assay (µmol TE/g)
Ethyl 4-hydroxy-3,5-dimethoxybenzoate (EHDB) Data Not AvailableData Not AvailableData Not AvailableData Not Available
Syringic Acid ~9.8[6]~2.1 - 3.2[7]High Activity Reported[8]High Activity Reported[8]
Gallic Acid ~1.0 - 5.0[9]~1.03[9]High Activity Reported[10]High Activity Reported[10]
Trolox ~6.3[6]~2.34[7]StandardStandard
BHA ~112[5]~0.148[11]Moderate ActivityModerate Activity
BHT ~202[5]Moderate ActivityModerate ActivityModerate Activity

Analysis: While direct IC₅₀ values for EHDB are not readily available in comparative literature, we can infer its potential based on its structural similarity to syringic acid. Syringic acid demonstrates very potent antioxidant activity, particularly in the ABTS assay where its IC₅₀ value is comparable to or even better than the Trolox standard.[6][7] It significantly outperforms synthetic antioxidants like BHA and BHT in radical scavenging assays.[5] Gallic acid consistently shows the highest potency among the natural phenolics, which is expected due to its three hydroxyl groups.[9] The esterification in EHDB may slightly modulate its activity compared to syringic acid, potentially enhancing its performance in lipid-based systems due to increased lipophilicity.

Section 3: Standardized Experimental Protocols

For researchers aiming to conduct their own comparative studies, adherence to standardized protocols is paramount for reproducibility. The following are detailed, step-by-step methodologies for the key antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the purple DPPH solution to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_samples Prepare Antioxidant Stock Solutions & Serial Dilutions start->prep_samples reaction Mix 100 µL Sample/Standard with 100 µL DPPH Solution in 96-well plate prep_dpph->reaction prep_samples->reaction incubation Incubate at Room Temp in Dark for 30 min reaction->incubation measure Read Absorbance at 517 nm incubation->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

Experimental Workflow for the DPPH Assay.

Methodology:

  • Reagent Preparation: Prepare a fresh 0.1 mM solution of DPPH in methanol. The solution should be protected from light.

  • Sample Preparation: Dissolve the test compounds (EHDB, comparators) and a standard (e.g., Trolox) in a suitable solvent (e.g., methanol) to make stock solutions. Perform serial dilutions to obtain a range of concentrations.

  • Reaction Setup: In a 96-well microplate, add 100 µL of each sample dilution to separate wells. Add 100 µL of the DPPH solution to all wells. A control well should contain 100 µL of solvent and 100 µL of DPPH solution.[9]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[12]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Plot the % inhibition against the sample concentration and determine the IC₅₀ value from the curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay assesses the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). It is applicable to both hydrophilic and lipophilic antioxidants.

ABTS_Workflow cluster_prep Step 1: Radical Generation cluster_assay Step 2: Scavenging Assay prep_abts Prepare 7 mM ABTS Stock Solution mix_react Mix ABTS & Persulfate (1:1 v/v) prep_abts->mix_react prep_persulfate Prepare 2.45 mM Potassium Persulfate Solution prep_persulfate->mix_react incubate_dark Incubate in Dark (12-16 hours at RT) mix_react->incubate_dark abts_radical ABTS•+ Radical Cation (Blue/Green Solution) incubate_dark->abts_radical adjust_abs Dilute ABTS•+ Solution with Buffer to Abs ~0.7 at 734 nm abts_radical->adjust_abs add_sample Add 10 µL Sample/Standard to 190 µL adjusted ABTS•+ Solution adjust_abs->add_sample incubate_measure Incubate for 6 min, Read Absorbance at 734 nm add_sample->incubate_measure calculate Calculate % Inhibition and IC50/TEAC Value incubate_measure->calculate

Experimental Workflow for the ABTS Assay.

Methodology:

  • Radical Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[7]

  • Working Solution Preparation: Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Setup: Add 190 µL of the diluted ABTS•+ working solution to wells of a 96-well plate. Add 10 µL of the antioxidant sample or standard at various concentrations.

  • Measurement: After a 6-minute incubation period, measure the absorbance at 734 nm.[9]

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC₅₀ value. Alternatively, results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Section 4: Conclusion and Future Directions

This guide provides a comparative framework for evaluating the antioxidant efficacy of Ethyl 4-hydroxy-3,5-dimethoxybenzoate. Based on the potent activity of its parent compound, syringic acid, EHDB is a highly promising candidate for applications requiring effective radical scavenging.[1][13] Its structure, featuring two stabilizing methoxy groups and a lipophilicity-enhancing ethyl ester group, suggests it may offer unique advantages in certain formulations.

However, the lack of direct, side-by-side comparative data for EHDB in the literature highlights a critical research gap. To definitively position EHDB within the landscape of phenolic antioxidants, further investigation is required. Researchers are encouraged to use the standardized protocols outlined herein to perform direct comparisons of EHDB against syringic acid, gallic acid, Trolox, BHA, and BHT. Such studies will be invaluable for elucidating the precise impact of the ethyl ester group on antioxidant capacity and for unlocking the full potential of this promising compound.

References

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237.
  • Koleva, I. I., van Beek, T. A., Linssen, J. P., de Groot, A., & Evstatieva, L. N. (2002). Screening of plant extracts for antioxidant activity: a comparative study on three testing methods. Phytochemical Analysis, 13(1), 8-17.
  • Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of "Antioxidant Power": The FRAP Assay. Analytical Biochemistry, 239(1), 70-76. [Link]

  • Dudonné, S., Vitrac, X., Coutière, P., Woillez, M., & Mérillon, J. M. (2009). Comparative study of antioxidant properties and total phenolic content of 30 plant extracts of industrial interest using DPPH, ABTS, FRAP, SOD, and ORAC assays. Journal of Agricultural and Food Chemistry, 57(5), 1768-1774. [Link]

  • Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). Development and validation of an improved oxygen radical absorbance capacity assay using fluorescein as the fluorescent probe. Journal of Agricultural and Food Chemistry, 49(10), 4619-4626.
  • Dudonné, S., Vitrac, X., Coutière, P., Woillez, M., & Mérillon, J. M. (2009). Comparative study of antioxidant properties and total phenolic content of 30 plant extracts of industrial interest using DPPH, ABTS, FRAP, SOD, and ORAC assays. Journal of Agricultural and Food Chemistry, 57(5), 1768–1774. [Link]

  • Srinivasulu, C., Ramgopal, M., Ramanjappa, T., & Sailaja, G. (2018). Syringic acid (SA) ‒ A Review of Its Occurrence, Biosynthesis, Pharmacological and Industrial Importance. Biomedicine & Pharmacotherapy, 108, 547-557. [Link]

  • Habza-Kowalska, E., Kabała-Dzik, A., & Rzepecka-Stojko, A. (2021). Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions. Frontiers in Pharmacology, 12, 709324. [Link]

  • Chemsrc. (n.d.). Syringic acid. Retrieved from [Link]

  • Srinivasulu, C., et al. (2018). Syringic acid (SA) ‒ A Review of Its Occurrence, Biosynthesis, Pharmacological and Industrial Importance. ResearchGate. [Link]

  • Lee, Y., et al. (2015). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Evidence-Based Complementary and Alternative Medicine. [Link]

  • Itil, O., et al. (2018). Antioxidant Activity of Syringic Acid Prevents Oxidative Stress in l-arginine–Induced Acute Pancreatitis: An Experimental Study on Rats. PMC - NIH. [Link]

  • Indarti, K., Apriani, E. F., Wibowo, A. E., & Simanjuntak, P. (2023). IC 50 value of antioxidant activity. ResearchGate. [Link]

  • Yuliani, R., et al. (2017). Isolation and Structure Determination of Antioxidants Active Compounds from Ethyl Acetate Extract of Heartwood Namnam (Cynometra cauliflora). Neliti. [Link]

  • Garduño-García, I., et al. (2020). Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis. PMC - NIH. [Link]

  • Ene, A. C., et al. (2015). In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. PMC - NIH. [Link]

  • Ritonga, H., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). E3S Web of Conferences. [Link]

  • Ciesla, L., et al. (2017). Is it possible to use the DPPH and ABTS methods for reliable estimation of antioxidant power of colored compounds? ResearchGate. [Link]

  • Sharma, P., & Jha, A. B. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. PMC - NIH. [Link]

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A Comparative Guide to the Quantitative Analysis of Ethyl 4-hydroxy-3,5-dimethoxybenzoate in Complex Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of specific bioactive compounds within complex matrices is a cornerstone of robust product development and quality control. Ethyl 4-hydroxy-3,5-dimethoxybenzoate, also known as Ethyl Syringate, is a phenolic compound of interest found in various natural products, including herbal medicines and fermented beverages. Its antioxidant and anti-inflammatory properties make its precise measurement critical. This guide provides an in-depth, objective comparison of the primary analytical techniques for the quantification of Ethyl 4-hydroxy-3,5-dimethoxybenzoate, supported by experimental data and detailed methodologies to ensure scientific integrity.

The Analytical Challenge: Specificity in Complexity

The primary challenge in quantifying Ethyl 4-hydroxy-3,5-dimethoxybenzoate lies in its presence within intricate mixtures containing structurally similar compounds. The choice of analytical technique is therefore paramount, balancing sensitivity, selectivity, and practicality. This guide will explore three commonly employed methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and a critical evaluation of UV-Vis Spectrophotometry.

Comparative Analysis of Analytical Techniques

The selection of an optimal analytical method hinges on a thorough understanding of its performance characteristics. The following table summarizes the key validation parameters for the quantification of Ethyl 4-hydroxy-3,5-dimethoxybenzoate by HPLC-UV, GC-MS, and UV-Vis Spectrophotometry. The data presented is a synthesis of typical performance for phenolic compounds of similar structure and complexity.

Performance Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) UV-Vis Spectrophotometry
Linearity (R²) > 0.999[1][2]> 0.995Good for total phenolic content, less specific for a single compound
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 µg/mLHighly matrix-dependent, generally in the µg/mL range
Limit of Quantitation (LOQ) 0.3 - 3 µg/mL0.03 - 0.3 µg/mLHighly matrix-dependent, generally in the µg/mL range
Accuracy (% Recovery) 95 - 105%[1][2]90 - 110%85 - 115% (prone to interferences)
Precision (%RSD) < 2%[2]< 5%< 10%
Specificity High with appropriate column and mobile phaseVery High (mass fragmentation provides confirmation)Low (susceptible to interference from other UV-absorbing compounds)
Sample Throughput HighMediumHigh
Cost ModerateHighLow

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like Ethyl 4-hydroxy-3,5-dimethoxybenzoate. The separation is based on the differential partitioning of the analyte between a stationary phase (typically a C18 column) and a liquid mobile phase. Quantification is achieved by measuring the analyte's absorbance at a specific wavelength using a UV detector.

Causality of Experimental Choices: A reversed-phase C18 column is selected due to the moderate polarity of Ethyl 4-hydroxy-3,5-dimethoxybenzoate. The mobile phase, a mixture of acidified water and an organic solvent like acetonitrile or methanol, is optimized to achieve a good separation from other matrix components. The addition of a small amount of acid (e.g., formic or phosphoric acid) helps to suppress the ionization of the phenolic hydroxyl group, resulting in sharper peaks and more reproducible retention times. Detection is typically performed at one of the compound's UV absorbance maxima, around 220 nm or 275 nm, to maximize sensitivity.

Experimental Protocol: HPLC-UV Method

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution with a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). A typical starting point is a 70:30 (v/v) mixture of A:B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Standard Preparation: Prepare a stock solution of Ethyl 4-hydroxy-3,5-dimethoxybenzoate in the mobile phase (e.g., 1 mg/mL). From this, prepare a series of working standards by serial dilution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Solid Samples (e.g., Herbal Extracts):

      • Accurately weigh about 1 g of the powdered sample.

      • Extract with 20 mL of methanol by sonication for 30 minutes.

      • Centrifuge the extract at 4000 rpm for 10 minutes.

      • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

    • Liquid Samples (e.g., Wine):

      • Centrifuge the sample at 4000 rpm for 10 minutes.

      • Filter the supernatant through a 0.45 µm syringe filter. If the concentration of the analyte is expected to be low, a solid-phase extraction (SPE) cleanup and concentration step may be necessary.[3]

Workflow for HPLC-UV Analysis

Caption: Workflow for the quantitative analysis of Ethyl 4-hydroxy-3,5-dimethoxybenzoate by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is suitable for volatile and thermally stable compounds. For less volatile compounds like Ethyl 4-hydroxy-3,5-dimethoxybenzoate, derivatization is often required to increase volatility and thermal stability.

Causality of Experimental Choices: A non-polar or medium-polarity capillary column is typically used for the separation of derivatized phenolic compounds. Helium is the carrier gas of choice due to its inertness and efficiency. The mass spectrometer is operated in Electron Ionization (EI) mode, which generates a reproducible fragmentation pattern that can be used for compound identification and quantification. Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity by monitoring specific fragment ions of the derivatized analyte.

Experimental Protocol: GC-MS Method

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as a DB-5ms or HP-5ms.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Sample Derivatization:

    • Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat the mixture at 70°C for 30 minutes.

    • Inject 1 µL of the derivatized solution into the GC-MS.

  • Standard and Sample Preparation: Prepare and derivatize standards and samples in the same manner.

Workflow for GC-MS Analysis

Caption: Workflow for the quantitative analysis of Ethyl 4-hydroxy-3,5-dimethoxybenzoate by GC-MS.

UV-Vis Spectrophotometry

Principle: UV-Vis spectrophotometry measures the absorbance of a solution at a specific wavelength. While it is a simple and cost-effective technique, its application for the quantification of a single compound in a complex mixture is limited by its lack of specificity.[4][5] Many compounds in a natural product extract can absorb at the same wavelength as Ethyl 4-hydroxy-3,5-dimethoxybenzoate, leading to overestimation.

Addressing Specificity Challenges: To enhance the specificity of UV-Vis spectrophotometry, derivative spectrophotometry can be employed.[4][5][6][7] This technique involves calculating the first or higher-order derivative of the absorbance spectrum. Derivative spectra can help to resolve overlapping peaks and eliminate baseline shifts, allowing for the quantification of an analyte in the presence of interferences. The "zero-crossing" technique is a common approach in derivative spectrophotometry for multicomponent analysis.[4][7]

Experimental Protocol: Derivative UV-Vis Spectrophotometry

  • Instrumentation: A UV-Vis spectrophotometer capable of spectral scanning and derivative calculations.

  • Solvent: A suitable solvent that dissolves the sample and does not absorb in the analytical wavelength range (e.g., methanol or ethanol).

  • Wavelength Range: Scan the absorbance spectrum of the standard and sample from 200 to 400 nm.

  • Derivative Calculation: Calculate the first or second-order derivative of the absorbance spectra.

  • Quantification:

    • Identify a wavelength where the derivative signal of the interfering compounds is zero (zero-crossing point) but the derivative signal of Ethyl 4-hydroxy-3,5-dimethoxybenzoate is significant.

    • Measure the amplitude of the derivative peak at this wavelength for the standards and the sample.

    • Construct a calibration curve by plotting the derivative peak amplitude against the concentration of the standards.

    • Determine the concentration of the analyte in the sample from the calibration curve.

  • Standard and Sample Preparation: Prepare a stock solution and a series of dilutions of the standard in the chosen solvent. Prepare the sample extract and dilute it to fall within the linear range of the calibration curve.

Logical Relationship in Derivative Spectrophotometry

Derivative_Spectro cluster_spectra Spectral Data Acquisition cluster_analysis Quantitative Analysis Zero_Order Zero-Order Spectrum (Overlapping Peaks) Derivative First/Second Order Derivative Spectrum Zero_Order->Derivative Differentiation Resolution Peak Resolution & Baseline Correction Derivative->Resolution Zero_Crossing Zero-Crossing Point Identification Resolution->Zero_Crossing Quantification Quantification of Target Analyte Zero_Crossing->Quantification

Caption: Logical flow for enhancing specificity using derivative UV-Vis spectrophotometry.

Conclusion and Recommendations

The choice of an analytical method for the quantitative analysis of Ethyl 4-hydroxy-3,5-dimethoxybenzoate in complex mixtures should be guided by the specific requirements of the study.

  • HPLC-UV is the recommended method for routine quality control and quantitative analysis due to its high precision, accuracy, and relatively high throughput. It offers a good balance between performance and cost.

  • GC-MS is the gold standard for confirmatory analysis and impurity profiling. Its high specificity and sensitivity are invaluable for research and development, although it requires derivatization and is more time-consuming and expensive than HPLC.

  • UV-Vis Spectrophotometry , while simple and inexpensive, should be used with caution for the quantification of a single compound in a complex mixture due to its inherent lack of specificity. The use of derivative spectrophotometry can improve its performance, but it requires careful method development and validation to ensure reliable results.

Ultimately, the successful implementation of any of these techniques relies on a robust method validation protocol that adheres to international guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the trustworthiness and scientific integrity of the generated data.

References

  • Vrhovsek, U., Lotti, C., Masuero, D., Carlin, S., Weingart, G., & Mattivi, F. (2014). On sample preparation methods for fermented beverage VOCs profiling by GCxGC-TOFMS. Metabolomics, 10(6), 1196-1210.
  • Trawiński, J., & Skibiński, R. (2008). Derivative UV-VIS Spectrophotometry in Analytical Chemistry. Annales Academiae Medicae Silesiensis, 62(4), 53-61.
  • Karas, M., Škevin, D., Jerković, I., Zorić, Z., Dragović-Uzelac, V., & Čagalj, M. (2009). Comparison of Methods for Determination of Polyphenols in Wine by HPLC-UV/VIS, LC/MS/MS and Spectrophotometry. Acta Chimica Slovenica, 56(3), 698-703.
  • Jagerdeo, E., & Dookeran, K. (2018). Studies on the Ethyl Carbamate Content of Fermented Beverages and Foods: A Review. Beverages, 4(4), 86.
  • Patel, D. J., Patel, P. R., & Patel, M. R. (2022). A review on derivative uv-spectrophotometry analysis of drugs in pharmaceutical formulations and biological samples review. GSC Biological and Pharmaceutical Sciences, 20(2), 148-156.
  • Patel, K., & Shah, J. (2022). Recent Applications of UV-Visible Derivative Spectroscopic Method. Asian Journal of Pharmaceutical Analysis, 12(3), 164-171.
  • Restek Corporation. (2018).
  • Shimadzu Corporation. (2019). Comparison of organic compounds in natural wine, red wine and grape juice by HPLC.
  • Science.gov. (n.d.).
  • Restek Corporation. (2020). Alcoholic Beverage Analysis by GC.
  • Jelen, H. H., Majcher, M., & Dziadas, M. (2012). Determination of the chemical composition of alcoholic beverages by gas chromatography-mass spectrometry. Journal of Food Science, 77(10), C1059-C1071.
  • Bandyopadhyay, D., Nag, S., Das, D., Acharya, S., Tudu, B., Pramanik, P., ... & Roy, R. B. (2021). Quantification of Syringic Acid in Real Samples Based on UV-Vis Spectroscopy. Journal of The Institution of Engineers (India): Series A, 102(3), 735-743.
  • Al-Rimawi, F. (2015). Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms.
  • Carreteroa, I., & Granadosa, M. (2019). Characterization of polyphenolic composition of extracts form winery wastes by HPLC-UV-MS/MS. Proceedings, 31(1), 38.
  • Khan, A., Ullah, S., & Khan, M. (2014). Development of HPLC method by UV-VIS detection for the quantification of phenolic acids in different Ocimum sanctum Linn. extracts. Journal of Pharmaceutical and Biomedical Analysis, 98, 249-254.

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Head-to-head comparison of different synthesis routes for Ethyl 4-hydroxy-3,5-dimethoxybenzoate.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 4-hydroxy-3,5-dimethoxybenzoate, also known as ethyl syringate, is a valuable compound in the fields of medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of pharmaceuticals and a precursor for various bioactive molecules. Its structure, derived from syringic acid, imparts antioxidant and other beneficial properties. This guide provides a detailed, head-to-head comparison of the most common synthetic pathways to this important ester. We will delve into the experimental protocols, analyze the chemical reasoning behind the chosen methodologies, and present a critical evaluation of each route's advantages and disadvantages to aid researchers in selecting the most suitable method for their specific needs.

Overview of Synthetic Strategies

The synthesis of ethyl 4-hydroxy-3,5-dimethoxybenzoate primarily originates from readily available phenolic acids. The choice of starting material fundamentally dictates the synthetic strategy, influencing the number of steps, overall yield, and impurity profile. We will explore three principal routes:

  • Route 1: Direct Esterification of Syringic Acid

  • Route 2: Two-Step Synthesis from 3,4,5-Trimethoxybenzoic Acid

  • Route 3: Synthesis from Gallic Acid

Below is a comparative overview of these pathways, which will be elaborated upon in the subsequent sections.

Synthesis_Overview cluster_0 Starting Materials cluster_1 Synthetic Pathways cluster_2 Target Molecule Syringic Acid Syringic Acid Route 1 Direct Esterification Syringic Acid->Route 1 3,4,5-Trimethoxybenzoic Acid 3,4,5-Trimethoxybenzoic Acid Route 2 Demethylation -> Esterification 3,4,5-Trimethoxybenzoic Acid->Route 2 Gallic Acid Gallic Acid Route 3 Selective Methylation -> Esterification Gallic Acid->Route 3 Ethyl 4-hydroxy-3,5-dimethoxybenzoate Ethyl 4-hydroxy-3,5-dimethoxybenzoate Route 1->Ethyl 4-hydroxy-3,5-dimethoxybenzoate Route 2->Ethyl 4-hydroxy-3,5-dimethoxybenzoate Route 3->Ethyl 4-hydroxy-3,5-dimethoxybenzoate

Caption: Overview of the main synthetic routes to Ethyl 4-hydroxy-3,5-dimethoxybenzoate.

Route 1: Direct Esterification of Syringic Acid

This is the most straightforward approach, involving the direct reaction of syringic acid with ethanol in the presence of an acid catalyst. The Fischer-Speier esterification is a classic and widely used method for this transformation.[1][2]

Reaction Scheme

Route_1 SA Syringic Acid arrow H+ catalyst Reflux SA->arrow plus1 + EtOH Ethanol EtOH->arrow ES Ethyl 4-hydroxy-3,5-dimethoxybenzoate arrow->ES H2O Water plus2 +

Caption: Fischer-Speier esterification of syringic acid.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend syringic acid (1 equivalent) in an excess of absolute ethanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Remove the excess ethanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Scientific Rationale

The Fischer esterification is an equilibrium-controlled reaction. The proton from the strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the ester.[3] The use of excess ethanol and the removal of water (if a Dean-Stark apparatus is used) can shift the equilibrium towards the product side, thereby increasing the yield.

Evaluation
Parameter Assessment
Yield Moderate to high (typically 70-85%)
Purity Good, but may require purification to remove unreacted acid.
Reaction Time 4-6 hours
Cost-Effectiveness High, as both ethanol and sulfuric acid are inexpensive. Syringic acid is a relatively low-cost starting material.
Safety & Environment Use of concentrated sulfuric acid requires caution. The reaction is relatively "green" as the main byproduct is water.
Scalability Excellent, easily scalable for industrial production.

Pros: This method is simple, cost-effective, and uses readily available reagents. It is a one-step synthesis from a commercially available starting material.

Cons: The reaction is reversible, which can limit the yield if the equilibrium is not effectively shifted. The use of a strong acid catalyst may not be suitable for substrates with acid-sensitive functional groups.

Route 2: Two-Step Synthesis from 3,4,5-Trimethoxybenzoic Acid

This pathway involves the selective demethylation of 3,4,5-trimethoxybenzoic acid to form syringic acid, followed by the esterification of the resulting syringic acid as described in Route 1.

Reaction Scheme

Route_2 TMBA 3,4,5-Trimethoxybenzoic Acid arrow1 1. NaOH or KOH, Ethylene Glycol, 120-180°C 2. HCl TMBA->arrow1 SA Syringic Acid arrow1->SA arrow2 Ethanol, H+ Reflux SA->arrow2 ES Ethyl 4-hydroxy-3,5-dimethoxybenzoate arrow2->ES

Caption: Synthesis of ethyl syringate from 3,4,5-trimethoxybenzoic acid.

Experimental Protocol

Step 1: Demethylation of 3,4,5-Trimethoxybenzoic Acid [4][5]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a distillation setup, add 3,4,5-trimethoxybenzoic acid (1 equivalent), a strong base such as sodium hydroxide or potassium hydroxide (2-5 equivalents), and a high-boiling point solvent like ethylene glycol.[4]

  • Reaction: Heat the mixture with stirring to 120-180 °C for 2-8 hours.[4] During the reaction, water and ethylene glycol monomethyl ether may be distilled off.

  • Work-up: Cool the reaction mixture and dilute it with water. Acidify the solution to a pH of 1-2 with dilute hydrochloric acid.

  • Isolation: Cool the acidified solution to 0-5 °C to precipitate the syringic acid.[4] Collect the solid by filtration, wash with cold water, and dry.

Step 2: Esterification of Syringic Acid

The syringic acid obtained from Step 1 is then esterified using the protocol described in Route 1 .

Scientific Rationale

The demethylation of the 4-methoxy group is achieved through nucleophilic attack by the hydroxide ion in a high-boiling polar solvent. The methoxy groups at the 3 and 5 positions are sterically hindered and less reactive, allowing for selective demethylation at the 4-position. The subsequent esterification follows the Fischer mechanism as previously described.

Evaluation
Parameter Assessment
Yield High for demethylation (85-90%), moderate to high for esterification. Overall yield is good.[4]
Purity The intermediate syringic acid is typically of high purity after precipitation.
Reaction Time Longer due to the two-step process (demethylation: 2-8 hours, esterification: 4-6 hours).
Cost-Effectiveness 3,4,5-Trimethoxybenzoic acid is generally more expensive than syringic acid, which may increase the overall cost.
Safety & Environment Requires high temperatures and the use of strong bases and acids.
Scalability Good, both steps are scalable.

Pros: This route provides high-purity syringic acid as an intermediate, which can lead to a cleaner final product. It is a reliable method with good overall yields.[4]

Cons: This is a two-step synthesis, which is less atom-economical and more time-consuming than the direct esterification of syringic acid. The higher cost of the starting material may be a limiting factor.

Route 3: Synthesis from Gallic Acid

Gallic acid (3,4,5-trihydroxybenzoic acid) is an abundant and inexpensive natural product, making it an attractive starting material. This route requires the selective methylation of the two meta-hydroxyl groups and the esterification of the carboxylic acid.

Reaction Scheme

Route_3 GA Gallic Acid arrow1 Ethanol, H+ Reflux GA->arrow1 EG Ethyl Gallate arrow1->EG arrow2 Methylating Agent (e.g., DMS, MeI) Base EG->arrow2 ES Ethyl 4-hydroxy-3,5-dimethoxybenzoate arrow2->ES

Caption: A possible pathway for the synthesis of ethyl syringate from gallic acid.

Experimental Protocol (A Two-Step Approach)

Step 1: Esterification of Gallic Acid [6]

  • Reaction Setup: In a reaction vessel equipped for reflux and water removal (e.g., with a Dean-Stark trap or molecular sieves), combine gallic acid (1 equivalent), absolute ethanol (excess), and an acid catalyst (e.g., sulfuric acid).

  • Reflux: Heat the mixture to reflux, continuously removing the water formed during the reaction.

  • Work-up and Isolation: After the reaction is complete, cool the mixture, neutralize the catalyst, and remove the excess ethanol. The ethyl gallate can be isolated by crystallization or extraction.

Step 2: Selective Methylation of Ethyl Gallate

  • Reaction Setup: Dissolve ethyl gallate (1 equivalent) in a suitable solvent (e.g., acetone, DMF). Add a base (e.g., potassium carbonate) and a methylating agent (e.g., dimethyl sulfate or methyl iodide).

  • Reaction: Stir the reaction mixture at a controlled temperature. The stoichiometry of the methylating agent needs to be carefully controlled to favor di-methylation at the 3 and 5 positions.

  • Work-up and Purification: After the reaction, filter off the base and remove the solvent. The crude product is then purified, typically by column chromatography, to isolate the desired ethyl 4-hydroxy-3,5-dimethoxybenzoate.

Scientific Rationale

The esterification of gallic acid proceeds via the Fischer mechanism. The subsequent selective methylation of the meta-hydroxyl groups is challenging. The phenolic hydroxyl groups have different acidities, and their reactivity can be influenced by steric and electronic factors. The use of a suitable base and careful control of reaction conditions are crucial to achieve the desired selectivity. A one-pot synthesis where both esterification and methylation occur is also possible but often leads to a mixture of products requiring extensive purification.[7]

Evaluation
Parameter Assessment
Yield Can be variable and often lower than other routes due to selectivity issues in the methylation step.
Purity Purification can be challenging due to the formation of multiple methylated byproducts.
Reaction Time Multi-step process, generally longer than Route 1.
Cost-Effectiveness Gallic acid is a very cheap starting material, which is a significant advantage. However, the cost of the methylating agent and purification may offset this.
Safety & Environment Methylating agents like dimethyl sulfate are highly toxic and carcinogenic, requiring stringent safety precautions.
Scalability Can be challenging to scale up due to the need for precise control over the selective methylation step and the potential for byproduct formation.

Pros: The use of inexpensive and readily available gallic acid is a major advantage.

Cons: Achieving selective methylation of the two meta-hydroxyl groups is difficult and often results in a mixture of products, leading to lower yields and complex purification. The use of toxic methylating agents is a significant safety concern.

Comparative Summary

Synthesis RouteStarting MaterialKey StepsTypical YieldPurityProsCons
Route 1 Syringic AcidDirect Esterification70-85%GoodSimple, cost-effective, high atom economy, easily scalable.Reversible reaction, may require purification.
Route 2 3,4,5-Trimethoxybenzoic AcidDemethylation, EsterificationGood (Overall)HighHigh purity intermediate, reliable.Two steps, more expensive starting material.
Route 3 Gallic AcidEsterification, Selective MethylationLower, variableModerateVery cheap starting material.Difficult selectivity, toxic reagents, complex purification.

Conclusion and Recommendations

For laboratory-scale synthesis where simplicity and cost-effectiveness are paramount, the direct esterification of syringic acid (Route 1) is the most recommended method. It is a straightforward, high-yielding, one-step process that uses common and inexpensive reagents.

For applications requiring very high purity and where the cost of the starting material is less of a concern, the two-step synthesis from 3,4,5-trimethoxybenzoic acid (Route 2) is an excellent choice. The high purity of the intermediate syringic acid translates to a cleaner final product.

The synthesis from gallic acid (Route 3) , while attractive due to the low cost of the starting material, presents significant challenges in terms of selectivity and purification. This route is less practical for routine synthesis unless an efficient and highly selective methylation protocol is established.

Ultimately, the choice of the synthetic route will depend on the specific requirements of the researcher, including the desired scale, purity standards, available budget, and safety considerations.

References

  • SYNTHESIS OF METHYL ESTERS OF GALLIC ACID AND ITS DERIVATIVES. (2024).
  • CN1240786A - Process for preparing syringic acid - Google Patents. (n.d.).
  • US4191841A - Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid - Google Patents. (n.d.).
  • Fischer Esterification - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]

  • Fischer–Speier esterification - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • CN104086416A - Synthesis method of ethyl gallate - Google Patents. (n.d.).
  • CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google Patents. (n.d.).

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 4-hydroxy-3,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of Ethyl 4-hydroxy-3,5-dimethoxybenzoate (CAS No. 3943-80-4). Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This document moves beyond a simple checklist, offering a framework grounded in the principles of chemical safety and responsible waste management.

Hazard Identification and Immediate Safety Considerations

Before handling Ethyl 4-hydroxy-3,5-dimethoxybenzoate for any purpose, including disposal, it is imperative to understand its hazard profile. While comprehensive toxicological data for this specific compound is limited, information from Safety Data Sheets (SDS) for structurally similar chemicals provides a strong basis for a cautious approach. The primary hazards are associated with irritation.[1][2]

Key Hazard Information Summary

Hazard ClassificationDescriptionPrecautionary StatementSource
Skin Irritation Causes skin irritation.P264: Wash skin thoroughly after handling. P280: Wear protective gloves.[1][2]
Eye Irritation Causes serious eye irritation.P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1]
Respiratory Irritation May cause respiratory irritation.P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[2]
Acute Oral Toxicity May be harmful if swallowed.P270: Do not eat, drink or smoke when using this product.[2]

Causality Note: The ester and phenol functional groups in the molecule can interact with biological tissues, leading to the observed irritant effects. It is crucial to treat this compound as hazardous until proven otherwise.

The Core Principle: A Hierarchy of Waste Management

The most effective disposal procedure is to minimize waste generation from the outset. This principle, often referred to as the waste management hierarchy, is the foundation of a sustainable and safe laboratory environment.[3]

  • Prevention & Reduction : The highest priority is to avoid generating waste. This can be achieved by ordering only the necessary quantities of chemicals and reducing the scale of experiments.[3][4]

  • Reuse & Recycle : If you have surplus, unadulterated Ethyl 4-hydroxy-3,5-dimethoxybenzoate, consider sharing it with other labs within your institution.[3][4]

  • Responsible Disposal : Only after the preceding options have been exhausted should disposal be considered. This guide focuses on this final, critical step.

Standard Operating Procedure (SOP) for Disposal

This section provides a step-by-step methodology for preparing Ethyl 4-hydroxy-3,5-dimethoxybenzoate for final disposal.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing appropriate PPE to mitigate the risks of exposure.[1]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile).

  • Eye/Face Protection : Safety glasses with side shields or chemical goggles.

  • Skin and Body Protection : A standard laboratory coat.

  • Respiratory Protection : If handling the solid outside of a fume hood where dust may be generated, respiratory protection is required.

Step 2: Waste Characterization and Segregation

Properly classifying and segregating chemical waste is a critical step mandated by the Environmental Protection Agency (EPA) to prevent dangerous reactions.[5][6]

  • Characterization : Ethyl 4-hydroxy-3,5-dimethoxybenzoate is a non-corrosive, solid organic compound. It should be managed as a hazardous chemical waste due to its irritant properties.[4]

  • Segregation :

    • Do NOT mix this waste with other waste streams unless explicitly instructed by your institution's Environmental Health & Safety (EH&S) department.

    • Keep it separate from incompatible materials, particularly strong oxidizing agents and strong bases.[1][7]

    • Use separate, clearly labeled containers for different types of chemical waste (e.g., acids, bases, solvents).[8]

Step 3: Container Selection and Labeling

The integrity of the waste container is essential for safe storage and transport.[6]

  • Container Selection :

    • Use a container that is chemically compatible with the waste. The original container is often the best choice, provided it is in good condition.[3][9]

    • If the original container is not available, use a clean, sealable, and sturdy plastic or glass container.

    • Ensure the container has a secure, leak-proof lid.[6] Keep the container closed except when adding waste.[4]

  • Labeling :

    • The container must be clearly and accurately labeled. According to EPA regulations, the label must include:

      • The words "Hazardous Waste ".[10]

      • The full, unabbreviated chemical name: "Ethyl 4-hydroxy-3,5-dimethoxybenzoate ".[5]

      • A clear indication of the hazards (e.g., "Irritant").[10]

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Federal regulations allow for the temporary storage of hazardous waste in designated areas within the laboratory, known as Satellite Accumulation Areas (SAAs).[4][9][10]

  • Location : The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[10][11]

  • Secondary Containment : Place the primary waste container in a larger, chemically resistant tray or tub to contain any potential leaks.[3]

  • Storage Limits : Do not exceed the 55-gallon limit for hazardous waste in an SAA. Once a container is full, it must be moved to a central accumulation area within three days.[4][9]

Step 5: Arranging for Final Disposal

Laboratory-generated hazardous waste must be disposed of through your institution's official channels.

  • Contact EH&S : Contact your institution's Environmental Health & Safety (EH&S) or a designated waste coordinator to schedule a pickup.[4][5]

  • Documentation : Maintain detailed records of the waste you generate and dispose of, as this is crucial for regulatory compliance and audits.[5][12]

  • Professional Disposal : The waste will be handled by a licensed waste disposal company that specializes in hazardous materials, ensuring it is transported and treated in accordance with all federal and state regulations.[1][5] Never pour this chemical down the drain or discard it in the regular trash. [2][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 4-hydroxy-3,5-dimethoxybenzoate.

G Workflow for Ethyl 4-hydroxy-3,5-dimethoxybenzoate Disposal start Waste Generated: Ethyl 4-hydroxy-3,5-dimethoxybenzoate ppe Step 1: Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe characterize Step 2: Characterize as Hazardous Waste (Irritant) ppe->characterize container Step 3: Select Compatible Container & Apply Hazardous Waste Label characterize->container saa Step 4: Store in Designated SAA with Secondary Containment container->saa pickup Step 5: Contact EH&S for Pickup & Document Waste saa->pickup end Disposed by Licensed Vendor pickup->end

Caption: Disposal workflow for Ethyl 4-hydroxy-3,5-dimethoxybenzoate.

Emergency Procedures: Spills and Exposure

Accidents can happen, and a clear, rehearsed emergency plan is essential.

Minor Spill (Solid)
  • Alert Personnel : Inform colleagues in the immediate area.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Gently sweep up the solid material, avoiding the creation of dust.[2] Use absorbent pads for any associated solvent.

  • Collect : Place the spilled material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Report the incident to your laboratory supervisor and EH&S department.

Personal Exposure
  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. If irritation persists, seek medical attention.[1]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[2]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Regulatory Framework: A Foundation of Compliance

All laboratory waste procedures are governed by strict federal and state regulations.

  • OSHA Laboratory Standard (29 CFR 1910.1450) : This standard mandates that laboratories develop a Chemical Hygiene Plan (CHP) .[13][14] This plan is the employer's comprehensive written program that includes procedures for procurement, storage, handling, and disposal of chemicals to ensure employee safety.[13]

  • EPA Resource Conservation and Recovery Act (RCRA) : RCRA gives the EPA the authority to control hazardous waste from its creation to its ultimate disposal—a concept known as "cradle-to-grave" management.[6][12] Your adherence to the labeling, storage, and disposal protocols in this guide is essential for compliance with RCRA.

By integrating these expert-validated procedures into your daily laboratory operations, you contribute to a culture of safety, ensure environmental protection, and uphold the highest standards of scientific integrity.

References

  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. [Link]

  • CP Lab Safety. (n.d.). Waste Handling Best Practices for New Chemists. [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste. [Link]

  • Lab Manager. (2025, February 21). Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management. [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. [Link]

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. [Link]

  • Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. [Link]

  • LookChemicals. (n.d.). ethyl 4-hydroxy-3,5-dimethoxy-benzoate. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Cintas. (n.d.). Chemical Laboratory Safety & Hazardous Waste Management. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Ethyl 4-hydroxybenzoate. [Link]

  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. [Link]

  • Matrix Fine Chemicals. (n.d.). ETHYL 4-HYDROXY-3,5-DIMETHOXYBENZOATE | CAS 3943-80-4. [Link]

  • FooDB. (2011, September 26). Showing Compound 4-hydroxy-3-methoxybenzoic acid ethyl ester. [Link]

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A Senior Application Scientist's Guide to Handling Ethyl 4-hydroxy-3,5-dimethoxybenzoate (Ethyl Syringate)

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive operational and safety protocol for the handling of Ethyl 4-hydroxy-3,5-dimethoxybenzoate (CAS No. 3943-80-4), a common intermediate in pharmaceutical and organic synthesis.[1] As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a culture of safety and procedural excellence. This guide is structured to provide not just a list of rules, but a deep understanding of the causality behind each safety recommendation, empowering you to work with this compound confidently and securely.

Core Principle: A Risk-Based Approach to Safety

Ethyl 4-hydroxy-3,5-dimethoxybenzoate, a white to off-white crystalline powder, is not benign.[1] While it lacks specific Occupational Exposure Limits (OELs) from bodies like OSHA or NIOSH, its hazard profile, as defined by the Globally Harmonized System (GHS), mandates a stringent and proactive safety posture.[2][3] The primary risks are associated with its irritant properties and the potential for respiratory distress if handled improperly as a dust.

Table 1: Hazard Profile of Ethyl 4-hydroxy-3,5-dimethoxybenzoate

Hazard Classification GHS Hazard Statement Rationale for Precaution
Skin Irritation (Category 2) H315: Causes skin irritation.[4][5] Direct contact can lead to localized redness, inflammation, and discomfort. Repeated exposure may exacerbate this effect.
Serious Eye Irritation (Category 2) H319: Causes serious eye irritation.[2][4][5] The fine particulate nature of the solid poses a significant risk of mechanical and chemical irritation to the eyes, potentially causing damage if not addressed immediately.
Specific Target Organ Toxicity - Single Exposure (Category 3) H335: May cause respiratory irritation.[2][4][5] Inhalation of airborne dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[6] | Ingestion can lead to adverse health effects, underscoring the importance of strict hygiene practices. |

The absence of established OELs means we must operate under the ALARA (As Low As Reasonably Achievable) principle. All engineering controls and personal protective equipment (PPE) are selected to minimize any potential for exposure.

Foundational Safety: Engineering and Administrative Controls

PPE is the last line of defense. The primary methods for exposure control are engineered solutions and robust administrative protocols. These systems are designed to contain the chemical at its source, minimizing the chance of it ever reaching the operator.

  • Engineering Controls:

    • Chemical Fume Hood: All weighing, transferring, and solution preparations involving solid Ethyl 4-hydroxy-3,5-dimethoxybenzoate must be performed inside a certified chemical fume hood. This is non-negotiable. The containment provided is essential to prevent the inhalation of fine particulates.

    • Local Exhaust Ventilation (LEV): If a fume hood is not feasible for a specific instrument integration, a dedicated LEV system (e.g., a snorkel exhaust) must be positioned directly over the handling area to capture any dust generated at the source.

  • Administrative Controls:

    • Designated Work Areas: Clearly demarcate and label areas where this compound is handled. Access should be restricted to trained personnel.

    • Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[7] Always wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before breaks.[7]

    • Standard Operating Procedures (SOPs): This document serves as a general guide; however, it must be adapted into a specific, detailed SOP for your unique experimental workflow.

Personal Protective Equipment (PPE): Your Final Barrier

The selection of PPE is directly dictated by the hazards identified in Table 1. The goal is to create an impermeable barrier between you and the chemical.

  • Eye and Face Protection:

    • Mandatory: ANSI Z87.1-compliant (or equivalent) chemical safety goggles must be worn at all times when in the laboratory where this chemical is present. Standard safety glasses are insufficient as they do not provide a seal against airborne dust.

    • Recommended for High-Risk Tasks: When handling larger quantities (>50g) or when there is a risk of splashing (e.g., during rapid dissolution or transfer), a full-face shield should be worn over safety goggles.

  • Skin and Body Protection:

    • Gloves: Chemically resistant, disposable gloves are required. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or pinholes before use. For prolonged handling, consider heavier-duty gloves or double-gloving. Contaminated gloves must be removed using the proper technique (skin-to-skin, glove-to-glove) and disposed of as hazardous waste.

    • Lab Coat: A flame-resistant lab coat, fully buttoned, is mandatory to protect skin and personal clothing from contamination.

  • Respiratory Protection:

    • When Required: Respiratory protection is necessary whenever there is a potential to generate dust outside of a primary engineering control like a fume hood, or during spill cleanup. This specifically includes weighing and transferring the solid compound.

    • Type: A NIOSH-approved air-purifying respirator equipped with a P95 or P100 particulate filter is required. All personnel required to wear respirators must be part of a formal respiratory protection program, including fit-testing and medical clearance, as mandated by OSHA (29 CFR 1910.134).

Table 2: PPE Selection Matrix for Handling Operations

Task Eye/Face Protection Skin/Body Protection Respiratory Protection Justification
Storage & Transport (Sealed Container) Safety Goggles Lab Coat Not Required No exposure risk from a sealed container.
Weighing/Transferring Solid Safety Goggles Nitrile Gloves, Lab Coat Required (P95/P100 Respirator) High risk of generating and inhaling airborne dust.[7]
Preparing Solutions in Fume Hood Safety Goggles Nitrile Gloves, Lab Coat Not Required (if inside hood) The fume hood provides primary respiratory protection.
Handling Prepared Solutions Safety Goggles Nitrile Gloves, Lab Coat Not Required Inhalation risk is negligible, but skin/eye contact is still possible.

| Spill Cleanup (Solid) | Safety Goggles & Face Shield | Double Nitrile Gloves, Lab Coat | Required (P95/P100 Respirator) | High potential for aerosolization of dust during cleanup. |

Procedural Workflow: A Step-by-Step Guide

This section outlines the logical flow for safely handling Ethyl 4-hydroxy-3,5-dimethoxybenzoate, from preparation to disposal.

cluster_prep Phase 1: Preparation cluster_ppe Phase 2: Donning PPE cluster_handling Phase 3: Chemical Handling cluster_cleanup Phase 4: Decontamination & Doffing cluster_disposal Phase 5: Disposal start Start Workflow review_sds Review SDS & SOP start->review_sds prep_area Prepare & Decontaminate Work Area (Fume Hood) review_sds->prep_area verify_controls Verify Engineering Controls (e.g., Fume Hood Airflow) prep_area->verify_controls don_ppe Don Required PPE (Coat, Goggles, Gloves, Respirator if needed) verify_controls->don_ppe Controls OK handle_chem Perform Task in Fume Hood (Weighing, Transfer, Dissolution) don_ppe->handle_chem decon Decontaminate Glassware & Work Surfaces handle_chem->decon doff_ppe Doff PPE in Correct Order (Gloves First) decon->doff_ppe hygiene Wash Hands Thoroughly doff_ppe->hygiene waste Dispose of Contaminated Waste in Labeled Bins hygiene->waste end_workflow End Workflow waste->end_workflow

Diagram Caption: Workflow for Safe Handling of Ethyl 4-hydroxy-3,5-dimethoxybenzoate.

Emergency Response Plan

Preparedness is critical. Ensure all personnel are familiar with the location and operation of safety showers, eyewash stations, and spill kits.

  • In Case of a Spill:

    • Evacuate: Alert others in the immediate area and evacuate if the spill is large.

    • Protect: If safe to do so, and you are trained, don the appropriate PPE (respirator, goggles, double gloves).

    • Contain: Cover the spill with a chemical absorbent pad or inert material (like vermiculite). Do not use combustible materials.

    • Clean: Gently sweep the material into a designated hazardous waste container.[2] Avoid any actions that create dust. Wet methods may be appropriate to suppress dust, but consult your institution's safety office first.

    • Decontaminate: Clean the spill area thoroughly with soap and water.

    • Report: Report the incident to your laboratory supervisor and institutional safety office.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[2]

    • Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical attention.

    • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[2] If they feel unwell, seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Waste Management and Disposal

Chemical waste disposal is governed by strict regulations. Never dispose of Ethyl 4-hydroxy-3,5-dimethoxybenzoate or its containers in the general trash or down the drain.[6]

  • Solid Waste: All contaminated solids, including leftover chemical, used gloves, absorbent pads from spills, and contaminated weigh paper, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound must be collected in a designated, labeled hazardous liquid waste container.

  • Disposal: All waste must be disposed of through your institution's official environmental health and safety office or a licensed chemical destruction facility.[6]

By adhering to these protocols, you not only protect yourself and your colleagues but also ensure the integrity and reproducibility of your scientific work. Safety is not a barrier to research; it is an integral component of excellence.

References

  • ethyl 4-hydroxy-3,5-dimethoxy-benzoate. LookChemicals. [Link]

  • Safety Data Sheet: Ethyl 4-hydroxybenzoate. Chemos GmbH & Co.KG. [Link]

  • ETHYL 4- HYDROXY BENZOATE EXTRA PURE MSDS. Loba Chemie. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • OSHA Hazard Communication. Occupational Safety and Health Administration. [Link]

  • The OSHA Chemical Storage Requirements. Capital Resin Corporation. [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.